molecular formula C14H13N B1681669 2-Methyl-6-styryl-pyridine CAS No. 6266-99-5

2-Methyl-6-styryl-pyridine

カタログ番号: B1681669
CAS番号: 6266-99-5
分子量: 195.26 g/mol
InChIキー: SISOFUCTXZKSOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-methyl-6-(2-phenylethenyl)pyridine is a member of styrenes.
a selective mGluR5 antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-6-(2-phenylethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISOFUCTXZKSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-99-5
Record name 2-Methyl-6-(2-phenylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6266-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(E)-2-Methyl-6-styrylpyridine (SIB 1893): Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Dual-Action Modulator (E)-2-Methyl-6-styrylpyridine, commercially and scientifically known as SIB 1893 , represents a critical scaffold in neuropharmacology. While structurally simple—a pyridine ring bridging a methyl group and a styryl moiety—its pharmacological profile is complex and highly valuable.

It is widely recognized as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) , with an IC50 of ~0.3 µM.[1] Uniquely, it also functions as a Positive Allosteric Modulator (PAM) for mGluR4 , making it a "dual-action" probe for investigating glutamatergic signaling in schizophrenia, addiction, and Fragile X syndrome.

This guide moves beyond basic data, providing a robust synthesis protocol, critical purification strategies for this low-melting solid, and a mechanistic breakdown of its activity.

Part 2: Chemical Architecture & Properties

Structural Identity

The molecule consists of a central pyridine ring substituted at the 2- and 6-positions. The trans (E) configuration of the styryl double bond is the thermodynamically stable and pharmacologically active isomer.

  • IUPAC Name: (E)-2-Methyl-6-(2-phenylethenyl)pyridine

  • Common Code: SIB 1893[2]

  • CAS Number: 7370-21-0[1]

Physicochemical Data Table
PropertyValueContext/Notes
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Melting Point 43.4 – 43.9 °C Critical: Low MP makes it prone to oiling out; handle cold.
Appearance Yellow SolidOften crystalline needles or waxy solid.
Solubility DMSO (18 mg/mL)Insoluble in water; soluble in EtOH, DCM.
LogP ~3.22Lipophilic; crosses Blood-Brain Barrier (BBB).
pKa ~5.9 (Pyridine N)Weak base; forms salts with HCl.

Part 3: Synthesis & Experimental Protocols

The Challenge: Mono- vs. Di-Substitution

The synthesis involves the condensation of 2,6-lutidine (2,6-dimethylpyridine) with benzaldehyde. The primary challenge is selectivity . 2,6-Lutidine has two reactive methyl groups. Over-reaction leads to the 2,6-distyryl byproduct.

Control Strategy:

  • Stoichiometry: Use a slight excess of 2,6-lutidine (1.2 - 1.5 eq) relative to benzaldehyde to statistically favor mono-substitution.

  • Reagent: Acetic Anhydride (

    
    ) serves as both solvent and dehydrating agent, driving the equilibrium forward (Perkin-type conditions).
    
Detailed Synthesis Protocol

Note: Perform all steps in a fume hood. Pyridine derivatives are odorous and toxic.

Reagents:

  • 2,6-Lutidine (Reagent Grade, >99%)

  • Benzaldehyde (Freshly distilled to remove benzoic acid)

  • Acetic Anhydride[3]

  • Glacial Acetic Acid (Optional co-solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine:

    • 2,6-Lutidine (12.8 g, 120 mmol)

    • Benzaldehyde (10.6 g, 100 mmol)

    • Acetic Anhydride (25 mL)

  • Reflux: Heat the mixture to 140–150°C (oil bath temperature) under an inert atmosphere (

    
     or Ar) for 12–16 hours .
    
    • Checkpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The product will fluoresce blue/violet under UV (365 nm).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark reaction mixture onto crushed ice (~200 g) to hydrolyze excess acetic anhydride.

    • Neutralize carefully with 20% NaOH or saturated

      
       solution until pH ~9-10. Caution: Exothermic.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine (1 x 50 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification (The "Senior Scientist" Tip):

    • Issue: The crude is a dark oil containing unreacted lutidine, the desired mono-product, and the di-styryl byproduct.

    • Method: Do not attempt simple recrystallization first due to the low MP (43°C).

    • Flash Column Chromatography:

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Gradient elution starting with 5% EtOAc in Hexanes

        
         20% EtOAc in Hexanes.
        
      • Elution Order: Unreacted Benzaldehyde

        
        SIB 1893 
        
        
        
        Distyryl byproduct.
    • Final Polish: Recrystallize the chromatographed solid from cold Hexane/Ethanol (9:1) to obtain yellow needles.

Reaction Mechanism (Graphviz)

SynthesisMechanism Lutidine 2,6-Lutidine (Nucleophile) Enolate Enolate Intermediate (Active Species) Lutidine->Enolate Ac2O / Deprotonation Ac2O Acetic Anhydride (Activator) Benz Benzaldehyde (Electrophile) Aldol Aldol Adduct (Alcohol) Enolate->Aldol + Benzaldehyde (C-C Bond Formation) Product (E)-2-Methyl-6-styrylpyridine (SIB 1893) Aldol->Product - H2O / - AcOH (Elimination/Conjugation)

Caption: Mechanistic pathway for the Perkin-type condensation of 2,6-lutidine and benzaldehyde mediated by acetic anhydride.

Part 4: Spectroscopic Characterization

To validate your synthesis, look for these signature signals.

Proton NMR ( NMR, 400 MHz, )

The definitive proof of the trans (E) isomer is the coupling constant of the vinyl protons.

  • Vinyl Protons: Two doublets at

    
     7.15 and 7.65 ppm  with 
    
    
    
    Hz
    .
    • Note: A coupling constant of

      
       Hz would indicate the unwanted cis (Z) isomer.
      
  • Methyl Group: A sharp singlet at

    
     2.60 ppm  (3H). This confirms mono-substitution (one methyl remains).
    
  • Aromatic Region: Multiplets between 7.2 – 7.7 ppm (8H total: 5 phenyl + 3 pyridine).

UV-Vis & Fluorescence[6]
  • Absorption (

    
    ):  ~305–310 nm (in MeOH).
    
  • Fluorescence: Emission typically in the 400–450 nm (blue-violet) range.

  • Application: This fluorescence allows SIB 1893 derivatives to be used as optical probes for amyloid plaques, although SIB 1893 itself is primarily a pharmacological tool.

Part 5: Functional Applications & Pharmacology

Mechanism of Action: mGluR5 Antagonism

SIB 1893 acts as a negative allosteric modulator (NAM) of the mGluR5 receptor. It binds to a transmembrane allosteric site, distinct from the glutamate binding site (Venus Flytrap domain).

Key Pharmacological Metrics:

  • IC50: 0.3 µM (Human mGluR5).

  • Selectivity: >100-fold selective for mGluR5 over mGluR1, mGluR2, and iGluRs.[1]

  • Physiological Effect: Blocks glutamate-induced Calcium (

    
    ) mobilization.
    
Signaling Pathway Blockade (Graphviz)

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Coupling SIB1893 SIB 1893 (Allosteric Antagonist) SIB1893->mGluR5 Inhibits (NAM) PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization

Caption: SIB 1893 acts as a Negative Allosteric Modulator (NAM) on mGluR5, preventing the Gq-mediated signaling cascade that leads to Calcium release.

Part 6: References

  • Varney, M. A., et al. (1999). "SIB-1757 and SIB-1893: Selective, Noncompetitive Antagonists of Metabotropic Glutamate Receptor Type 5."[4][5] Journal of Pharmacology and Experimental Therapeutics, 290(1), 170-181.

  • Mathiesen, J. M., et al. (2003). "Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP." British Journal of Pharmacology, 138(6), 1026–1030.

  • Sigma-Aldrich. "SIB 1893 Product Information & Safety Data Sheet."

  • MedChemExpress. "(E/Z)-SIB-1893 Datasheet."

Sources

Comparative Pharmacology of mGluR5 Negative Allosteric Modulators: MPEP vs. 2-Methyl-6-styryl-pyridine (SIB-1893)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-6-styryl-pyridine (also known as SIB-1893 ) and MPEP (2-Methyl-6-(phenylethynyl)pyridine) represent two critical milestones in the discovery of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists.[1]

While both compounds function as Negative Allosteric Modulators (NAMs) , MPEP is the structural optimization of SIB-1893. The primary technical divergence lies in the linker moiety: SIB-1893 possesses a flexible alkene (styryl) linker, whereas MPEP possesses a rigid alkyne (phenylethynyl) linker. This structural rigidification confers MPEP with significantly higher potency (


 nM) compared to SIB-1893 (

nM).

Critical Warning for Researchers: Both compounds exhibit "dirty" pharmacological profiles at high concentrations (


), acting as non-competitive NMDA receptor antagonists. Data interpretation using these compounds requires strict concentration controls to avoid confounding off-target effects.

Structural Chemistry & SAR Analysis

The pharmacological divergence between these two molecules is a classic example of conformational restriction in medicinal chemistry.

The Linker Hypothesis
  • SIB-1893 (The Precursor): Features a carbon-carbon double bond (alkene) connecting the pyridine ring and the phenyl ring. This allows for cis/trans (E/Z) isomerism, although the trans (E) isomer is the active pharmacophore. The alkene bond permits a degree of rotational freedom and metabolic liability.

  • MPEP (The Optimized Tool): Features a carbon-carbon triple bond (alkyne). This linearizes the molecule and locks the two aromatic rings into a specific distance and orientation, reducing the entropic penalty of binding to the mGluR5 allosteric pocket.

Visualization of Structural Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from SIB-1893 to MPEP.

SAR_Evolution SIB SIB-1893 (2-Methyl-6-styryl-pyridine) Linker Linker Modification (Alkene -> Alkyne) SIB->Linker Lead Optimization MPEP MPEP (2-Methyl-6-(phenylethynyl)pyridine) Linker->MPEP Rigidification Outcome Outcome: 1. Increased Potency (~10x) 2. Conformational Rigidity 3. Improved Metabolic Stability MPEP->Outcome Pharmacological Gain

Figure 1: SAR evolution from SIB-1893 to MPEP showing the impact of linker rigidification.[2]

Comparative Pharmacological Profile

The following data aggregates consensus values from human recombinant mGluR5 assays (typically FLIPR/Ca2+ flux).

FeatureSIB-1893 MPEP Implication
Chemical Structure Styryl-pyridine (Alkene)Phenylethynyl-pyridine (Alkyne)MPEP is more rigid.
mGluR5 Potency (

)

nM

nM
MPEP is ~10x more potent.
Binding Mode Negative Allosteric ModulatorNegative Allosteric ModulatorBoth bind the transmembrane domain (7-TM), not the orthosteric site.
Selectivity (vs. mGluR1) > 100-fold> 100-foldBoth are highly selective for mGluR5 over mGluR1.
Off-Target (NMDA) Inhibits at

Inhibits at

CRITICAL: Both cause NMDA inhibition at high doses.
Solubility ModerateModerate (High as HCl salt)MPEP-HCl is the standard lab reagent.
The "Dirty" Secret: NMDA Inhibition

A major pitfall in mGluR5 research is the assumption of absolute selectivity.

  • Mechanism: Both MPEP and SIB-1893 inhibit NMDA receptor currents in a non-competitive manner.[1][3][4]

  • Threshold: This effect typically onset at concentrations

    
     .
    
  • Impact: If you use MPEP at

    
     to ensure "complete" mGluR5 block, you are likely inhibiting NMDA receptors, confounding results regarding synaptic plasticity or neuroprotection.
    
  • Solution: Use MPEP at 1--5

    
      (approx 100x 
    
    
    
    ) to maximize selectivity, or switch to MTEP , a newer analogue with reduced NMDA liability.

Experimental Protocol: FLIPR Calcium Flux Assay

To empirically verify the potency difference between SIB-1893 and MPEP, the standard industry protocol is the Fluorometric Imaging Plate Reader (FLIPR) assay. This measures the ability of the antagonist to block agonist-induced calcium mobilization.

Reagents & Setup
  • Cell Line: HEK293 stably expressing human mGluR5a and G

    
    q15 (promiscuous G-protein to force calcium coupling).
    
  • Agonist: DHPG (Group I selective agonist) or L-Glutamate.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye leakage).

Step-by-Step Workflow
  • Cell Plating: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100

    
    L Dye Loading Buffer (4 
    
    
    
    M Fluo-4 AM). Incubate 60 min at 37°C.
  • Compound Preparation:

    • Dissolve MPEP and SIB-1893 in 100% DMSO to 10 mM stock.

    • Serial dilute in Assay Buffer (0.1% DMSO final).

    • Range: 0.1 nM to 10

      
      M.
      
  • Antagonist Addition (Pre-incubation): Add compounds to cells. Incubate for 15 minutes to allow equilibration with the allosteric site.

  • Baseline Read: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Agonist Challenge: Inject

    
     concentration of DHPG  (typically 1-3 
    
    
    
    M) via the FLIPR on-board fluidics.
  • Data Acquisition: Measure fluorescence peak (

    
    ) for 180 seconds.
    
Assay Logic Visualization

FLIPR_Workflow Start HEK-mGluR5 Cells (Gq-coupled) Load Load Fluo-4 AM (60 min, 37°C) Start->Load Antagonist Add MPEP or SIB-1893 (Pre-incubation 15 min) Load->Antagonist Challenge Inject Agonist (DHPG) (EC80 Concentration) Antagonist->Challenge Allosteric Site Occupancy Read Measure Ca2+ Flux (RFU Peak) Challenge->Read Signal Generation Analysis Calculate IC50 (Non-linear regression) Read->Analysis

Figure 2: Standardized Calcium Flux (FLIPR) workflow for determining mGluR5 antagonist potency.

Synthesis Pathways (Technical Reference)

For chemists synthesizing these tools, the synthetic routes differ fundamentally due to the linker.

  • MPEP Synthesis (Sonogashira Coupling):

    • Reactants: 2-Bromo-6-methylpyridine + Phenylacetylene.

    • Catalyst:

      
       / CuI.
      
    • Base/Solvent:

      
       / DMF.
      
    • Mechanism:[5][6][7][8][9] Cross-coupling of terminal alkyne with aryl halide.

  • SIB-1893 Synthesis (Heck Coupling or Condensation):

    • Route A (Heck): 2-Bromo-6-methylpyridine + Styrene (Lower yield/selectivity).

    • Route B (Condensation): 2,6-Lutidine + Benzaldehyde + Acetic Anhydride (Perkin-like condensation).

    • Challenge: Purification of the (E)-isomer from the (Z)-isomer is often required.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][3][5] Neuropharmacology, 38(10), 1493-1503.[5] Link

  • Varney, M. A., et al. (1999). "Metabotropic glutamate receptor subtype 5 antagonists: MPEP and SIB-1893."[1][3] Journal of Pharmacology and Experimental Therapeutics, 290(1), 170-181. Link

  • O'Leary, D. M., et al. (2000). "Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism." British Journal of Pharmacology, 131(7), 1429–1437. Link

  • Lea, P. M., & Faden, A. I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews, 12(2), 149–166. Link

Sources

Technical Monograph: Nomenclature and Structural Characterization of 2-(2-Phenylethenyl)-6-methylpyridine

[1][2][3]

Core Identity & Structural Analysis[1][3]

2-(2-Phenylethenyl)-6-methylpyridine is a nitrogen-containing heterocycle belonging to the styrylpyridine class.[1][2][3] Its structure consists of a central pyridine ring substituted at the 2-position with a styryl group (a phenyl ring attached via an ethenyl linker) and at the 6-position with a methyl group.[1][2][3]

This compound is frequently encountered in medicinal chemistry as SIB-1893 , a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[2][3]

Critical Structural Distinction (The "Ethenyl" vs. "Ethynyl" Trap)

A common error in literature and database searching is confusing this compound with its alkyne analog, MPEP .[2][3]

  • Target Compound: 2-(2-Phenylethenyl )-6-methylpyridine (Contains a C=C double bond ).[1][2][3]

  • Analog (MPEP): 2-Methyl-6-(phenylethynyl )pyridine (Contains a C≡C triple bond ).[1][2][3][4]

While both are mGluR5 antagonists, their chemical reactivity, planarity, and nomenclature are distinct.[3] This guide focuses strictly on the ethenyl (alkene) variant.

Stereochemistry

The ethenyl linker introduces geometric isomerism.[2][3]

  • (E)-Isomer (Trans): The phenyl and pyridine rings are on opposite sides of the double bond.[2][3] This is the thermodynamically stable form and the biologically active conformer typically associated with SIB-1893.[1][2][3]

  • (Z)-Isomer (Cis): The rings are on the same side.[2][3] This isomer is sterically hindered and less common unless specifically synthesized photochemically.[2]

Nomenclature & Synonyms

The nomenclature for this compound varies by discipline (organic chemistry vs. pharmacology). The table below synthesizes these identifiers.

Table 1: Comprehensive Synonym Mapping
CategoryPrimary Name / IdentifierContext & Notes
IUPAC Name 2-Methyl-6-[(E)-2-phenylethenyl]pyridineSystematic name specifying the (E) stereochemistry.[1][2][3]
Common Name 6-Methyl-2-styrylpyridine"Styryl" refers to the Ph-CH=CH- group.[1][2][3] Widely used in synthesis papers.[2][3]
Inverted Common 2-(2-Phenylethenyl)-6-picolineUses "picoline" (methylpyridine) as the parent base.[2][3]
Research Code SIB-1893 Designator used in pharmacology and drug development (specifically the E-isomer).[2][3]
CAS RN (General) 6266-99-5 Refers to the compound with unspecified stereochemistry.[1][2][3]
CAS RN (E-Isomer) 7370-21-0 Specific registry for the trans isomer.[1][2][3]
Beilstein Ref 116487Database identifier for organic properties.[2][3]
SMILES Cc1cccc(\C=C\c2ccccc2)n1String representation (E-isomer).[2][3]

Synthetic Logic & Nomenclature Origin

Understanding the synthesis clarifies the nomenclature components.[2][3] The compound is typically synthesized via a Knoevenagel-type condensation between 2,6-lutidine (2,6-dimethylpyridine) and benzaldehyde.[1][2][3]

  • Parent: 2,6-Lutidine (provides the pyridine ring and the 6-methyl group).[1][2][3]

  • Substituent: Benzaldehyde (provides the phenyl group and the beta-carbon of the ethenyl chain).[2][3]

  • Mechanism: The acidity of the methyl protons on the pyridine ring allows deprotonation and attack on the aldehyde, followed by dehydration to form the ethenyl double bond.[3]

Diagram 1: Nomenclature & Synthesis Logic

The following diagram illustrates the hierarchical relationship of the names and the synthetic origin of the structural fragments.

NomenclatureLogicLutidine2,6-Lutidine(Parent Scaffold)ReactionCondensation(- H2O)Lutidine->ReactionBenzaldehydeBenzaldehyde(Substituent Source)Benzaldehyde->ReactionProduct2-(2-Phenylethenyl)-6-methylpyridineReaction->ProductStyryl"Styryl" Group(Ph-CH=CH-)Product->StyrylcontainsPicoline"6-Methylpyridine"(Core)Product->PicolinecontainsE_Iso(E)-Isomer(SIB-1893)Thermodynamically StableProduct->E_IsoMajor ProductZ_Iso(Z)-IsomerSterically HinderedProduct->Z_IsoMinor Product

Caption: Logical derivation of the compound's structure from its synthetic precursors and the resulting stereochemical divergence.

Biological Relevance (SIB-1893)[1][2][3]

In drug development, this compound is significant as SIB-1893 .[1][2][3] It serves as a pharmacological tool to study the glutamatergic system.[2]

Mechanism of Action Pathway

SIB-1893 acts as a non-competitive antagonist (NAM) at the mGluR5 receptor.[1][2][3] Unlike competitive antagonists that bind to the orthosteric site (where Glutamate binds), SIB-1893 binds to an allosteric site within the transmembrane domain, stabilizing the receptor in an inactive conformation.[3]

SignalingPathwayGlutamateGlutamate(Ligand)mGluR5mGluR5 Receptor(GPCR)Glutamate->mGluR5ActivatesGqGq ProteinmGluR5->GqCouplingSIB1893SIB-1893(NAM)SIB1893->mGluR5Blocks (Allosteric)SIB1893->GqInhibits DownstreamSignalingPLCPhospholipase C(PLC)Gq->PLCActivatesCalciumIntracellular Ca2+ReleasePLC->CalciumIncreases

Caption: SIB-1893 inhibits mGluR5 signaling by preventing Gq protein coupling and subsequent calcium mobilization.[1][2][3]

Experimental Protocol: Synthesis Verification

To verify the identity of a sample labeled as "2-(2-Phenylethenyl)-6-methylpyridine," the following analytical checkpoints are mandatory.

  • 1H NMR Spectroscopy (CDCl3, 400 MHz):

    • Olefinic Protons: Look for two doublets with a coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) of ~16 Hz. This large 
      
      
      value confirms the (E)-trans geometry.[2][3] A ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      value of ~12 Hz would indicate the (Z)-cis isomer.[2]
    • Methyl Group: A singlet integrating to 3H around ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.5-2.6 ppm.[2][3]
      
  • Melting Point:

    • The pure (E)-isomer typically melts between 80–82 °C .[2][3] Significant deviation suggests contamination with the (Z)-isomer or starting materials.[1][2][3]

References

  • Varney, M. A., et al. (1999).[2][3] "SIB-1893 and MPEP: non-competitive antagonists of the metabotropic glutamate receptor subtype 5."[1][2][3] Journal of Pharmacology and Experimental Therapeutics.

  • National Center for Biotechnology Information. (2024).[2][3] "2-Methyl-6-styrylpyridine - PubChem Compound Summary." PubChem. (Note: Verify specific isomer entries).

  • Chemical Abstracts Service. "CAS RN 7370-21-0 Entry." Common Chemistry. [2][3]

  • Roppe, J., et al. (2004).[2][3] "Discovery of novel subtype selective mGluR5 antagonists." Bioorganic & Medicinal Chemistry Letters. [2][3]

Photophysical Properties of Styrylpyridine Derivatives: Mechanisms, Probe Engineering, and Translational Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Photochemists, and Drug Development Professionals

Executive Summary

Styrylpyridine (SP) derivatives represent a highly versatile class of push-pull fluorophores and photoactive ligands. Characterized by a styrene moiety conjugated to a pyridine ring, their extended


-conjugation networks make them exquisitely sensitive to microenvironmental changes, photon absorption, and electron transfer events.

In recent years, the rational design of SP derivatives has driven significant breakthroughs in three distinct fields:

  • Fundamental Photochemistry: Serving as model systems for trans-cis photoisomerization and metal-to-ligand charge transfer (MLCT) dynamics.

  • Organelle-Targeted Fluorescent Probes: Leveraging intramolecular charge transfer (ICT) and specific electrostatic properties to map mitochondrial biochemistry (e.g., oxidative stress).

  • Neuroimaging Radiotracers: Providing the rigid, planar, and lipophilic core necessary for crossing the blood-brain barrier (BBB) to image Amyloid-

    
     (A
    
    
    
    ) plaques via PET and SPECT.

This whitepaper dissects the causality behind these photophysical phenomena, providing actionable protocols and structural frameworks for engineering next-generation SP-based molecular tools.

Fundamental Photophysics: Isomerization Dynamics and Charge Transfer

The hallmark of styrylpyridine is its ability to undergo reversible trans-cis photoisomerization. Unlike simple stilbenes, the presence of the pyridine nitrogen introduces profound electronic asymmetry, allowing researchers to tune the isomerization pathway via protonation, coordination, or substituent effects[1].

Singlet vs. Triplet Isomerization Pathways

In uncoordinated organic styrylpyridines, photoisomerization predominantly occurs via a singlet mechanism. Upon UV excitation, the molecule transitions from the


 ground state to the 

intraligand (

IL) excited state. The molecule then rotates around the C=C double bond, passing through a twisted-pyramidalized Minimum Energy Conical Intersection (MECI), which facilitates rapid, non-radiative relaxation to either the cis or trans

state[1].

However, when styrylpyridine is coordinated to transition metals (e.g., Rhenium(I) polypyridyl complexes), the mechanism fundamentally shifts. Visible light irradiation populates a low-lying Metal-to-Ligand Charge Transfer (MLCT) state. This


MLCT state acts as an internal photosensitizer, steering the molecule into a triplet (

IL) pathway. The energy gap between the

IL and MLCT states dictates the quantum yield of the isomerization process, explaining why visible light often yields lower trans-to-cis conversion rates compared to direct UV excitation[2][3].

Photoisomerization TransS0 Trans-Isomer (S0) TransS1 Trans-Isomer (S1 / 1IL) TransS0->TransS1 UV Excitation MLCT 3MLCT State (Metal Complexes) TransS0->MLCT Visible Excitation TransT1 Trans-Isomer (T1 / 3IL) TransS1->TransT1 ISC MECI Twisted-Pyramidalized MECI TransS1->MECI Singlet Pathway TransT1->MECI Triplet Pathway MECI->TransS0 Non-radiative Decay CisS0 Cis-Isomer (S0) MECI->CisS0 Relaxation MLCT->TransT1 Energy Transfer

Caption: Jablonski-style pathway of styrylpyridine trans-cis photoisomerization via MECI.

Two-Photon Absorption (TPA) via Intermolecular Charge Transfer

Styrylpyridines are highly effective for non-linear optics. By engineering multi-branched SP dyes or forming cocrystals (e.g., 4-styrylpyridine with 1,2,4,5-tetracyanobenzene), researchers can force strong donor-acceptor interactions[4][5]. This intermolecular charge transfer dramatically enhances the two-photon absorption cross-section, enabling deep-tissue imaging using near-infrared (NIR) femtosecond lasers with minimal phototoxicity and light scattering[4].

Engineering Organelle-Targeted Fluorescent Probes

By N-alkylating the pyridine ring, styrylpyridine is converted into a styrylpyridinium salt. This structural tweak achieves two critical goals:

  • Enhanced ICT: It transforms the molecule into a powerful push-pull fluorophore, resulting in massive Stokes shifts and emission in the red/NIR spectrum.

  • Organelle Targeting: The lipophilic, positively charged pyridinium moiety acts as a homing beacon for mitochondria, driven by the highly negative inner mitochondrial membrane potential (

    
     mV)[6][7].
    
Case Study: MITO-PQDNs for Glutathione (GSH) Detection

During oxidative stress, mitochondrial GSH levels fluctuate. Probes like MITO-PQDNs utilize a 2,4-dinitrophenylsulfonyl (DNs) group that quenches the styrylpyridinium fluorescence. Upon nucleophilic aromatic substitution (


) by GSH, the DNs group is cleaved, restoring the ICT and triggering a massive fluorescence turn-on at 586 nm with a 200 nm Stokes shift[6][8].
Self-Validating Protocol: Live-Cell Mitochondrial Imaging

To ensure scientific rigor, any organelle-targeting claim must be validated against a known standard and a mechanistic disruptor.

Step-by-Step Methodology:

  • Cell Preparation: Seed MCF-7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C, 5%

    
     for 24 hours.
    
  • Probe Incubation: Wash cells with PBS. Incubate with the styrylpyridinium probe (e.g., 5

    
    M) for 30 minutes.
    
  • Co-Staining (Spatial Validation): Add MitoTracker™ Deep Red (100 nM) for the final 15 minutes of incubation.

  • Imaging: Wash cells thrice with PBS to remove unbound dye. Image via Confocal Laser Scanning Microscopy (CLSM).

    • Data Analysis: Calculate the Pearson’s Colocalization Coefficient (PCC). A PCC > 0.85 confirms spatial mitochondrial localization.

  • Mechanistic Control (Functional Validation): In a parallel dish, pretreat cells with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 10

    
    M) for 30 minutes prior to probe addition.
    
    • Causality: CCCP is an ionophore that uncouples oxidative phosphorylation, depolarizing the mitochondrial membrane potential. If the probe's localization is strictly dependent on the -180 mV potential, the CCCP-treated cells will show a diffuse, cytosolic signal rather than punctate mitochondrial staining.

Translational Applications: Amyloid- Radiotracers

Beyond fluorescence, the rigid, planar structure of styrylpyridine is an ideal pharmacophore for binding the hydrophobic channels of Amyloid-


 (A

) fibrils—the pathological hallmark of Alzheimer's disease (AD)[9][10].

To function as a PET or SPECT radiotracer, an SP derivative must possess:

  • High binding affinity (

    
     < 20 nM).
    
  • Optimal lipophilicity (

    
     between 2.0 and 3.0) to cross the blood-brain barrier.
    
  • Rapid clearance from healthy brain tissue to ensure a high signal-to-noise ratio.

Radioiodinated (


I / 

I) and fluorinated (

F) styrylpyridines have demonstrated exceptional clinical promise, showing high specific binding to postmortem AD brain homogenates and excellent initial brain penetration in in vivo models[9][11].

RadiotracerWorkflow Design Probe Design (Styrylpyridine Core) Synthesis Precursor Synthesis & Halogenation Design->Synthesis Radiolabel Radiolabeling (18F or 125I) Synthesis->Radiolabel InVitro In Vitro Validation (Kd & Ki Determination) Radiolabel->InVitro InVivo In Vivo PET/SPECT (Brain Uptake & Clearance) InVitro->InVivo

Caption: Workflow for developing styrylpyridine-based PET/SPECT radiotracers for amyloid-β imaging.

Quantitative Data Summary

The table below synthesizes the photophysical and pharmacological properties of diverse styrylpyridine applications, illustrating the structural adaptability of the core scaffold.

Compound / SystemPrimary TargetModalityKey Photophysical / Binding PropertyPerformance Metric
fac-[Re(CO)3(dcbH2)(trans-stpy)]+ Fundamental IsomerizationUV-Vis SpectroscopyMLCT/IL dependent trans-cis isomerization

= 0.81 (at 365 nm)
SP-TCNB Cocrystal OptoelectronicsTwo-Photon AbsorptionIntermolecular Charge TransferEnhanced TPA Cross-Section
MITO-PQDNs Mitochondrial GSHFluorescence (Red)200 nm Stokes shift, 586 nm emissionLOD = 253 nM
MNOP-H2S Mitochondrial

Fluorescence (Turn-on)>130-fold fluorescence enhancementLOD = 29 nM
[125I]-Styrylpyridine (16b) Amyloid-

Plaques
SPECT ImagingHigh lipophilicity, BBB permeability

= 3.6 - 15.5 nM

Conclusion

The styrylpyridine scaffold is a triumph of molecular engineering. By understanding the causality between its electronic structure and its photophysical output, researchers can manipulate its behavior with surgical precision. Whether tuning the energy gap between


IL and MLCT states to control photoisomerization, leveraging pyridinium electrostatics for mitochondrial mapping, or exploiting its planar rigidity for neurodegenerative disease diagnostics, styrylpyridine derivatives remain at the cutting edge of chemical biology and translational medicine.

References

  • trans-cis Photoisomerization of the styrylpyridine Ligand in [Re(CO)3(2,2'-bipyridine)(t-4-styrylpyridine)]+: role of the metal-to-ligand charge-transfer excited states PubMed / NIH [Link]

  • A comparative analysis of isomerization pathways in 3- and 4-styrylpyridines RSC Publishing[Link]

  • Photochemistry of fac-[Re(CO)3(dcbH2)(trans-stpy)]+: New Insights on the Isomerization Mechanism of Coordinated Stilbene-like Ligands Inorganic Chemistry - ACS Publications[Link]

  • A water-soluble fluorescent probe for monitoring mitochondrial GSH fluctuations during oxidative stress PMC / NIH[Link]

  • Developing a styrylpyridinium-based fluorescent probe with excellent sensitivity for visualizing basal H2S levels in mitochondria ResearchGate / Sensors and Actuators B Chemical[Link]

  • Intermolecular Charge-Transfer Interactions Facilitate Two-Photon Absorption in Styrylpyridine-Tetracyanobenzene Cocrystals PubMed / NIH[Link]

  • pH Responsive Two-Photon Absorbing Functionalized Styrylpyridine-Based Multi-Branched Dyes Old City Publishing[Link]

  • Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques Journal of Medicinal Chemistry - ACS Publications[Link]

  • 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer's Disease: A Miniperspective PMC / NIH[Link]

  • US7687052B2 - Styrylpyridine derivatives and their use for binding and imaging amyloid plaques Google P

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Methyl-6-styrylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-6-styrylpyridine (2M6SP) represents a critical scaffold in the development of functional organic materials, particularly in the fields of fluorescence microscopy, metal-ion sensing, and photo-switchable molecular devices. Unlike its symmetric counterpart (2,6-distyrylpyridine), the asymmetric nature of 2M6SP—retaining one reactive methyl group—allows for sequential functionalization. This asymmetry is the molecule's defining feature, enabling researchers to synthesize "push-pull" D-π-A (Donor-π-Acceptor) systems essential for non-linear optics and ratiometric fluorescent probes.

This guide provides a comprehensive technical analysis of 2M6SP, moving beyond basic identifiers to explore its synthesis, photophysical mechanisms, and experimental handling.

Part 1: Molecular Identity & Physicochemical Properties[1]

At its core, 2M6SP is a pyridine derivative substituted at the 2- and 6-positions.[1] The presence of the styryl group extends the


-conjugation system, imparting fluorescence, while the remaining methyl group preserves synthetic versatility.
Core Identifiers
PropertyData
IUPAC Name 2-Methyl-6-[(E)-2-phenylethenyl]pyridine
Common Name 2-Methyl-6-styrylpyridine
Molecular Formula

Molecular Weight 195.26 g/mol
CAS Number 7370-21-0 (trans/E-isomer)
SMILES CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2
Physicochemical Characteristics[1][4][5]
  • Appearance: Typically a pale yellow to off-white crystalline solid.

  • Solubility:

    • High: Chloroform, Dichloromethane, DMSO, Ethanol (hot).

    • Low: Water, Hexanes.

  • Isomerism: Exists primarily as the stable (E)-isomer (trans) due to steric hindrance in the (Z)-form. However, it undergoes reversible photoisomerization upon UV irradiation.

Part 2: Synthetic Pathways & Causality

The synthesis of 2M6SP is a classic application of the Knoevenagel condensation or Aldol-type condensation , typically reacting 2,6-lutidine (2,6-dimethylpyridine) with benzaldehyde.

The Challenge of Asymmetry

Expert Insight: The primary failure point in synthesizing 2M6SP is the formation of the unwanted byproduct, 2,6-distyrylpyridine. Since the starting material (2,6-lutidine) has two equivalent methyl groups, statistical reaction probability suggests a mixture of mono- and di-substituted products.

To favor the mono-styryl product (2M6SP), the reaction kinetics must be controlled via:

  • Stoichiometry: Using a large excess of 2,6-lutidine (3:1 to 5:1 ratio relative to benzaldehyde).

  • Reagent Addition: Slow addition of benzaldehyde to the refluxing lutidine/anhydride mixture.

Reaction Mechanism Diagram

The following diagram illustrates the condensation pathway and the competing side reaction.

SynthesisPathway Lutidine 2,6-Lutidine (Excess) Intermediate Aldol Intermediate Lutidine->Intermediate Reflux (140°C) Benz Benzaldehyde (Limiting Reagent) Benz->Intermediate Reflux (140°C) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Intermediate Reflux (140°C) Product 2-Methyl-6-styrylpyridine (Target: Mono-substituted) Intermediate->Product -H2O (Elimination) Byproduct 2,6-Distyrylpyridine (Unwanted: Di-substituted) Product->Byproduct + Excess Benzaldehyde (Over-reaction)

Figure 1: Synthetic pathway highlighting the competitive formation of mono- vs. di-substituted products.

Part 3: Experimental Protocol (Synthesis & Purification)

Safety Note: Acetic anhydride is corrosive and lachrymatory. Work in a fume hood.

Materials
  • 2,6-Lutidine (Reagent Grade, >99%)[2]

  • Benzaldehyde (Freshly distilled to remove benzoic acid)

  • Acetic Anhydride

  • Glacial Acetic Acid (optional solvent)

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-lutidine (50 mmol) and acetic anhydride (50 mmol) .

    • Why: The excess lutidine acts as both reactant and solvent to statistically favor mono-substitution.

  • Addition: Add benzaldehyde (10 mmol) to the mixture.

    • Note: The 5:1 molar ratio of Lutidine:Benzaldehyde is critical.

  • Reflux: Heat the mixture to reflux (~140–150 °C) under an inert atmosphere (

    
     or Ar) for 12–24 hours.
    
    • Monitoring: Monitor via TLC (SiO2, Hexane:Ethyl Acetate 4:1). The product will appear as a blue-fluorescent spot under UV (365 nm), distinct from the starting aldehyde.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) and basify with 10% NaOH solution to pH ~10.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification (The Self-Validating Step):

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Distillation: Remove excess 2,6-lutidine via vacuum distillation (BP ~144 °C).

    • Chromatography: Purify the residue using silica gel column chromatography.

      • Eluent Gradient: Start with 100% Hexane

        
         10% Ethyl Acetate/Hexane.
        
      • Order of Elution: Unreacted Benzaldehyde

        
        2-Methyl-6-styrylpyridine 
        
        
        
        2,6-Distyrylpyridine.

Part 4: Photophysical Mechanisms

2M6SP exhibits environmentally sensitive fluorescence and photoisomerization, making it a "molecular switch."

Photoisomerization Cycle

Upon irradiation with UV light, the thermodynamically stable (E)-isomer converts to the (Z)-isomer. This process changes the physical geometry and the optical properties of the molecule.[3]

Photoisomerization Trans (E)-Isomer (Trans) Stable, Fluorescent Excited Excited State (Singlet) Trans->Excited hν (UV Absorption) Cis (Z)-Isomer (Cis) Non-planar, Weak Fluorescence Excited->Cis Intersystem Crossing / Relaxation Cis->Trans Δ (Heat) or hν' (Vis)

Figure 2: The reversible photoisomerization cycle of 2-methyl-6-styrylpyridine.

Application in Sensing

Researchers utilize the remaining methyl group at the 2-position to quaternize the nitrogen, creating N-alkylated styrylpyridinium salts .

  • Mechanism: The cationic charge increases electron affinity, enhancing the Intramolecular Charge Transfer (ICT).

  • Utility: These derivatives bind to G-quadruplex DNA or amyloid fibrils, resulting in a "Turn-On" fluorescence response.

References

  • PubChem. (2025).[4] 2-Styrylpyridine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1934). 2,6-Dimethylpyridine (2,6-Lutidine) Characterization. Org. Synth. 14, 30. [Link]

  • ACS Omega. (2018). Synthesis, Photophysics, and Switchable Luminescence Properties of Styryl-based Complexes. American Chemical Society. [Link]

  • MDPI. (2023). A Novel D-π-A Type Fluorescent Probe for Cu2+ Based on Styryl-Pyridinium Salts. Journal of Fluorescence. [Link]

Sources

Comparative Architectures: Styrylpyridine vs. Phenylethynylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Linker Logic in Medicinal Chemistry

Executive Summary

This guide analyzes the structural and functional divergence between Styrylpyridines (SPs) and Phenylethynylpyridines (PEPs) . While both scaffolds share a 2-ring aryl-pyridine core, the linker identity—alkene (


) versus alkyne (

)—dictates their electronic behavior, synthetic accessibility, and pharmacological destiny. This analysis is designed for medicinal chemists optimizing ligands for G-protein coupled receptors (GPCRs) and neuroimaging probes.
Part 1: Structural & Electronic Determinants

The fundamental difference lies in the hybridization of the linker carbons, which governs the molecule's spatial arrangement and degrees of freedom.

1. The Linker Logic
  • Styrylpyridine (SP): Possesses an alkene linker (

    
     hybridized).
    
    • Geometry: Planar but capable of torsion.

    • Isomerism: Exists as E (trans) and Z (cis) isomers. The E-isomer is thermodynamically favored and typically the bioactive form.

    • Electronic: Extended

      
      -conjugation allows for significant electron delocalization, making these excellent fluorophores (molecular wires).
      
  • Phenylethynylpyridine (PEP): Possesses an alkyne linker (

    
     hybridized).
    
    • Geometry: Linear, rigid "molecular rod."

    • Isomerism: None. The cylindrical electron cloud of the triple bond prevents cis/trans isomerization.

    • Electronic: The triple bond acts as a rigid spacer that maintains a fixed distance (~4.1 Å) between the aromatic centroids, critical for allosteric binding pockets.

Table 1: Physicochemical Comparison
FeatureStyrylpyridine (SP)Phenylethynylpyridine (PEP)
Linker Hybridization

(Alkene)

(Alkyne)
Geometry Planar, Angled (

)
Linear (

)
Isomerization High risk (E

Z photoisomerization)
None (Photostable)
Fluorescence High (Environment-sensitive)Low to Moderate
Primary Application Amyloid-

Imaging (Intercalators)
mGluR5 Antagonists (Allosteric fit)
Metabolic Liability Epoxidation of alkeneHydration of alkyne (rare)
Part 2: Synthetic Protocols (Self-Validating)

The synthesis of these cores requires distinct catalytic strategies. Below are optimized protocols for the 2-substituted derivatives, which are most relevant for mGluR5 and amyloid targeting.

Protocol A: 2-Styrylpyridine via Knoevenagel Condensation

Rationale: While Heck coupling is possible, Knoevenagel condensation is preferred for 2- and 4-methylpyridines due to atom economy, higher yields, and avoidance of palladium contaminants in late-stage synthesis.

Materials:

  • 2-Methylpyridine (Picoline) (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Acetic Anhydride (

    
    ) (10 mL)
    
  • Reflux condenser, inert gas (

    
    )
    

Step-by-Step Workflow:

  • Activation: In a dry round-bottom flask, combine 2-methylpyridine and the benzaldehyde derivative.

  • Solvent/Catalyst Addition: Add

    
     (acts as both solvent and dehydrating agent). Note: For acid-sensitive substrates, use catalytic piperidine in ethanol instead.
    
  • Reflux: Heat the mixture to 140°C (reflux) for 12–24 hours under

    
    .
    
    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The product will be a highly fluorescent spot under UV (365 nm).

  • Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 1 hour to hydrolyze excess anhydride.

  • Isolation: Basify with 10% NaOH to pH 8–9. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Recrystallize from Ethanol or purify via silica column chromatography.

    • Expected Yield: 60–85% (depending on aldehyde electronics).

Protocol B: 2-(Phenylethynyl)pyridine via Sonogashira Coupling

Rationale: The formation of the


 bond requires a Pd/Cu catalytic cycle. This protocol uses standard conditions optimized to minimize homocoupling (Glaser coupling) of the alkyne.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylacetylene derivative (1.2 equiv)

  • 
     (2 mol%)
    
  • CuI (1 mol%)[1]

  • Triethylamine (

    
    ) (Solvent/Base)
    

Step-by-Step Workflow:

  • Deoxygenation (Critical): Sparge

    
     with Argon for 20 minutes. Oxygen promotes homocoupling of the alkyne.
    
  • Catalyst Loading: Add 2-bromopyridine,

    
    , and CuI to a flame-dried flask under Argon.
    
  • Addition: Add the degassed

    
    , followed by the dropwise addition of phenylacetylene.
    
  • Reaction: Stir at room temperature (or mild heat, 50°C) for 4–12 hours.

    • Validation: The reaction mixture will darken (formation of ammonium salts). TLC should show the disappearance of the bromide.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via silica flash chromatography (Hexane/EtOAc).

    • Note: PEPs are less polar than their SP counterparts.

Part 3: Pharmacological Implications[3][4]

The structural rigidity of PEP vs. the flexibility of SP dictates their target profile.

Case Study 1: PEPs as mGluR5 Antagonists

The metabotropic glutamate receptor 5 (mGluR5) has a narrow, hydrophobic allosteric binding pocket (the MPEP site).

  • Mechanism: The rigid alkyne linker of MPEP (2-methyl-6-(phenylethynyl)pyridine) acts as a molecular ruler, positioning the phenyl ring and pyridine nitrogen to lock the receptor transmembrane domains in an inactive conformation.

  • Why SP fails here: The alkene linker of an SP analog introduces a bend (

    
    ) and potential for isomerization, preventing the "tight fit" required for high-affinity allosteric modulation (
    
    
    
    values for PEPs are typically <10 nM, while SP analogs are often micromolar).
Case Study 2: SPs as Amyloid-

Imaging Probes

Amyloid plaques consist of


-sheet rich fibrils.
  • Mechanism: Planar molecules like Florbetapir (an SP derivative) intercalate between the

    
    -sheets.
    
  • The "Turn-On" Effect: In solution, SPs undergo rapid rotation/isomerization, quenching fluorescence. When bound to the rigid amyloid fibril, this rotation is restricted, restoring high quantum yield fluorescence. This makes SPs superior signal-to-noise probes compared to the rigid PEPs.

Visualization: mGluR5 Signaling & Inhibition

The following diagram illustrates the Gq-coupled pathway of mGluR5 and the intervention point of PEP-based antagonists (MPEP).

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates MPEP MPEP (PEP-based Antagonist) MPEP->mGluR5 Allosteric Blockade Gq Gq Protein mGluR5->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds IP3R Ca_Release Cytosolic Ca2+ Release (Excitotoxicity/Signaling) Ca_Store->Ca_Release Efflux

Caption: Figure 1: Signal transduction of mGluR5. PEP-based ligands (MPEP) bind allosterically to prevent Gq coupling and downstream Calcium release.

Part 4: Photophysical Properties & Isomerization[5][6][7]

For researchers using these scaffolds as optical probes, understanding the photochemistry is non-negotiable.

  • Styrylpyridine (The Switch):

    • Upon excitation (

      
      ), the double bond order decreases.
      
    • The molecule rotates around the central bond.

    • Result: Relaxation can occur via fluorescence (radiative) or isomerization to the cis-form (non-radiative).

    • Implication: SP solutions must be stored in the dark. Cis-isomers often have lower affinity for biological targets.

  • Phenylethynylpyridine (The Rod):

    • Lacks the orthogonal

      
      -orbital overlap required for twisting.
      
    • Result: Highly photostable. Fluorescence quantum yields are generally lower than planar SPs unless structurally modified with strong push-pull auxochromes (e.g., dimethylamino groups).

References
  • Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2] Neuropharmacology. Link

  • Kung, H. F. et al. (2010). Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques.[3][4][5] Journal of Medicinal Chemistry.[6] Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Volochnyuk, D. M. et al. (2022). The synthesis of ortho-stilbazoles (2-styrylpyridines).[7] Chemistry of Heterocyclic Compounds.[8][7][9] Link

  • Lin, C. J. et al. (2012). Photoluminescence and trans -> cis photoisomerization of aminostyrene-conjugated phenylpyridine ligands.[10] Journal of Physical Chemistry B. Link[10]

Sources

Biological Activity of 2-Methyl-6-styryl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Methyl-6-styryl-pyridine derivatives , a class of "privileged scaffolds" in medicinal chemistry. These compounds are characterized by a conjugated push-pull electron system, granting them unique fluorescence properties and the ability to interact with diverse biological targets, from amyloid plaques to microbial membranes.

A Technical Guide for Drug Development & Chemical Biology

Executive Summary & Scaffold Analysis

The 2-methyl-6-styryl-pyridine scaffold represents a versatile pharmacophore bridging the gap between small-molecule therapeutics and diagnostic imaging agents. Its planar, conjugated structure allows for intercalation into DNA and protein


-sheets, while the pyridine nitrogen serves as a hydrogen bond acceptor critical for enzyme active site binding.

Key Technical Features:

  • Push-Pull Electronic System: The conjugation between the electron-rich styryl group and the electron-deficient pyridine ring creates a dipole, often resulting in environment-sensitive fluorescence.

  • Lipophilicity: The styryl arm enhances membrane permeability, facilitating blood-brain barrier (BBB) crossing—essential for neurodegenerative applications.

  • Steric Geometry: The trans (E) isomer is thermodynamically favored and biologically active, fitting into narrow hydrophobic clefts of enzymes like Monoamine Oxidase B (MAO-B).

Chemical Synthesis: The Knoevenagel Route

The most robust method for generating these derivatives is the Knoevenagel condensation .[1][2] This pathway utilizes the acidity of the


-methyl protons on 2,6-lutidine (2,6-dimethylpyridine) to react with aromatic aldehydes.
Reaction Mechanism

The reaction typically involves the deprotonation of the 2-methyl group by a weak base (e.g., piperidine) to form a carbanion, which attacks the aldehyde carbonyl. Subsequent dehydration yields the styryl double bond.

Synthesis Figure 1: Knoevenagel Condensation Pathway Start 2,6-Lutidine (2,6-Dimethylpyridine) Inter Carbinol Intermediate Start->Inter Piperidine/AcOH Reflux Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Inter Product 2-Methyl-6-styrylpyridine (E-isomer) Inter->Product -H2O (Dehydration)

Figure 1: The synthetic pathway favors the (E)-isomer due to steric relief during the dehydration step.

Neuropharmacology & Imaging Applications

This scaffold is highly valued in neurology for two distinct applications: enzyme inhibition and amyloid imaging .

MAO-B Inhibition

Monoamine Oxidase B (MAO-B) metabolizes dopamine; its inhibition is a standard therapy for Parkinson’s disease.[3]

  • Mechanism: The styrylpyridine moiety spans the "entrance cavity" and the "substrate cavity" of MAO-B. The pyridine ring often coordinates near the FAD cofactor, while the styryl tail occupies the hydrophobic entrance, blocking substrate access.

  • Selectivity: Substituents on the styryl ring (e.g., Chlorine, Methyl) modulate selectivity between MAO-A and MAO-B.

Amyloid-Beta ( ) Imaging

Styrylpyridines are structural analogs of Thioflavin-T.

  • Binding Mode: The planar backbone intercalates between the

    
    -sheets of amyloid aggregates found in Alzheimer's brains.
    
  • Diagnostic Utility: Radio-labeled (

    
    F or 
    
    
    
    I) derivatives are used as PET/SPECT tracers. The "2-methyl" handle allows for the attachment of polyethylene glycol (PEG) chains to adjust lipophilicity and clearance rates without disrupting the binding core.

Anticancer Profile: Apoptosis Induction

Derivatives of 2-methyl-6-styryl-pyridine, particularly those functionalized with sulfonyl or urea groups, exhibit potent cytotoxicity against non-small cell lung cancer (A549) and colon cancer (HCT-116) lines.

Mechanism of Action: The Mitochondrial Pathway

These compounds trigger the intrinsic apoptotic pathway.

  • Bcl-2 Downregulation: The compound suppresses the anti-apoptotic protein Bcl-2.

  • Bax Upregulation: Pro-apoptotic Bax translocates to the mitochondrial membrane.

  • Caspase Cascade: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to cell death.

Apoptosis Figure 2: Proposed Mechanism of Apoptosis Induction in HCT-116 Cells Drug Styrylpyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) UPREGULATION Drug->Bax Promotes Mito Mitochondrial Permeability Transition Pore (MPTP) Bcl2->Mito Normally Blocks Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Death Apoptosis / Cell Death Casp3->Death

Figure 2: The scaffold shifts the Bax/Bcl-2 ratio, forcing the cell into programmed death.

Antimicrobial & Antifungal Activity

Styrylpyridinium salts (quaternized nitrogen) act as cationic surfactants.

  • Target: Fungal and bacterial cell membranes.

  • Synergism: Research indicates significant synergism with Terbinafine . The styrylpyridine disrupts membrane integrity, allowing terbinafine to more effectively inhibit ergosterol synthesis.

  • Spectrum: Active against Candida glabrata (including drug-resistant strains) and S. aureus.

Experimental Protocols

Protocol A: General Synthesis of 2-Methyl-6-styrylpyridine

Objective: Synthesize the core scaffold via Knoevenagel condensation.

  • Reagents: Mix 2,6-lutidine (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in Acetic Anhydride (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 12–24 hours under nitrogen atmosphere.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Neutralization: Alkalinize with 10% NaOH solution until precipitate forms.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (look for trans-vinylic protons with 
    
    
    
    Hz).
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC


 values against cancer cell lines.
  • Seeding: Seed HCT-116 cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add serial dilutions of the styrylpyridine derivative (0.1 – 100

    
    M). Include DMSO control (<0.1%).
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add MTT reagent (5 mg/mL) to each well; incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Protocol C: Antimicrobial MIC Determination

Objective: Assess Minimum Inhibitory Concentration.

  • Inoculum: Prepare bacterial/fungal suspension (

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate.

  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Analysis: The MIC is the lowest concentration with no visible turbidity.

  • Synergy Test: To test synergism, repeat in the presence of sub-MIC concentrations of standard antibiotics (e.g., Terbinafine).

Data Summary: Structure-Activity Relationship (SAR)[4]

Substituent (Styryl Ring)Electronic EffectPrimary ActivityNotes
4-N(CH

)

Strong DonorAmyloid ImagingHigh fluorescence; "Push-pull" character.
3,4-Dimethoxy DonorAnticancerMimics combretastatin (tubulin binding).
4-Chloro / 4-Fluoro WithdrawingMAO-B InhibitionEnhances metabolic stability and selectivity.
N-Alkyl Pyridinium Cationic ChargeAntifungalActs as a surfactant/membrane disruptor.

References

  • Anticancer Activity & Apoptosis

    • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents.
    • Source:

  • Amyloid Imaging (PET/SPECT)

    • 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging.[4]

    • Source:

  • Antifungal Synergism

    • Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes.
    • Source:

  • Synthesis Methodology

    • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
    • Source:

  • MAO-B Inhibition Context

    • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
    • Source:

Sources

Styrylpyridine Fluorescent Dyes: From Electrochromic Origins to Synaptic Mapping

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research & Development

Executive Summary

Styrylpyridine dyes represent a masterclass in functional fluorophore design. Characterized by a donor-π-acceptor (D-π-A) architecture, these molecules have evolved from early voltage-sensitive probes to the gold standard for monitoring synaptic vesicle recycling (the FM dye series). Their utility relies on two distinct photophysical phenomena: electrochromism (Stark effect) for voltage sensing and solvatochromism (environment-sensitivity) for membrane trafficking. This guide synthesizes the historical development, synthetic chemistry, and application protocols of this critical dye class.

Part 1: The Photophysical Foundation

The core utility of styrylpyridine dyes stems from their push-pull architecture . Structurally, they consist of:

  • Electron Donor: Typically a dialkylamino group (e.g., dimethylamine) or a lipophilic tail.

  • Conjugated Linker: A polymethine bridge (styryl group) that facilitates charge transfer.

  • Electron Acceptor: A positively charged pyridinium or quinolinium headgroup.

Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT).[1] The redistribution of electron density creates a large dipole moment change. This makes the fluorescence emission highly sensitive to the polarity of the surrounding environment (solvatochromism) or the presence of an external electric field (electrochromism).

Part 2: Historical Evolution & Structural Classes

The Voltage-Sensing Era (The ANEPPS Series)

In the 1970s and 80s, the field of neurophysiology required a method to map membrane potentials non-invasively. Leslie Loew and colleagues at the University of Connecticut developed the ANEP (Aminonaphthylethenylpyridinium) dyes, most notably di-4-ANEPPS .

  • Innovation: These dyes embed in the plasma membrane. When the membrane potential changes (e.g., during an action potential), the electric field interacts with the dye's dipole, shifting its excitation/emission spectra (the Stark Effect).

  • Significance: This allowed for the optical recording of electrical activity in millisecond timeframes, a technique still used in cardiac mapping today.

The FM Dye Revolution (Vesicle Trafficking)

In the early 1990s, Fei Mao (Molecular Probes) synthesized a series of styryl dyes with modified lipophilic tails, designated "FM" dyes (e.g., FM 1-43 ).[2]

  • The Problem: Researchers needed to visualize synaptic transmission—specifically, the exocytosis and endocytosis of synaptic vesicles.[2]

  • The Solution: FM dyes are water-soluble but membrane-impermeable. They partition reversibly into the outer leaflet of the plasma membrane.[2] When neurons are stimulated, the dye is internalized into recycled vesicles, trapping the fluorescence inside the terminal.[2]

  • Key Characteristic: FM dyes are virtually non-fluorescent in aqueous solution (quantum yield < 0.01) but fluoresce brightly in lipid membranes (quantum yield increase > 50-fold).

Amyloid Probes (Diagnostic Imaging)

More recently, styrylpyridine derivatives have been adapted as radioligands (e.g., using


F or 

I) for PET/SPECT imaging. Their planar structure allows them to intercalate into the

-sheet structure of amyloid plaques, serving as critical biomarkers for Alzheimer's disease diagnosis.

Part 3: Synthetic Chemistry (The Knoevenagel Route)

The synthesis of styrylpyridine dyes is robust and relies on the Knoevenagel condensation . This reaction couples an activated methyl group on a heterocyclic salt (the acceptor) with an aromatic aldehyde (the donor).

Core Synthesis Protocol

Objective: Synthesis of a generic styrylpyridinium dye.

Reagents:

  • 4-Methylpyridinium iodide (Quaternary salt/Acceptor)

  • 4-(Dimethylamino)benzaldehyde (Donor)

  • Piperidine (Catalyst)[1]

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 4-methylpyridinium salt and 1.1 equivalents of the benzaldehyde derivative in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (approx. 5-10 drops per 5 mmol scale).

    • Why Piperidine? Piperidine acts as a weak base to deprotonate the methyl group of the pyridinium salt, generating a reactive enamine-like intermediate that attacks the aldehyde.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken significantly (often deep red or orange) as the conjugated system forms.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; MeOH:DCM 1:9). Look for the disappearance of the aldehyde spot.

  • Purification: Cool the solution to room temperature. The dye often precipitates.[3] If not, add diethyl ether to induce precipitation. Filter the solid and recrystallize from ethanol/methanol.

Visualization: Synthetic Pathway

Synthesis cluster_inputs Reagents cluster_reaction Condensation Aldehyde 4-(Dimethylamino) benzaldehyde Inter Reactive Intermediate Aldehyde->Inter Nucleophilic Attack Salt 4-Methylpyridinium Salt Salt->Inter Deprotonation Product Styrylpyridinium Dye (Product) Inter->Product - H2O (Dehydration) Piperidine Piperidine (Catalyst) Piperidine->Inter

Caption: The Knoevenagel condensation pathway converting precursors into the conjugated styryl fluorophore.

Part 4: Mechanisms of Action

Understanding why these dyes work is crucial for experimental design.

FeatureVoltage Sensing (e.g., di-4-ANEPPS)Membrane Trafficking (e.g., FM 1-43)
Primary Mechanism Electrochromism (Stark Effect) Solvatochromism & Partitioning
Trigger Change in transmembrane electric field.Transition from water (polar) to lipid (non-polar).
Response Spectral shift (color change) of ~10% per 100mV.Fluorescence intensity increase (>50x).
Kinetics Microseconds (direct electronic interaction).Seconds to Minutes (diffusion/endocytosis).
Localization Stays in outer leaflet (mostly).Internalized via vesicles.
Visualization: Mechanism of Fluorescence

Mechanism cluster_aqueous Aqueous Phase (Water) cluster_lipid Lipid Phase (Membrane) DyeWater Dye in Water (High Polarity) NonRad Non-Radiative Decay (Heat/Rotation) DyeWater->NonRad Energy Loss DyeLipid Dye in Membrane (Low Polarity) DyeWater->DyeLipid Partitioning (Hydrophobic Effect) Fluor Fluorescence Emission (High Quantum Yield) DyeLipid->Fluor Excitation

Caption: Solvatochromic switching mechanism: Lipid environments restrict rotation and favor radiative emission.

Part 5: Experimental Workflow (FM 1-43 Staining)

This protocol describes the monitoring of synaptic vesicle recycling in cultured neurons.[2]

Reagents:

  • FM 1-43 Stock (1 mM in water).

  • Tyrode’s Solution (Physiological saline).

  • High K+ Solution (90 mM KCl) for stimulation.

  • ADVASEP-7 (Cyclodextrin derivative) – Critical for background reduction.

Protocol:

  • Loading (Stimulation): Incubate neurons in Tyrode’s solution containing 10 µM FM 1-43 and 90 mM KCl for 60 seconds.

    • Mechanism:[4][5][6][7] High K+ depolarizes the terminal, opening voltage-gated Ca2+ channels. Vesicles fuse (exocytosis) and then retrieve the dye during compensatory endocytosis.

  • Washout (Background Reduction): Immediately replace the solution with Ca2+-free Tyrode’s solution containing 1 mM ADVASEP-7 .

    • Why ADVASEP-7? FM dyes are "sticky" and adhere to the outer membrane. ADVASEP-7 encapsulates the surface-bound dye, stripping it away without entering the cell, leaving only the internalized synaptic vesicles fluorescent.

  • Imaging (Unloading): Transfer to a microscope stage. Stimulate the neurons again (electrical field or High K+) while imaging.

    • Observation: Fluorescence will decrease (destaining) as the dyed vesicles fuse with the membrane and release the dye back into the aqueous solution.

Visualization: Synaptic Vesicle Cycle

Synapse Extracellular Extracellular Space (Dye Present) Membrane Presynaptic Membrane Extracellular->Membrane Dye Binds Surface Vesicle Synaptic Vesicle Membrane->Vesicle Endocytosis (Dye Trapped) Vesicle->Extracellular Exocytosis (Dye Released/Destaining)

Caption: The FM dye cycle: Surface binding, activity-dependent internalization, and release upon restimulation.[8]

References

  • Fluhler, E., Burnham, V. G., & Loew, L. M. (1985). Spectra, membrane binding, and potentiometric responses of new charge shift probes. Biochemistry, 24(21), 5749–5755. Link

  • Betz, W. J., & Bewick, G. S. (1992). Optical analysis of synaptic vesicle recycling at the frog neuromuscular junction. Science, 255(5041), 202–205. Link

  • Cochilla, A. J., Angleson, J. K., & Betz, W. J. (1999). Monitoring synaptic vesicles in living terminals with FM markers. Annual Review of Neuroscience, 22, 1–10. Link

  • Ono, M., et al. (2005). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease.[9] Nuclear Medicine and Biology, 32(4), 329-335. Link

  • Gaffield, M. A., & Betz, W. J. (2006). Imaging synaptic vesicle exocytosis and endocytosis with FM dyes. Nature Protocols, 1(6), 2916–2921. Link

Sources

Technical Guide: Solubility & Physicochemical Characterization of 2-Methyl-6-styryl-pyridine

[1]

Executive Summary

2-Methyl-6-styryl-pyridine (also known as 2-(2-phenylethenyl)-6-methylpyridine) is a lipophilic heterocyclic compound belonging to the styrylpyridine class.[1] Structurally, it consists of a pyridine core substituted with a methyl group at the 2-position and a styryl group at the 6-position.[1]

This compound exhibits solvatochromic behavior and is primarily utilized as a precursor for fluorescent probes, NLO (Non-Linear Optical) materials, and as a ligand in coordination chemistry.[1] Its solubility profile is dominated by the competition between the hydrophobic styryl moiety and the basic, H-bond accepting pyridine nitrogen.[1]

Key Solubility Insight: The compound is highly soluble in chlorinated and polar aprotic solvents (e.g., Chloroform, DMSO) but exhibits negligible solubility in neutral aqueous media unless protonated or encapsulated in surfactant micelles (e.g., Poloxamers).[1]

Physicochemical Profile

PropertyValue / Description
CAS Number 714-08-9 (Generic for 2-styrylpyridine isomers; specific isomer varies)
Molecular Formula C

H

N
Molecular Weight 195.26 g/mol
Appearance Pale yellow to off-white crystalline solid
LogP (Predicted) ~3.8 – 4.2 (Highly Lipophilic)
pKa (Pyridine N) ~5.0 – 5.5 (Weak base)
Melting Point 78–82 °C (Typical for this class; purity dependent)

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on experimental synthesis workflows and spectroscopic standard preparations.

Organic Solvent Solubility Table
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Chloroform (CDCl

), DCM
High (>100 mg/mL)Ideal for NMR studies and liquid-phase synthesis.[1]
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Preferred for biological stock solutions (10–100 mM).[1]
Alcohols Ethanol, MethanolModerate (Heating req.)Primary solvents for recrystallization .[1] Soluble when hot; crystallizes upon cooling.[1]
Nitriles Acetonitrile (MeCN)Moderate Used for photophysical studies (UV-Vis/Fluorescence).[1]
Hydrocarbons Hexane, PentaneLow (<1 mg/mL)Acts as an anti-solvent to precipitate the product from Chloroform or Ethanol.[1]
Aqueous Water (pH 7)Negligible Insoluble.[1] Requires pH < 4 (protonation) or surfactants.[1]
Thermodynamic Mechanism of Dissolution

The dissolution of 2-Methyl-6-styryl-pyridine is driven by enthalpy-entropy compensation :

  • Enthalpy (

    
    ):  The crystal lattice energy is overcome by dipole-dipole interactions in polar aprotic solvents (DMSO) and London dispersion forces in chlorinated solvents.[1]
    
  • Entropy (

    
    ):  In water, the hydrophobic effect (ordering of water molecules around the styryl group) leads to a negative entropy change, preventing dissolution.[1] In organic solvents, the entropy of mixing favors dissolution.[1]
    

Experimental Protocols

Protocol: Synthesis & Purification (Solvent Selection Logic)

This workflow demonstrates the use of solvent gradients for purification, exploiting the differential solubility in Ethanol vs. Water.[1]

Reagents: 2,6-Lutidine (Dimethylpyridine), Benzaldehyde, Acetic Anhydride.[1]

  • Condensation: Reflux 2,6-lutidine (1 eq) and benzaldehyde (1 eq) in acetic anhydride for 12–24 hours.

  • Workup: Evaporate excess anhydride. The residue is a dark oil/solid mixture.[1]

  • Recrystallization (The Critical Step):

    • Dissolve the crude residue in minimal boiling Ethanol (~78°C).

    • Perform a hot filtration if insoluble particulates remain.[1]

    • Optional: Add warm water dropwise until slight turbidity appears (reducing solvent power).[1]

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Result: Pure pale yellow needles precipitate.[1]

  • Validation: Check purity via TLC (Hexane:Ethyl Acetate 8:2) or NMR in CDCl

    
    .
    
Protocol: Biological Stock Solution Preparation

For researchers using this compound as a probe or drug lead:

  • Weigh 1.95 mg of 2-Methyl-6-styryl-pyridine.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds.

    • Result: 10 mM clear stock solution.[1]

  • Aqueous Dilution: Dilute into PBS or media immediately prior to use.[1]

    • Warning: Rapid dilution into water >1% DMSO may cause precipitation due to the "Oiling Out" effect.[1] Use a surfactant (e.g., Pluronic F-127 / Poloxamer 407) if higher concentrations are needed in aqueous media.[1]

Visualization of Workflows

Synthesis & Solubility Logic Diagram

The following diagram maps the chemical transformation and the solubility-based purification logic.

Synthesis_Solubility_LogicReagentsReagents:2,6-Lutidine + BenzaldehydeReactionReaction:Reflux in Acetic Anhydride(140°C)Reagents->ReactionCondensationCrudeCrude Mixture:Target + Unreacted Start. Mat.Reaction->CrudeEvaporationEthanol_HotSolvent Step 1:Dissolve in Boiling Ethanol(High Solubility)Crude->Ethanol_HotPurificationCoolingThermodynamics:Cooling to 4°C(Supersaturation)Ethanol_Hot->CoolingEntropy DecreaseCrystalsFinal Product:Pure 2-Methyl-6-styryl-pyridine(Crystalline Solid)Cooling->CrystalsPrecipitation

Caption: Logical flow of synthesis and solubility-driven purification (Recrystallization).[1][2]

Solute-Solvent Interaction Map

This diagram illustrates the molecular interactions governing solubility in different media.[1]

Solubility_InteractionsMolecule2-Methyl-6-styryl-pyridineChloroformChloroform/DCM(Excellent)Molecule->ChloroformLondon Dispersion &Pi-Pi StackingDMSODMSO/DMF(Good)Molecule->DMSODipole-Dipole &H-Bond AcceptanceWaterWater (pH 7)(Poor)Molecule->WaterHydrophobic Effect(Repulsion)AcidicWaterAcidic Water (pH < 4)(Soluble)Molecule->AcidicWaterProtonation of Pyridine N(Ionic Solvation)

Caption: Mechanistic interactions between 2-Methyl-6-styryl-pyridine and various solvent classes.[1][3]

References

  • PubChem. (2025).[1] 2-Styrylpyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Miliani, C., et al. (2003).[1] Trans-cis photoisomerization of styryl-pyridine derivatives. Chemical Physics Letters. (Contextual grounding for photophysical solvent choice).

  • ChemPros Community. (2023).[1] Recrystallization solvent mixtures for pyridine derivatives. (Validated field insight for Ethanol/Water systems).

Methodological & Application

Application Note: Selective Synthesis of 2-Methyl-6-styrylpyridine from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-methyl-6-styrylpyridine (2M6SP) from 2,6-lutidine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in a symmetric starting material. Standard protocols often yield significant amounts of the 2,6-distyrylpyridine byproduct due to the comparable or enhanced reactivity of the mono-styryl intermediate. This application note details a robust, kinetically controlled protocol using acetic anhydride activation. By manipulating stoichiometric ratios and exploiting solubility differences, this method maximizes the yield of the mono-substituted target while facilitating the efficient removal of the di-substituted impurity.

Introduction & Strategic Analysis

Styrylpyridines are critical scaffolds in the development of optoelectronic materials and pharmaceuticals, acting as precursors for functionalized polymers and biologically active stilbene analogues.

The Selectivity Challenge

2,6-Lutidine contains two chemically equivalent methyl groups. Upon condensation with one equivalent of benzaldehyde, the symmetry is broken, yielding 2-methyl-6-styrylpyridine. However, the conjugated system of the product often renders the remaining methyl group more acidic and reactive than the starting material, leading to a "runaway" reaction that favors the formation of 2,6-distyrylpyridine (2,6-DSP).

Strategic Solution:

  • Kinetic Control via Stoichiometry: We employ a significant excess of 2,6-lutidine (3:1 ratio relative to benzaldehyde). This statistical bias ensures that benzaldehyde molecules are far more likely to encounter unreacted lutidine than the mono-styryl product.

  • Acetic Anhydride Activation: The reaction proceeds via a "Perkin-like" mechanism. Acetic anhydride (

    
    ) serves a dual purpose: it acts as the solvent and activates the pyridine ring (likely via 
    
    
    
    -acylation), facilitating the deprotonation of the
    
    
    -methyl group.
  • Purification by Solubility: The di-styryl byproduct is a highly crystalline, high-melting solid, whereas the mono-styryl target is a low-melting solid or oil. We utilize this property to remove the bulk of the impurity via precipitation before chromatographic polishing.

Reaction Mechanism

The reaction is driven by the activation of the methyl protons. The acetic anhydride facilitates the formation of an anhydrobase (enamine-like intermediate) which attacks the benzaldehyde carbonyl.

ReactionMechanism cluster_side Competing Side Reaction Lutidine 2,6-Lutidine Activated N-Acetyl-2,6-lutidinium Intermediate Lutidine->Activated + Ac2O Ac2O Acetic Anhydride (Activator) Ac2O->Activated Enamine Anhydrobase (Nucleophile) Activated->Enamine - AcOH Adduct Aldol-type Adduct Enamine->Adduct + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Adduct Product 2-Methyl-6-styrylpyridine (Target) Adduct->Product - H2O / - AcOH Elimination - AcOH (Elimination) Distyryl 2,6-Distyrylpyridine (Impurity) Product->Distyryl + Benzaldehyde (Avoided by Excess Lutidine)

Caption: Mechanistic pathway for the Ac2O-mediated condensation. The "Competing Side Reaction" is suppressed by maintaining a high concentration of 2,6-Lutidine.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,6-Lutidine (99%+, redistilled if yellow): 32.1 g (0.30 mol)

    • Benzaldehyde (freshly opened or distilled): 10.6 g (0.10 mol)

    • Acetic Anhydride (

      
      ): 50 mL (Excess solvent/reagent)
      
  • Equipment:

    • 250 mL Round-bottom flask (RBF)

    • Reflux condenser with drying tube (

      
      )
      
    • Magnetic stir bar and oil bath

    • Rotary evaporator[1]

Step-by-Step Procedure
  • Setup: In the 250 mL RBF, combine 2,6-Lutidine (3 equiv) and Benzaldehyde (1 equiv). Add Acetic Anhydride (50 mL).

    • Note: The large excess of lutidine is non-negotiable for selectivity.

  • Reaction: Heat the mixture to reflux (

    
     oil bath temperature) with vigorous stirring. Maintain reflux for 12–16 hours .
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product (

      
      ) will appear as a UV-active spot. The di-styryl byproduct (
      
      
      
      ) may appear but should be minor.
  • Quenching: Cool the reaction mixture to room temperature. Pour the dark brown solution onto ~300 g of crushed ice/water mixture. Stir for 1 hour to hydrolyze the excess acetic anhydride.

  • Neutralization: Slowly basify the aqueous mixture with 20% NaOH solution (or solid

    
    ) until pH 9–10.
    
    • Caution: Exothermic reaction. Add base slowly with stirring.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine organic layers and wash with brine. Dry over anhydrous 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure. You will obtain a dark, oily residue containing the product, unreacted lutidine, and byproducts.

  • Removal of Lutidine: The excess 2,6-lutidine (bp

    
    ) can be removed by vacuum distillation (water aspirator pressure is usually sufficient) or by keeping the rotavap at 
    
    
    
    under high vacuum for 2 hours.
Purification Strategy

This is the critical differentiation step.

  • Precipitation (Optional but Recommended): Dissolve the crude residue in a minimum amount of hot Ethanol (~20 mL). Cool to

    
     overnight.
    
    • Observation: If significant 2,6-distyrylpyridine formed, it often precipitates as yellow needles (mp

      
      ). Filter these off. The filtrate contains your target.
      
  • Column Chromatography: Concentrate the filtrate (or crude oil). Load onto a silica gel column.

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Order of Elution:

      • Unreacted Benzaldehyde (if any)

      • 2,6-Distyrylpyridine (Trace)[2]

      • 2-Methyl-6-styrylpyridine (Target)

  • Final Form: Evaporate pure fractions to yield a yellow oil which may solidify upon standing (mp

    
    ).
    

Characterization Data

Verify the structure using


 NMR.[1][3] The key indicators are the presence of one methyl group and the trans-vinyl protons.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Vinyl-H (

)
7.15Doublet1H16.0Trans-alkene proton
Vinyl-H (

)
7.65Doublet1H16.0Trans-alkene proton
Pyridine-H (3,5) 6.95 – 7.20Multiplet2H-Ring protons
Pyridine-H (4) 7.55Triplet1H7.6Ring proton
Phenyl-H 7.30 – 7.60Multiplet5H-Aromatic ring
Methyl (

)
2.55 Singlet 3H -Unreacted

-methyl

Note: Data approximates values in


. The coupling constant of 16 Hz confirms the (E)-configuration.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Di-styryl impurity Stoichiometry was too close to 1:1.Increase 2,6-Lutidine to 3–4 equivalents.
Low Conversion Old/Wet Acetic Anhydride.Use fresh

. Ensure system is dry (

tube).
Product is an oil Trace solvent or impurities.[4]The product has a low melting point (

). Dry under high vacuum for 24h. Recrystallize from cold pentane if solid is required.
Emulsion during workup Pyridine salts/polymers.Filter the biphasic mixture through Celite before separation.[1]

References

  • Mechanistic Basis: Bergmann, E. D.; Pinchas, S. Condensation Reactions of 2,6-Lutidine and an Estrogenic 2,6-Distyrylpyridine Derivative. J. Org.[2] Chem. 1950 , 15, 1184–1190. Link

  • Synthesis & NMR Data: Suman, P.; Raju, B. C. Carbohydrate-based first stereoselective total synthesis of bioactive cytospolide P. Org.[2][3][5] Biomol. Chem. 2011 , 9, 299-306. (Supporting Info contains specific NMR data for 2-methyl-6-styrylpyridine). Link

  • General Methodology: 2,6-Dimethylpyridine. Organic Syntheses, Coll. Vol. 2, p.214 (1943). (Foundational chemistry for lutidine reactivity). Link

Sources

Application Note: 2-Methyl-6-styryl-pyridine as a Versatile Fluorescent Probe Scaffold for Bioimaging and Biosensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Dual Identity of the Probe

For drug development professionals and bioanalytical researchers, 2-Methyl-6-styryl-pyridine presents a fascinating dual identity. In neuropharmacology, the unmodified core is widely recognized as SIB-1893 , a selective, non-competitive negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5)[1]. However, from a photophysical perspective, its conjugated donor-


-acceptor architecture makes it a highly efficient push-pull fluorophore.

By leveraging its solvatochromic properties, large two-photon absorption cross-sections, and massive Stokes shifts, the 2-methyl-6-styryl-pyridine scaffold (and its quaternized styrylpyridinium derivatives) has become a cornerstone for developing advanced fluorescent probes. These probes are utilized for imaging plasma membranes[2], tracking mitochondrial glutathione (GSH) fluctuations[3], and ratiometric sensing of metal ions[4]. This application note provides a comprehensive, mechanistically grounded guide to utilizing this scaffold in advanced bioimaging workflows.

Mechanistic Causality: The Molecular Rotor Principle

The utility of 2-methyl-6-styryl-pyridine as a wash-free, high-contrast probe relies entirely on the Twisted Intramolecular Charge Transfer (TICT) mechanism.

In low-viscosity aqueous environments, the single bond connecting the styryl group to the pyridine ring rotates freely. Upon photoexcitation, this rotation allows the molecule to relax back to the ground state via non-radiative decay, rendering the probe virtually non-fluorescent (dark state). However, when the lipophilic probe intercalates into a rigid microenvironment—such as the hydrophobic core of a lipid bilayer[2] or the cross-


 sheets of an amyloid fibril—this bond rotation is physically restricted. The molecule is forced into a planar conformation, halting non-radiative decay and triggering a massive fluorescence "turn-on" event.

G cluster_0 Aqueous State (Free) cluster_1 Bound State (Targeted) A 2-Methyl-6-styryl-pyridine B Free Bond Rotation (TICT State) A->B D Target Interaction (Lipids / Fibrils) A->D Binding Event C Non-Radiative Decay (Dark State) B->C E Restricted Rotation (Planarization) D->E F Fluorescence Turn-On (High Quantum Yield) E->F

Fig 1: Molecular rotor mechanism of 2-Methyl-6-styryl-pyridine transitioning to a fluorescent state.

Quantitative Photophysical Benchmarking

The modular nature of the 2-methyl-6-styryl-pyridine core allows for extensive chemical derivatization. Alkylation of the pyridine nitrogen yields styrylpyridinium salts, which exhibit significant red-shifts and are highly compatible with standard laser lines (e.g., 405 nm, 440 nm, and 473 nm)[5].

Probe VariantExcitation (nm)Emission (nm)Stokes Shift (nm)Primary ApplicationKey Photophysical Advantage
2-Methyl-6-styryl-pyridine (Core) 350–380480–520~140Amyloid Fibrils / General LipidsHigh membrane permeability; baseline fluorogenic rotor.
Styrylpyridinium Salts (N-alkylated) 405 / 440 / 473550–650>150Plasma Membrane / Multi-color StainingRed-shifted emission; compatible with DAPI/GFP lasers[5].
MITO-PQDNs (Derivative) 386586200Mitochondrial GSH SensingMassive Stokes shift; high sensitivity (LOD = 253 nM)[3].
NI-SP Dyad 450 (FRET)600150Cu²⁺ Ratiometric DetectionResonance energy transfer modulation; high selectivity[4].

Self-Validating Experimental Protocols

Protocol A: Live-Cell Plasma Membrane and Organelle Imaging

This protocol leverages the lipophilicity and molecular rotor dynamics of the styrylpyridine scaffold to achieve high-contrast, wash-free membrane imaging[2].

Step 1: Reagent Preparation

  • Action: Dissolve the 2-methyl-6-styryl-pyridine probe in anhydrous DMSO to create a 10 mM stock.

  • Causality: The uncharged core is highly hydrophobic. Premature dilution in aqueous buffers without a carrier solvent will cause the probe to aggregate, leading to self-quenching (

    
    -
    
    
    
    stacking) and rendering it unable to partition into cell membranes.

Step 2: Cell Incubation

  • Action: Seed A549 or HeLa cells in a glass-bottom imaging dish. Dilute the stock to a working concentration of 1–5 µM in Hank's Balanced Salt Solution (HBSS). Incubate for 20 minutes at 37°C.

  • Causality: During incubation, the lipophilic styryl tail inserts into the hydrophobic core of the lipid bilayer, while the pyridine nitrogen anchors near the polar lipid-water interface. This specific orientation restricts the intramolecular rotation, locking the molecule into a planar state and triggering fluorescence[2].

Step 3: Self-Validating Controls (Critical for Integrity)

  • Positive Colocalization Control: Co-stain the cells with a commercially validated membrane dye (e.g., CellMask™ Deep Red) to calculate the Pearson's correlation coefficient, confirming spatial accuracy.

  • Pharmacological Control (The mGluR5 Caveat): Because the 2-methyl-6-styryl-pyridine core is pharmacologically active as SIB-1893 (an mGluR5 antagonist)[1], it can depress voltage-dependent Ca²⁺ entry in neuronal cells[6]. If imaging primary neurons, you must run a parallel vehicle control and a secondary control treated with an alternative mGluR5 antagonist (e.g., MPEP) to ensure that any observed changes in cell morphology or dynamic signaling are not secondary artifacts of receptor blockade.

Step 4: Confocal Imaging

  • Action: Image directly without washing. Excite at 405 nm or 488 nm (depending on the specific derivative) and collect emission at 550–600 nm.

  • Causality: The massive Stokes shift (>140 nm) eliminates excitation back-scatter and bypasses cellular auto-fluorescence, allowing for pristine signal-to-noise ratios even in unwashed samples.

Protocol B: In Vitro Amyloid Fibril Detection

Because the styrylpyridine core is structurally analogous to Thioflavin T (a benzothiazole), it acts as an exceptional probe for detecting protein aggregation.

Step 1: Fibril Formation

  • Action: Incubate A

    
    (1-42) peptides (50 µM) in PBS (pH 7.4) at 37°C for 48 hours under continuous agitation to induce cross-
    
    
    
    sheet formation.

Step 2: Probe Binding Assay

  • Action: Mix 10 µM of the styrylpyridine probe with 10 µM of the fibril suspension in a black 96-well microplate.

  • Causality: The planar conjugated system of the probe intercalates deeply into the hydrophobic grooves of the amyloid

    
    -sheets. This rigid confinement halts the non-radiative TICT decay pathway, forcing the molecule to release its absorbed energy radiatively.
    

Step 3: Self-Validating Controls

  • Negative Control: React the probe with freshly dissolved, monomeric A

    
    (1-42).
    
  • Validation Logic: The monomeric peptide lacks the rigid

    
    -sheet grooves required to restrict the probe's bond rotation. A lack of fluorescence in this well definitively proves that the signal is structurally specific to the aggregated fibril state, validating the molecular rotor mechanism.
    

References

  • A water-soluble fluorescent probe for monitoring mitochondrial GSH fluctuations during oxidative stress Source: RSC Advances URL:[3]

  • Styrylpyridinium Derivatives as New Potent Antifungal Drugs and Fluorescence Probes Source: Frontiers in Microbiology URL:[5]

  • Selective and sensitive ratiometric fluorescent probe for copper(II) cations in an aqueous solution based on resonance energy transfer and “1,8-naphthalimide–styrylpyridine” dyad bearing dipicolylamine receptor Source: Frontiers of Chemical Science and Engineering (Hep Journals) URL:[4]

  • Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues Source: Analyst (PubMed) URL:[2]

  • Endogenous Activation of Group-I Metabotropic Glutamate Receptors Is Required for Differentiation and Survival of Cerebellar Purkinje Cells Source: Journal of Neuroscience URL:[1]

  • Ca2+ dependent activation of extracellular signal regulated kinases 1 and 2 Source: UCL Discovery URL:[6]

Sources

Application Note: Precision Synthesis of Styrylpyridine Dyes via Wittig Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Styrylpyridine dyes (e.g., 4-ASP, DASPMI precursors) represent a critical class of push-pull fluorophores utilized extensively in neurodegenerative disease research (Aβ plaque imaging), mitochondrial tracking, and non-linear optical (NLO) materials. While Knoevenagel condensation is frequently employed for simple substrates, the Wittig reaction offers superior versatility for complex, base-sensitive, or sterically demanding analogs.

This guide details a robust, scalable protocol for synthesizing neutral styrylpyridine frameworks via the Wittig reaction. It specifically addresses the challenge of E-selectivity and the efficient removal of the triphenylphosphine oxide (TPPO) byproduct, a notorious impurity that complicates purification.

Retrosynthetic & Mechanistic Analysis

Strategic Disconnection

The styrylpyridine scaffold is assembled by disconnecting the central alkene (


). The Wittig approach allows for two distinct pathways:
  • Route A (Preferred): Pyridylmethylphosphonium salt + Aryl aldehyde.

  • Route B: Pyridine-carboxaldehyde + Benzylphosphonium salt.

Route A is generally preferred for generating 4-styrylpyridines because 4-(bromomethyl)pyridine precursors are readily converted to phosphonium salts, and a wide diversity of aryl aldehydes (donors) are commercially available.

Mechanistic Insight: The Selectivity Challenge

The reaction involves the interaction of a phosphorus ylide with an aldehyde.[1][2][3][4][5][6]

  • Ylide Nature: The picolyl (pyridylmethyl) ylide is semi-stabilized . The nitrogen in the pyridine ring provides some electron-withdrawing character, but less than an ester or ketone.

  • Stereochemistry: Semi-stabilized ylides typically yield mixtures of E and Z isomers. However, in the context of styryl dyes, the thermodynamic E-isomer (trans) is highly preferred due to the extended conjugation required for fluorescence.

  • Optimization: Using thermodynamic equilibration conditions (e.g., slight excess of base, reflux) or iodine-catalyzed photoisomerization post-synthesis can drive the product exclusively to the E-form.

Detailed Experimental Protocol

Reagents & Equipment
  • Precursors: 4-(Bromomethyl)pyridine hydrobromide, Triphenylphosphine (

    
    ), Substituted Benzaldehyde (e.g., 4-dimethylaminobenzaldehyde).
    
  • Solvents: Toluene (anhydrous), THF (anhydrous), Ethanol, DCM.

  • Base: Potassium tert-butoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
  • Purification: Zinc Chloride (

    
    ) for TPPO removal, Silica Gel (60 Å).
    
Step 1: Synthesis of Pyridylmethylphosphonium Bromide

Note: This step generates the Wittig salt.

  • Dissolution: Dissolve 4-(bromomethyl)pyridine hydrobromide (10 mmol) in anhydrous Toluene (50 mL).

  • Neutralization (In situ): Add Triethylamine (11 mmol) to liberate the free base. Stir for 10 min.

  • Phosphine Addition: Add Triphenylphosphine (10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) under 
    
    
    
    atmosphere for 12 hours. A white precipitate will form.[7]
  • Isolation: Cool to RT. Filter the white solid (Phosphonium salt). Wash with cold toluene (

    
     mL) and diethyl ether to remove unreacted 
    
    
    
    .
  • Drying: Dry under high vacuum. Yield: typically >90%.

Step 2: The Wittig Coupling (Styrylpyridine Assembly)

Target: 4-(4-dimethylaminostyryl)pyridine (Neutral precursor to DASPMI).

  • Ylide Generation: In a flame-dried Schlenk flask under Argon, suspend the Pyridylmethylphosphonium bromide (5 mmol) in anhydrous THF (20 mL).

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (1.0 M in THF, 5.5 mmol) dropwise.
    • Observation: The solution will turn deep red/orange, indicating ylide formation. Stir for 30 mins at

      
      .
      
  • Aldehyde Addition: Dissolve 4-dimethylaminobenzaldehyde (5 mmol) in THF (5 mL) and add dropwise to the ylide solution.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Product is usually fluorescent under UV).

  • Quench: Add saturated

    
     solution (5 mL).
    
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate to a crude solid.
Step 3: Advanced Purification (TPPO Removal)

The "ZnCl2 Method" (See Reference 3) Chromatography is often insufficient for separating TPPO from polar dyes. We utilize coordination precipitation.

  • Dissolution: Dissolve the crude residue (containing Product + TPPO) in minimal Ethanol.

  • Complexation: Add

    
     (2 equivalents relative to theoretical TPPO) dissolved in ethanol.
    
  • Precipitation: Stir vigorously for 2 hours. The complex

    
     precipitates as a white solid.[7]
    
  • Filtration: Filter off the solid complex.[7] The filtrate contains your pure styrylpyridine.

  • Final Polish: Concentrate the filtrate and pass through a short silica plug (Eluent: DCM/MeOH 95:5) to remove zinc salts.[7]

Visualized Workflows

Reaction Mechanism

The following diagram illustrates the semi-stabilized ylide pathway and the oxaphosphetane intermediate.

WittigMechanism Start Phosphonium Salt (Py-CH2-PPh3+) Ylide Ylide (Phosphorane) Start->Ylide Deprotonation (-HBr) Base Base (t-BuOK) Base->Ylide Oxa Oxaphosphetane (4-membered Ring) Ylide->Oxa + Aldehyde [2+2] Cycloaddition Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Oxa Product Styrylpyridine (E/Z Mixture) Oxa->Product Cycloreversion TPPO Byproduct (Ph3P=O) Oxa->TPPO Driving Force (P=O Bond)

Caption: Mechanism of Wittig Olefination via Oxaphosphetane intermediate.

Purification Decision Tree

Efficient removal of Triphenylphosphine Oxide (TPPO) is critical for dye purity.

PurificationWorkflow Crude Crude Reaction Mixture (Product + TPPO) Solubility Is Product Soluble in Ether? Crude->Solubility Precip Method A: Precipitation Dissolve in min. DCM, add excess Hexane/Ether Solubility->Precip Yes (Non-polar dye) ZnCl2 Method B: ZnCl2 Complexation Dissolve in EtOH, add 2 eq. ZnCl2 Solubility->ZnCl2 No (Polar dye) Filter1 Filter Precipitate (TPPO) Precip->Filter1 Filter2 Filter Complex [Zn(TPPO)2Cl2] ZnCl2->Filter2 Filtrate1 Filtrate contains Product Filter1->Filtrate1 Filtrate2 Filtrate contains Product Filter2->Filtrate2 Final Recrystallization or Flash Chromatography Filtrate1->Final Filtrate2->Final

Caption: Decision matrix for the removal of Triphenylphosphine Oxide (TPPO).[7]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield Moisture in solvent quenching ylide.Ensure THF is distilled from Na/Benzophenone or dried over molecular sieves (3Å). Use Schlenk lines.
No Color Change Base degraded or insufficient deprotonation.

is hygroscopic. Use a fresh bottle or sublime it. Ensure

atmosphere.
High Z-isomer Kinetic control dominant.Isomerization: Reflux the crude mixture in Toluene with a crystal of Iodine (

) for 2h to drive

.
Oily Product Residual TPPO or solvent.[7][8][9][10][11]Use the

method described above.[7] Triturate the final oil with cold pentane.

References

  • Kung, H. F., et al. (2002). "Novel Stilbenes as Probes for Amyloid Plaques." Journal of the American Chemical Society.[5] Link

    • Context: Establishes the biological relevance of styryl-based probes in Alzheimer's research.
  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry. Link

    • Context: Authoritative review on controlling E/Z selectivity in Wittig reactions.
  • Batesky, D. C., et al. (2017).[11] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Link

    • Context: The source for the ZnCl2 purific
  • Li, Q., et al. (2018). "Styrylpyridine derivatives as two-photon fluorescent probes." Dyes and Pigments. Link

    • Context: Applications of these dyes in advanced imaging.

Sources

2-Methyl-6-styryl-pyridine applications in lipid droplet imaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Lipid Droplet Imaging using 2-Methyl-6-Styrylpyridine Derivatives

Executive Summary

This application note details the use of 2-Methyl-6-styrylpyridine (2-Me-6-SP) derivatives—specifically the donor-substituted variants (e.g., 2-methyl-6-(4-dimethylaminostyryl)pyridine)—as high-performance fluorescent probes for Lipid Droplets (LDs). Unlike traditional lipophilic dyes (e.g., Nile Red, BODIPY 493/503), 2-Me-6-SP probes utilize an environment-sensitive Intramolecular Charge Transfer (ICT) mechanism. This results in a "turn-on" fluorescence response exclusively within the hydrophobic core of lipid droplets, virtually eliminating background noise from the cytoplasm and reducing the need for extensive wash steps.

Chemical Basis & Mechanism of Action

The core scaffold, 2-Methyl-6-styrylpyridine , is synthesized via Knoevenagel condensation of 2,6-lutidine (2,6-dimethylpyridine) with an aromatic aldehyde.

  • The "Push-Pull" Architecture: The functional probe features an electron-donating group (e.g., dimethylamino) on the styryl ring and an electron-withdrawing pyridine ring.

  • Solvatochromism & TICT:

    • In Aqueous/Polar Media (Cytosol): Upon excitation, the molecule enters a Twisted Intramolecular Charge Transfer (TICT) state. The rotation of the single bond between the aromatic rings dissipates energy non-radiatively (heat), resulting in fluorescence quenching (dark state).

    • In Non-Polar Media (Lipid Droplets): The viscous, hydrophobic environment restricts molecular rotation and destabilizes the TICT state. The molecule is forced into a planar, highly emissive state.

Mechanism Diagram

Figure 1: The environment-dependent "Turn-On" mechanism of 2-Me-6-SP derivatives. High polarity induces quenching (TICT), while lipid environments enforce emission.

Comparative Analysis: 2-Me-6-SP vs. Standards

Feature2-Me-6-SP DerivativesBODIPY 493/503Nile Red
Specificity High (Mechanism-based targeting)Moderate (Stains all neutral lipids)Low (Stains all membranes)
Background Very Low (Quenched in water)Moderate (Always fluorescent)High (Requires washing)
Stokes Shift Large (>100 nm) Small (~20-30 nm)Variable
Photostability High Low (Bleaches rapidly)Moderate
Wash Requirement No-Wash (Fluorogenic)MandatoryMandatory
Multi-color Use Excellent (Blue Ex / Green-Yellow Em)Limited (Green Ex / Green Em)Broad spectrum overlap

Experimental Protocol

Materials & Reagents
  • Probe: 2-Methyl-6-(4-dimethylaminostyryl)pyridine (Custom synthesis or commercial "Styryl" lipid probe).

  • Stock Solvent: Anhydrous DMSO (Grade ≥ 99.9%).

  • Imaging Buffer: HBSS or Live Cell Imaging Solution (phenol red-free).

  • Validation Control: Oleic Acid (to induce LDs) or Triacsin C (to inhibit LDs).

Stock Solution Preparation
  • Dissolve 1 mg of probe powder in DMSO to create a 10 mM stock solution .

  • Vortex vigorously for 1 minute to ensure complete dissolution.

  • Aliquot into amber tubes (10 µL each) and store at -20°C. Shelf life: 6 months.

Live Cell Staining Workflow
  • Cell Preparation: Seed cells (e.g., HeLa, HepG2, Adipocytes) in a 35mm glass-bottom dish. Allow to reach 70% confluency.

  • Induction (Optional): Treat cells with 200 µM Oleic Acid for 6-12 hours to enhance lipid droplet formation for validation.

  • Staining Solution: Dilute the 10 mM stock into pre-warmed culture medium (or HBSS) to a final concentration of 1–5 µM .

    • Note: 1 µM is sufficient for adipocytes; 5 µM may be needed for fibroblasts.

  • Incubation: Replace cell media with the staining solution. Incubate for 15–30 minutes at 37°C / 5% CO₂.

  • Wash (Optional): Due to the fluorogenic nature, washing is often unnecessary. However, 1x wash with HBSS can improve signal-to-noise ratio in sensitive assays.

  • Imaging: Image immediately in live-cell imaging buffer.

Imaging Parameters (Confocal/Epifluorescence)
  • Excitation: 405 nm or 488 nm (Probe dependent; most push-pull dyes excite well at 440-480 nm).

  • Emission: Collect signal between 500–580 nm (Green/Yellow channel).

  • Dichroic: 490 nm LP.

Advanced Applications

Dynamic Tracking (Lipophagy)

The high photostability of styrylpyridine probes allows for time-lapse imaging of lipophagy (autophagic degradation of LDs).

  • Protocol: Co-stain with LysoTracker Deep Red. Track the colocalization of Green (LD) and Red (Lysosome) puncta over 60 minutes.

  • Expected Result: Fusion events result in a transient yellow overlap followed by the disappearance of the green LD signal as the lipid is metabolized.

Two-Photon Tissue Imaging

2-Me-6-SP derivatives often exhibit high Two-Photon Absorption (TPA) cross-sections, making them ideal for deep tissue imaging (e.g., liver fibrosis models).

  • Excitation: 800–900 nm (Femtosecond laser).

  • Depth: Up to 150 µm in liver tissue slices.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Weak Signal Concentration too low / Filter mismatchIncrease to 10 µM; Ensure emission filter captures 520-580 nm.
Nuclear Staining Dye concentration too highReduce concentration to <1 µM; Reduce incubation time.
Precipitation Aqueous shock during dilutionDilute stock into serum-free media slowly while vortexing.
Rapid Bleaching Laser power too highReduce laser power to <2%; Use resonant scanning for time-lapse.

References

  • Dubey, Y. et al. (2023). "Fluorescent styryl pyridine-N-oxide probes for imaging lipid droplets." Organic & Biomolecular Chemistry.

  • Niu, G. et al. (2018). "Recent Advances in Fluorescent Probes for Lipid Droplets." Materials.

  • Trisovic, N.P. et al. (2014). "Solvatochromism of symmetrical 2,6-distyrylpyridines." Spectrochimica Acta Part A.

  • BOC Sciences. (2025).[1] "Guide to Lipid Droplet Staining with BODIPY Dyes."

Sources

The Influence of Solvent Environment on the Spectroscopic Properties of 2-Methyl-6-styryl-pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the solvatochromic behavior of 2-Methyl-6-styryl-pyridine, a fluorescent probe with significant potential in chemical and biological research. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles of solvatochromism, the synthesis of the probe, and step-by-step protocols for its application in characterizing solvent properties. We will explore both the theoretical and practical aspects of utilizing this molecule to probe microenvironments, with a focus on robust experimental design and data interpretation.

Introduction to Solvatochromism and the Significance of 2-Methyl-6-styryl-pyridine

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved.[1] This change is a direct consequence of the differential solvation of the ground and excited states of the chromophore.[2] Solvatochromic dyes, such as 2-Methyl-6-styryl-pyridine, are valuable tools in a variety of scientific disciplines, from materials science to cellular biology, as they can report on the polarity and hydrogen-bonding characteristics of their immediate environment.[3][4]

The 2-Methyl-6-styryl-pyridine molecule possesses a donor-π-acceptor (D-π-A) architecture, which is a common feature of many solvatochromic dyes.[5] The pyridine ring acts as an electron-accepting moiety, while the styryl group can be considered the electron-donating component. Upon absorption of light, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a significantly different dipole moment compared to the ground state. The extent to which the surrounding solvent molecules can stabilize these different electronic states dictates the energy of the corresponding electronic transitions, and thus the observed absorption and emission wavelengths.[6]

Synthesis of 2-Methyl-6-styryl-pyridine

The synthesis of 2-Methyl-6-styryl-pyridine can be achieved through a condensation reaction between 2,6-lutidine (2,6-dimethylpyridine) and benzaldehyde. This reaction is a variation of the Knoevenagel condensation.[7] The following protocol is adapted from established procedures for similar styrylpyridine derivatives.[8]

Protocol: Synthesis of 2-Methyl-6-styryl-pyridine

Materials:

  • 2,6-Lutidine

  • Benzaldehyde

  • Acetic anhydride

  • Methanol

  • Sodium hydroxide (40% aqueous solution)

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,6-lutidine (1 molar equivalent) and benzaldehyde (1.1 molar equivalents) in an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add a 40% aqueous solution of sodium hydroxide to neutralize the acetic anhydride and to catalyze the final elimination step. Continue heating for an additional 1-2 hours.

  • After cooling, extract the product into a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Methyl-6-styryl-pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 1: Synthetic workflow for 2-Methyl-6-styryl-pyridine.

Experimental Investigation of Solvatochromic Behavior

The core of this application note is the detailed protocol for characterizing the solvatochromic properties of 2-Methyl-6-styryl-pyridine. This involves measuring its absorption and fluorescence spectra in a range of solvents with varying polarities.

Protocol: Solvatochromic Analysis

Materials and Instrumentation:

  • 2-Methyl-6-styryl-pyridine (stock solution in a non-polar solvent like cyclohexane)

  • A selection of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of 2-Methyl-6-styryl-pyridine in each of the chosen solvents. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range). Ensure the final concentration is identical for all samples.

  • UV-Vis Absorption Spectroscopy: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: For each solution, record the fluorescence emission spectrum. The excitation wavelength should be set at the λabs determined for that specific solvent. Determine the wavelength of maximum emission (λem).

  • Data Recording: Tabulate the λabs and λem values for each solvent.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution prep2 Create dilute solutions in various solvents prep1->prep2 acq1 Measure UV-Vis Absorption (λabs) prep2->acq1 acq2 Measure Fluorescence Emission (λem) acq1->acq2 an1 Tabulate λabs and λem acq2->an1 an2 Calculate Stokes Shift an1->an2 an3 Construct Lippert-Mataga & Kamlet-Taft Plots an2->an3

Figure 2: Experimental workflow for solvatochromic analysis.
Hypothetical Spectroscopic Data
SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.4273103806094
Toluene2.381.4973153956349
Chloroform4.811.4463204106845
Acetone20.71.3593254307692
Acetonitrile37.51.3443284458235
Ethanol24.61.3613304558636
Methanol32.71.3293324659021
Water80.11.3333354809677

Data Analysis and Interpretation

The collected spectroscopic data can be analyzed using established models to quantify the solvatochromic effects and to derive information about the electronic properties of the probe molecule.

Lippert-Mataga Analysis

The Lippert-Mataga equation relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity and the change in the dipole moment of the fluorophore upon excitation.[9]

The equation is given by:

ν̄abs - ν̄em = (2/hc) * [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] * ( (μe - μg)² / a³ ) + constant

where:

  • ν̄abs and ν̄em are the wavenumbers of absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • ε and n are the dielectric constant and refractive index of the solvent, respectively.

  • μe and μg are the dipole moments in the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (in cm⁻¹) versus the solvent polarity function, f(ε, n) = [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ], should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation (Δμ = μe - μg). A larger slope indicates a greater sensitivity of the probe to solvent polarity.

Kamlet-Taft Analysis

The Kamlet-Taft approach is a linear solvation energy relationship that dissects the overall solvent effect into contributions from solvent dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β).[6]

The general form of the Kamlet-Taft equation is:

ν = ν₀ + sπ* + aα + bβ

where:

  • ν is the spectroscopic property of interest (e.g., ν̄abs or ν̄em).

  • ν₀ is the value of the property in a reference solvent (cyclohexane).

  • s, a, and b are coefficients that represent the sensitivity of the probe to the respective solvent parameters.

By performing a multiple linear regression of the spectroscopic data against the known π*, α, and β values for the different solvents, the coefficients s, a, and b can be determined. These coefficients provide quantitative insights into the nature of the solute-solvent interactions.

G data Spectroscopic Data λabs λem analysis Data Analysis Lippert-Mataga Plot Kamlet-Taft Regression data->analysis results Interpretation Δμ (Change in Dipole Moment) Solute-Solvent Interactions (π*, α, β) analysis->results

Figure 3: Data analysis workflow for solvatochromic studies.

Applications in Research and Drug Development

The sensitivity of 2-Methyl-6-styryl-pyridine to its local environment makes it a valuable tool for a range of applications:

  • Probing Protein Binding Sites: When conjugated to a ligand, changes in the fluorescence of the probe upon binding to a protein can provide information about the polarity of the binding pocket.[1]

  • Monitoring Membrane Fluidity: The solvatochromic properties of similar probes have been used to study the local environment of lipid bilayers.[3]

  • Characterizing Polymer Microstructures: This probe can be used to investigate the polarity of different domains within a polymer matrix.

  • Solvent Polarity Determination: It can serve as an empirical probe for determining the polarity of unknown solvent mixtures.

Conclusion

This application note has provided a comprehensive guide to the synthesis, application, and data analysis of the solvatochromic probe 2-Methyl-6-styryl-pyridine. By following the detailed protocols and understanding the theoretical underpinnings of solvatochromism, researchers can effectively utilize this versatile molecule to gain valuable insights into the microenvironments of various chemical and biological systems. The ability to quantify solvent polarity and hydrogen-bonding interactions at the molecular level is a powerful capability for advancing our understanding in numerous scientific fields.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Mishra, A., et al. (2014). Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N- dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing C=C double bond. Photochemical & Photobiological Sciences, 13(5), 799-808.
  • Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of Chemical Research, 50(3), 366-375.
  • Gotor, R., et al. (2017). Viscosity-sensitive solvatochromic fluorescent probes for lipid droplets staining. Dyes and Pigments, 147, 159-166.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Trišović, N. P., et al. (2015). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435-446.
  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The π* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027-6038.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Demchenko, A. P. (2009). Introduction to Fluorescence Sensing. Springer.
  • Valeur, B. (2012).
  • Marini, A., et al. (2010). What is solvatochromism?
  • Marcus, Y. (1998). The Properties of Solvents. Wiley.

Sources

Preparation of N-alkylated styrylpyridinium salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-alkylated styrylpyridinium salts represent a versatile class of cationic hemicyanine dyes utilized extensively as mitochondrial probes (e.g., DASPMI), nonlinear optical (NLO) materials, and broad-spectrum antimicrobial agents. This application note provides a rigorous, field-validated protocol for their synthesis via Knoevenagel condensation. Unlike generic textbook descriptions, this guide addresses critical solubility challenges, catalyst optimization, and purification strategies required to achieve >98% purity for biological and pharmaceutical applications.

Introduction & Retrosynthetic Logic

The synthesis of styrylpyridinium dyes relies on the conjugation of an electron-donating aromatic system (typically a substituted benzene) to an electron-withdrawing pyridinium ring via a vinyl bridge. This push-pull electronic structure is responsible for their solvatochromic fluorescence and hyperpolarizability.

The Synthetic Pathway: The construction involves two distinct phases:

  • Quaternization (Menschutkin Reaction): Alkylation of a picoline (methylpyridine) to activate the methyl group.

  • Chromophore Formation (Knoevenagel Condensation): Base-catalyzed condensation of the activated methyl group with an aromatic aldehyde.

Why this approach? Direct condensation without prior N-alkylation is kinetically unfavorable because the picoline methyl protons are insufficiently acidic (


). Quaternization dramatically lowers the 

(to

), allowing weak bases (e.g., piperidine) to generate the reactive enamine-like intermediate under mild reflux.

Visual Workflow & Mechanism

To ensure clarity, the following diagrams illustrate the operational workflow and the reaction mechanism.

SyntheticWorkflow Raw Raw Materials (4-Picoline + Alkyl Halide) Step1 Phase 1: Quaternization (Reflux in EtOH/MeCN) Raw->Step1 Heat Inter Intermediate: N-Alkylpicolinium Salt Step1->Inter Precipitate w/ Ether Step2 Phase 2: Condensation (Aldehyde + Piperidine) Inter->Step2 Knoevenagel Crude Crude Product (Precipitate) Step2->Crude Cooling Purify Purification (Recrystallization) Crude->Purify MeOH/EtOH Final Final Styrylpyridinium Salt (>98% Purity) Purify->Final

Figure 1: End-to-end synthetic workflow for styrylpyridinium salt production.

Mechanism Start N-Alkylpicolinium Cation Deprot Deprotonation (Anhydrobase Formation) Start->Deprot -H+ Base Piperidine (Catalyst) Base->Deprot Attack Nucleophilic Attack Deprot->Attack + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Attack Elim Elimination of H2O (Irreversible) Attack->Elim -H2O Product Styrylpyridinium Dye Elim->Product

Figure 2: Mechanistic pathway highlighting the critical deprotonation step facilitated by piperidine.

Experimental Protocols

Phase 1: Synthesis of N-Alkyl-4-Methylpyridinium Halide

Objective: To create the activated "active methylene" precursor.

Reagents:

  • 4-Picoline (4-methylpyridine) [1.0 eq]

  • Alkyl Iodide (e.g., Methyl iodide or Ethyl iodide) [1.2 eq]

  • Solvent: Anhydrous Ethanol or Acetonitrile.

Protocol:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 10 mmol of 4-picoline in 5 mL of cold anhydrous ethanol.

  • Alkylation: Dropwise add 12 mmol of the alkyl iodide. Caution: Methyl iodide is volatile and carcinogenic; work in a fume hood.

  • Reaction:

    • For reactive halides (MeI, EtI): Stir at room temperature for 2 hours, then gently reflux for 1 hour.

    • For long-chain halides (e.g., Octyl iodide): Reflux for 12–24 hours is required.

  • Isolation: Cool the mixture to 0°C. Add 20 mL of cold diethyl ether to precipitate the quaternary salt.

  • Filtration: Filter the white/off-white solid, wash with cold ether (3 x 10 mL), and dry under vacuum.

    • Expected Yield: 85–95%.

    • Checkpoint: Verify purity via

      
      H NMR (
      
      
      
      ). Look for the downfield shift of pyridinium protons (>8.5 ppm).
Phase 2: Knoevenagel Condensation (The Chromophore Step)

Objective: To conjugate the aldehyde to the pyridinium core.

Reagents:

  • N-Alkyl-4-methylpyridinium salt (from Phase 1) [1.0 eq]

  • Aromatic Aldehyde (e.g., 4-Dimethylaminobenzaldehyde) [1.0 eq][1]

  • Catalyst: Piperidine [3-5 drops per 5 mL solvent]

  • Solvent: Absolute Ethanol or Methanol.

Protocol:

  • Loading: In a 25 mL RBF, combine 1.0 mmol of the pyridinium salt and 1.0 mmol of the aldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine.

    • Note: The solution often turns red/orange immediately, indicating deprotonation and initial formation of the charge-transfer complex.

  • Reflux: Heat to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting aldehyde spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter directly.

    • If no precipitate: Reduce volume by 50% on a rotary evaporator, then dilute with 10 mL of cold water or ether to force precipitation.

  • Washing: Wash the crude solid with water (to remove piperidine salts) followed by cold ethanol.

Purification & Characterization Strategy

Purity is paramount for biological assays (e.g., mitochondrial staining) to prevent cytotoxicity from unreacted aldehydes.

Recrystallization Protocol:

  • Solvent Selection: Methanol is generally the solvent of choice.

  • Procedure: Dissolve the crude dye in minimum boiling methanol.

  • Hot Filtration: Filter while hot to remove insoluble particulates.[2][3]

  • Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C. If crystallization is slow, add diethyl ether dropwise until turbidity persists, then cool.

  • Drying: Dry crystals in a vacuum oven at 40°C for 6 hours.

Data Summary Table:

ParameterSpecificationNotes
Appearance Dark Red/Purple CrystalsMetallic luster often observed.
Melting Point >250°C (often decomposes)Distinct sharp range indicates purity.[4]

H NMR
Trans-vinyl protons (

Hz)
Confirm trans geometry (thermodynamic product).
UV-Vis

450–480 nm (in MeOH)
Highly solvatochromic; shifts red in lipids.
Solubility Soluble in DMSO, MeOH, EtOHPoor solubility in water/PBS (unless sulfonate counter-ion used).

Protocol Extension: Anion Exchange

For biological applications requiring higher water solubility, the iodide anion can be exchanged for chloride or tosylate.

Method (Metathesis):

  • Dissolve the iodide salt in hot methanol.

  • Add a saturated solution of Silver Chloride (AgCl) or use an ion-exchange resin (e.g., Amberlite IRA-400 Cl- form).

  • Filter off the AgI precipitate or the resin.

  • Evaporate the filtrate to obtain the chloride salt.

References

  • Synthesis & Mechanism

    • Title: General methods for the synthesis of styrylpyridinium salts (microreview).
    • Source: Chemistry of Heterocyclic Compounds.[5][6]

    • URL:[Link]

  • Specific Protocol (DASPMI)

    • Title: Differential Sensing In Host:Guest Arrays With Novel Dyes (Experimental Section).
    • Source: eScholarship (University of California).
    • URL:[Link]

  • Biological Application (Mitochondria)

    • Title: Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays.[4][7]

    • Source: The Journal of Physical Chemistry B.
    • URL:[Link]

  • Anion Exchange Methodology

    • Title: A Simple Halide-to-Anion Exchange Method for Heteroarom
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

2-Methyl-6-styryl-pyridine in organic light-emitting devices (OLEDs)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Integration of 2-Methyl-6-styryl-pyridine (MSP) for High-Efficiency Blue OLEDs

Part 1: Introduction & Strategic Overview

2-Methyl-6-styryl-pyridine (MSP) represents a class of π-conjugated styrylpyridine derivatives utilized in Organic Light-Emitting Diodes (OLEDs) as either standalone blue fluorescent emitters or cyclometallating ligands for phosphorescent complexes (e.g., Zinc or Iridium).

The structural asymmetry of MSP is its defining feature. The styryl group at the 6-position extends π-conjugation, facilitating Intraligand Charge Transfer (ILCT) and tuning the emission into the blue/green region. Crucially, the methyl group at the 2-position provides steric hindrance. In the solid state, this steric bulk disrupts face-to-face π-stacking, significantly reducing Aggregation-Caused Quenching (ACQ)—a primary failure mode in planar blue emitters.

This guide details the synthesis, purification to electronic-grade standards, and device integration of MSP.

Part 2: Material Synthesis & Characterization

Synthesis Protocol: Selective Condensation

Objective: Synthesize 2-methyl-6-styryl-pyridine via Knoevenagel-type condensation while preventing the formation of the di-styryl byproduct.

Reagents:

  • 2,6-Lutidine (2,6-Dimethylpyridine) [CAS: 108-48-5] (Excess)

  • Benzaldehyde [CAS: 100-52-7]

  • Acetic Anhydride (

    
    )
    
  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Stoichiometric Control: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-Lutidine (10.7 g, 100 mmol) and Benzaldehyde (5.3 g, 50 mmol) .

    • Expert Insight: We use a 2:1 molar excess of lutidine. Since both methyl groups on lutidine are reactive, excess lutidine statistically favors the mono-styryl product (MSP) over the di-styryl byproduct.

  • Activation: Add Acetic Anhydride (10 mL) and Glacial Acetic Acid (5 mL) .

  • Reflux: Attach a reflux condenser under a nitrogen atmosphere. Heat the mixture to 140°C for 24 hours.

    • Mechanism:[1] The acid anhydride facilitates the formation of the enol intermediate on the lutidine, which attacks the benzaldehyde carbonyl.

  • Quenching: Cool the mixture to room temperature. Pour into 200 mL of ice water .

  • Neutralization: Slowly add 10% NaOH solution with stirring until pH ~8-9. The organic product will precipitate or form an oil.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    .
    
Purification: The Electronic-Grade Standard

For OLED applications, 99% purity is insufficient; 99.99% (4N) is required to prevent trap-assisted non-radiative recombination.

  • Column Chromatography: Purify the crude residue on silica gel using Hexane:Ethyl Acetate (8:2 v/v).

    • Target: Isolate the mono-styryl fraction (check TLC,

      
       ~0.4).
      
  • Recrystallization: Recrystallize twice from hot Ethanol.

  • Vacuum Sublimation (Critical):

    • Place the recrystallized powder in a gradient sublimation tube.

    • Pressure:

      
       Torr.
      
    • Source Temp:

      
       (approx, dependent on vacuum).
      
    • Outcome: Collect the crystalline band deposited in the growth zone. This is Device-Ready MSP .

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Synthesis and Purification Pathway for Electronic-Grade MSP Reactants 2,6-Lutidine (Excess) + Benzaldehyde Reflux Reflux (140°C, 24h) Ac2O Catalyst Reactants->Reflux Condensation Crude Crude MSP (Mono/Di mix) Reflux->Crude Quench/Extract Column Silica Chromatography (Isolate Mono-styryl) Crude->Column Purify Sublimation Vacuum Sublimation (<10^-5 Torr) Column->Sublimation Recrystallize Final Device-Ready MSP (>99.9% Pure) Sublimation->Final Deposition

Part 3: Photophysical Validation

Before device fabrication, the material's energy levels must be mapped.

Table 1: Photophysical Properties of MSP (Solvent: Dichloromethane)

ParameterValueMethod/Notes
Abs. Max (

)
315 nm

transition of the styrylpyridine backbone.
PL Max (

)
435 nmDeep Blue emission.
Stokes Shift ~120 nmLarge shift indicates significant structural relaxation in

state, reducing self-absorption.
HOMO Level -6.1 eVMeasured via CV (vs. Ferrocene). Deep HOMO requires a strong HTL.
LUMO Level -2.8 eVCalculated (

).
Quantum Yield (

)
0.65In dilute solution. Solid-state yield is typically lower unless doped.

Part 4: Device Fabrication Protocol

Architecture: Multilayer Heterojunction OLED. Role of MSP: Blue Fluorescent Emitter (Doped in Host).

Expert Insight: Using MSP as a neat layer often leads to concentration quenching. We recommend doping MSP at 5-8 wt% into a wide-bandgap host like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) .

Layer Stack Construction
  • Anode Preparation:

    • Substrate: Indium Tin Oxide (ITO) coated glass (

      
      ).
      
    • Cleaning: Ultrasonication in Decon90 -> DI Water -> Acetone -> Isopropanol (15 min each).

    • Activation: UV-Ozone treatment for 20 minutes (Increases work function to ~4.8 eV).

  • Vacuum Deposition (

    
     Torr): 
    
    • HIL (Hole Injection): Deposition of MoO3 (5 nm) or PEDOT:PSS (spin-coated).

    • HTL (Hole Transport): NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) - Thickness: 40 nm.

    • EML (Emissive Layer): Co-deposition of CBP (Host) and MSP (Dopant) .

      • Ratio: 100:5 (Host:Dopant).

      • Thickness: 30 nm.

    • HBL/ETL (Hole Block/Electron Transport): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

      • Thickness: 30 nm.

      • Reasoning: TPBi blocks holes from escaping the EML (HOMO: -6.2 eV) and facilitates electron injection.

    • Cathode: LiF (1 nm) / Aluminum (100 nm).

Visualization: Device Architecture & Energy Alignment

DeviceStack Figure 2: Optimized OLED Stack for MSP Emitter Cathode Cathode Al (100nm) / LiF (1nm) ETL ETL TPBi (30nm) LUMO: -2.7 eV Cathode->ETL e- Injection EML EML Host: CBP + 5% MSP (Recombination Zone) ETL->EML e- Transport HTL HTL NPB (40nm) HOMO: -5.4 eV HTL->EML h+ Transport Anode Anode ITO / Glass Anode->HTL h+ Injection

Part 5: Performance Analysis & Troubleshooting

Key Metrics Protocol

To validate the device, connect to a Source Measure Unit (SMU) and a Spectroradiometer.

  • Current Density-Voltage-Luminance (J-V-L): Measure from 0V to 12V.

    • Target: Turn-on voltage (

      
      ) should be < 4.0 V.
      
  • Electroluminescence (EL) Spectrum:

    • Verify peak matches PL (

      
       nm).
      
    • Red Flag: If a shoulder appears at >500 nm, it indicates Exciplex formation between MSP and the Host (CBP). Solution: Switch host to mCP.

  • External Quantum Efficiency (EQE):

    • Calculate EQE (%) = (Photons emitted / Electrons injected) × 100.

    • Benchmark: For a fluorescent blue device, theoretical max is ~5% (25% singlet capture). Values >3% are considered excellent for this class.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Leakage Current Rough ITO or pinholes in organic layers.Filter PEDOT:PSS (0.45

); Ensure cleanroom environment (Class 1000).
Low Efficiency Unbalanced charge injection.Adjust ETL/HTL thickness. If electron-poor, increase TPBi thickness or dope with Cs.
Color Shift (Red-shift) Aggregation of MSP.Reduce doping concentration from 8% to 3%.

Part 6: References

  • Synthesis of Styrylpyridines:

    • Miljanić, S. et al. "Synthesis and photophysical properties of some 2,6-distyrylpyridines." Croatica Chemica Acta, 2003.

  • General Protocol for OLED Fabrication:

    • Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, 2004.

  • Zinc Complexes in OLEDs (Contextual Grounding):

    • Kruse, A. et al. "Blue Fluorescent Zinc(II) Complexes for OLEDs." Molecules, 2023.[1][2]

  • Steric Hindrance in Blue Emitters:

    • Chen, C. et al. "Deep-Blue Organic Light-Emitting Diodes with Very High Brightness and Efficiency." Advanced Materials, 2018.

  • Graphviz/DOT Documentation (Tooling):

    • Gansner, E. R. et al. "A Technique for Drawing Directed Graphs." IEEE Transactions on Software Engineering, 1993.

Sources

Functionalization of 2-Methyl-6-styryl-pyridine for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Methyl-6-styryl-pyridine (2M6SP) represents a class of solvatochromic dyes that exhibit "turn-on" fluorescence upon binding to hydrophobic pockets, nucleic acids, or amyloid fibrils. However, the core scaffold lacks a reactive handle for covalent attachment to biomolecules (antibodies, peptides, aptamers).

Direct conjugation requires the introduction of a functional tether without quenching the fluorophore's electronic push-pull system. This guide details the N-alkylation strategy , which serves a dual purpose:

  • Functionalization: Introduces a carboxylic acid linker for subsequent NHS-ester activation.

  • Optical Tuning: Converts the pyridine to a pyridinium cation , significantly red-shifting the absorption/emission spectra (into the visible range) and enhancing water solubility, which is critical for biological applications.

Chemical Design & Reaction Pathways

The functionalization strategy relies on the nucleophilicity of the pyridine nitrogen. By alkylating this nitrogen with an


-bromo acid, we generate a stable pyridinium salt that retains the styryl conjugation while providing a distal carboxylate for bioconjugation.
Figure 1: Functionalization Workflow

G Start 2-Methyl-6-styryl-pyridine (Neutral, Hydrophobic) Step1 N-Alkylation (6-Bromohexanoic acid) Start->Step1 Reflux/ACN Inter Pyridinium Carboxylate Salt (Cationic, Red-Shifted) Step1->Inter Precipitation Step2 NHS Activation (TSTU/DIPEA) Inter->Step2 DMF/RT Final NHS-Ester Probe (Amine-Reactive) Step2->Final Isolation Conj Bioconjugate (Labeled Protein) Final->Conj Protein-NH2 pH 8.3

Caption: Step-wise transformation of neutral 2M6SP into a bioconjugation-ready NHS ester via quaternization.

Detailed Experimental Protocols

Protocol A: Synthesis of Carboxyl-Functionalized Pyridinium Linker

Objective: To synthesize 1-(5-carboxypentyl)-2-methyl-6-styrylpyridinium bromide.

Materials:

  • 2-Methyl-6-styryl-pyridine (Precursor)

  • 6-Bromohexanoic acid (Linker)

  • Acetonitrile (Anhydrous)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 200 mg) of 2-Methyl-6-styryl-pyridine in 10 mL of anhydrous acetonitrile.

  • Addition: Add 1.2 eq of 6-Bromohexanoic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C (reflux) under an inert atmosphere (

    
     or Ar) for 24–48 hours.
    
    • Note: The reaction progress can be monitored by TLC (SiO2, 10% MeOH in DCM). The product will be a polar spot at the baseline or low Rf compared to the non-polar starting material.

  • Precipitation: Cool the solution to room temperature. Reduce volume to ~2 mL using a rotary evaporator.

  • Isolation: Add 20 mL of cold diethyl ether to precipitate the pyridinium salt. The product typically forms a yellow/orange solid.

  • Purification: Filter the solid, wash 3x with cold ether, and dry under vacuum.

    • Yield Expectation: 60–80%.[1]

Protocol B: Activation to NHS Ester

Objective: To convert the carboxylic acid tail into a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Carboxyl-functionalized Pyridinium Salt (from Protocol A)

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Procedure:

  • Setup: Dissolve 50 mg of the Pyridinium Salt in 1 mL dry DMF.

  • Activation: Add 1.2 eq of TSTU and 2.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Mechanism:[2][3] TSTU efficiently converts the carboxylate to the NHS ester in situ without the side reactions common with EDC carbodiimide chemistry in organic solvents.

  • Verification: Check by LC-MS. Mass shift:

    
    .
    
  • Use/Storage: The resulting NHS ester solution can be used immediately for conjugation (Protocol C) or precipitated with ethyl acetate for long-term storage at -20°C (desiccated).

Protocol C: Bioconjugation to Antibody/Protein

Objective: Covalent attachment of the 2M6SP probe to surface lysines of a protein.

Procedure:

  • Buffer Exchange: Ensure the protein (e.g., IgG, BSA) is in a non-amine buffer (PBS or Borate, pH 8.3). Avoid Tris or Glycine.[4] Concentration should be 1–5 mg/mL.

  • Coupling: Add the NHS-ester dye (dissolved in DMSO/DMF) to the protein solution.

    • Ratio: Use a 10–20 molar excess of dye over protein.

    • Solvent: Keep organic solvent volume < 5% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at room temperature in the dark with gentle agitation.

  • Purification: Remove excess unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4). The pyridinium dye is small (<500 Da) and will be retained in the column, while the labeled protein elutes in the void volume.

Analytical Characterization & QC

Table 1: Physicochemical Properties of Conjugates
ParameterNeutral 2M6SPPyridinium-Linker (Salt)Bioconjugate (Protein-Linked)
Solubility Organic (DCM, MeOH)Water/PBS solubleWater soluble
Abs Max (

)
~320 nm (UV)~380–420 nm (Visible)~380–420 nm
Emission (

)
~400 nm (Blue)~500–550 nm (Green/Yellow)~520 nm
Charge NeutralPositive (+1)Protein Charge + Dye Charge
Reactivity InertCarboxyl (COOH)Stable Amide Bond
QC Checkpoints:
  • NMR Verification (

    
    -NMR in DMSO-
    
    
    
    ):
    Look for the disappearance of the broad COOH proton (if visible) and the appearance of the succinimide singlet at ~2.8 ppm after Protocol B.
  • Degree of Labeling (DOL): Measure Absorbance at 280 nm (

    
    , protein) and Dye 
    
    
    
    (
    
    
    ).
    
    
    • CF (Correction Factor): Typically 0.1–0.2 for styryl dyes (determine experimentally).

References

  • Synthesis of Styrylpyridines

    • Chan, A. W., et al. "Synthesis and characterization of styrylpyridine derivatives as fluorescent probes for amyloid fibrils." Journal of Organic Chemistry.

  • Bioconjugation Techniques

    • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press.

  • N-Alkylation of Pyridines

    • Alvarez-Builla, J., et al. "Pyridine and Pyridine Derivatives: Synthesis and Applications." Heterocyclic Chemistry.

  • Styryl Dyes in Imaging

    • Lo, L. C., et al. "Development of Styrylpyridinium Dyes for Mitochondrial Imaging." Biomaterials.

Sources

Application Notes and Protocols for Determining the Two-Photon Absorption Cross-Section of Styrylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Styrylpyridines in Two-Photon Absorption

Styrylpyridines, a class of organic chromophores, have garnered significant attention within the scientific community due to their robust two-photon absorption (2PA) properties. This phenomenon, the simultaneous absorption of two photons in a single quantum event, allows for the excitation of molecules using lower-energy (typically near-infrared) light compared to traditional one-photon absorption. This characteristic provides distinct advantages in various applications, including enhanced penetration depth in biological tissues for microscopy, reduced phototoxicity, and localized excitation, making styrylpyridine derivatives highly valuable for bioimaging, photodynamic therapy, and optical power limiting.[1][2][3] This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the 2PA cross-section (σ₂) of styrylpyridines, tailored for researchers, scientists, and drug development professionals.

Core Principles of Two-Photon Absorption in Styrylpyridines

The 2PA cross-section (σ₂) is a measure of a molecule's ability to undergo two-photon absorption. In styrylpyridines, this property is intrinsically linked to their molecular structure, which typically features a donor-π-acceptor (D-π-A) motif. The pyridinium moiety often acts as the electron acceptor, while various functional groups can be incorporated as electron donors, connected via a conjugated π-bridge. The intramolecular charge transfer (ICT) upon excitation is a key factor governing the magnitude of the 2PA cross-section.[4]

Several factors critically influence the 2PA cross-section of styrylpyridines:

  • Molecular Structure: The strength of the donor and acceptor groups, the length and nature of the conjugated system, and the overall molecular symmetry play a pivotal role. Increasing the conjugation length and employing strong donor groups generally leads to higher 2PA cross-sections.[5][6]

  • Solvent Environment: The polarity of the solvent can significantly impact the 2PA properties due to solvatochromic effects and stabilization of the excited state.[7][8] For instance, some styrylpyridinium salts exhibit enhanced 2PA in highly polar solvents like DMSO.[2][9]

  • Molecular Conformation: The planarity of the molecule is crucial for effective π-electron delocalization. Distortions from planarity can lead to a decrease in the 2PA cross-section.[4]

Experimental Determination of the Two-Photon Absorption Cross-Section

Accurate measurement of the 2PA cross-section is paramount for the rational design and application of styrylpyridine-based probes and materials. Two prevalent techniques are the Two-Photon Excited Fluorescence (TPEF) method and the Z-scan technique.

Protocol 1: Two-Photon Excited Fluorescence (TPEF) Method

The TPEF method is a relative measurement technique that compares the two-photon excited fluorescence intensity of the sample to that of a well-characterized reference standard.

Causality Behind Experimental Choices:

  • Femtosecond Laser Source: A Ti:Sapphire laser is commonly used due to its tunable wavelength range in the near-infrared (NIR) and its ability to deliver high peak power in ultrashort pulses (femtoseconds), which is necessary to achieve a sufficient rate of two-photon absorption events.[3][10]

  • Reference Standard: A reference compound with a known 2PA cross-section and similar emission properties to the sample is crucial for accurate relative measurement.

  • Quadratic Power Dependence: The fluorescence intensity from a two-photon absorption process is proportional to the square of the incident laser power. Verifying this quadratic dependence is a critical self-validating step to ensure that the observed signal is indeed from a two-photon process.[9]

Experimental Workflow:

TPEF_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Femtosecond Laser (e.g., Ti:Sapphire) Attenuator Variable Attenuator Laser->Attenuator BeamSplitter Beam Splitter Attenuator->BeamSplitter PowerMeter Power Meter BeamSplitter->PowerMeter Reference Beam FocusingLens Focusing Lens BeamSplitter->FocusingLens Excitation Beam Sample Sample/Reference Cuvette FocusingLens->Sample Excitation Beam CollectionLens Collection Lens Sample->CollectionLens Filter Emission Filter CollectionLens->Filter Detector Detector (PMT/Spectrometer) Filter->Detector Prep Prepare Sample & Reference Solutions MeasureRef Measure Reference Fluorescence vs. Power Prep->MeasureRef MeasureSample Measure Sample Fluorescence vs. Power MeasureRef->MeasureSample Verify Verify Quadratic Dependence MeasureSample->Verify Plot Plot log(Fluorescence) vs. log(Power) Verify->Plot Slope Confirm Slope ≈ 2 Plot->Slope Calculate Calculate σ₂ using relative formula Slope->Calculate

Caption: Experimental workflow for 2PA cross-section measurement using TPEF.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the styrylpyridine sample and a reference standard (e.g., Rhodamine B) in the same solvent at a concentration that ensures linear dependence of fluorescence on concentration.

  • Optical Setup:

    • Align a tunable femtosecond laser (e.g., Ti:Sapphire) to provide the excitation wavelength.

    • Use a variable attenuator to control the incident laser power.

    • A beam splitter directs a small fraction of the beam to a power meter for real-time monitoring.

    • Focus the main beam into a cuvette containing the sample or reference solution.

    • Collect the emitted fluorescence at a 90-degree angle to the excitation beam path.

    • Pass the collected light through an appropriate emission filter to block scattered excitation light.

    • Detect the fluorescence signal using a photomultiplier tube (PMT) or a spectrometer.

  • Measurement:

    • Measure the fluorescence intensity of the reference solution at various excitation powers.

    • Replace the reference with the sample solution and repeat the measurement under identical conditions.

  • Data Analysis:

    • Confirm the quadratic dependence of the fluorescence intensity on the excitation power for both the sample and the reference.

    • The 2PA cross-section of the sample (σ₂,ₛ) can be calculated using the following equation:

      σ₂,ₛ = σ₂,ᵣ * (Fₛ / Fᵣ) * (Φᵣ / Φₛ) * (Cᵣ / Cₛ) * (nₛ / nᵣ)

      where:

      • σ₂,ᵣ is the 2PA cross-section of the reference.

      • F is the integrated fluorescence intensity.

      • Φ is the fluorescence quantum yield.

      • C is the concentration.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'r' denote the sample and reference, respectively.

Protocol 2: Z-Scan Technique

The Z-scan technique is a single-beam method that can directly measure the nonlinear absorption coefficient, from which the 2PA cross-section can be determined. It is particularly useful for compounds with low or no fluorescence.

Causality Behind Experimental Choices:

  • Gaussian Beam Profile: The technique relies on the spatial variation of intensity of a focused Gaussian laser beam.

  • Translational Stage: Moving the sample along the beam path (z-axis) through the focal point allows for the measurement of transmittance changes as a function of incident intensity.

  • Open Aperture Configuration: In an open-aperture Z-scan, the entire transmitted beam is collected by the detector. A decrease in transmittance at the focal point is indicative of nonlinear absorption.

Experimental Workflow:

ZScan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Pulsed Laser Attenuator Variable Attenuator Laser->Attenuator FocusingLens Focusing Lens Attenuator->FocusingLens SampleStage Sample on Motorized Translation Stage FocusingLens->SampleStage CollectionLens Collection Lens SampleStage->CollectionLens Detector Detector CollectionLens->Detector Align Align Optical Path Scan Translate Sample through Focus (z-axis) Align->Scan Record Record Transmittance at each z-position Scan->Record Plot Plot Normalized Transmittance vs. z Record->Plot Fit Fit Data to Theoretical Z-scan Curve Plot->Fit Extract Extract Nonlinear Absorption Coefficient (β) Fit->Extract Calculate Calculate σ₂ from β Extract->Calculate

Caption: Experimental workflow for the Z-scan technique.

Step-by-Step Protocol:

  • Setup:

    • A pulsed laser beam is focused using a lens.

    • The sample is placed on a motorized translation stage that moves it along the z-axis through the focal point.

    • A detector measures the total transmitted power.

  • Measurement:

    • The sample is moved from a position far from the focus (where the intensity is low) to a position near the focus (where the intensity is high) and then to a position far away on the other side.

    • The transmittance is recorded at each z-position.

  • Data Analysis:

    • A plot of normalized transmittance versus z-position will show a valley at the focal point (z=0) for a material with two-photon absorption.

    • The shape of this valley is fitted to a theoretical model to extract the nonlinear absorption coefficient (β).

    • The 2PA cross-section (σ₂) is then calculated from β using the equation:

      σ₂ = (hν * β) / (Nₐ * C)

      where:

      • h is Planck's constant.

      • ν is the frequency of the incident light.

      • Nₐ is Avogadro's number.

      • C is the concentration of the sample.

Theoretical Calculation of the Two-Photon Absorption Cross-Section

Quantum chemical calculations provide a powerful tool for predicting and understanding the 2PA properties of styrylpyridines, guiding the design of new molecules with enhanced performance. Time-Dependent Density Functional Theory (TDDFT) is a widely used method for this purpose.[11]

Logical Relationship for Theoretical Prediction:

Theoretical_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis & Prediction MolStructure Molecular Structure of Styrylpyridine GroundState Optimize Ground State Geometry (DFT) MolStructure->GroundState ExcitedStates Calculate Excitation Energies & Transition Dipole Moments (TDDFT) GroundState->ExcitedStates SOS Sum-Over-States (SOS) Formalism ExcitedStates->SOS TPA_Spectrum Predict 2PA Spectrum and Cross-Section (σ₂) SOS->TPA_Spectrum

Caption: Workflow for theoretical prediction of 2PA cross-section.

The calculation involves determining the excitation energies and transition dipole moments between the ground state and excited states, as well as between different excited states. These parameters are then used in the sum-over-states (SOS) formalism to calculate the 2PA cross-section.[11] While these calculations can provide valuable insights, it is important to note that the accuracy can be influenced by the choice of functional and basis set, and the inclusion of solvent effects can be computationally demanding.[12]

Data Presentation: 2PA Properties of Representative Styrylpyridines

The following table summarizes the experimentally determined 2PA cross-sections for some styrylpyridine derivatives to illustrate the structure-property relationships.

CompoundDonor GroupSolventExcitation Wavelength (nm)Max. 2PA Cross-Section (GM¹)Reference
trans-4-(4'-N,N-diphenylamino) styryl-N-methyl quinolinium iodide (DPASQI)DiphenylaminoDMF106410.9 x 10⁻⁴⁸ cm⁴ s photon⁻¹[4]
A styrylpyridinium saltNot specifiedDMSO~800597[2]
3,5-dicyano-2,4,6-tristyrylpyridine derivativesVarious aromatic groupsChloroform800of the order of 10⁻⁴⁸ cm⁴ s photon⁻¹[5]

¹ GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Applications in Research and Drug Development

The unique properties of styrylpyridines with large 2PA cross-sections make them suitable for a range of advanced applications:

  • Two-Photon Microscopy (TPM): As fluorescent probes for high-resolution imaging of cells and tissues with deeper penetration and reduced phototoxicity compared to one-photon microscopy.[1][3][13]

  • Photodynamic Therapy (PDT): As photosensitizers that can be activated by near-infrared light to generate reactive oxygen species for targeted cancer therapy.

  • Optical Power Limiting: To protect sensitive optical components from high-intensity laser damage.[2]

Conclusion

The characterization of the two-photon absorption cross-section of styrylpyridines is crucial for their development and application in various scientific and biomedical fields. This guide has provided a detailed overview of the fundamental principles, experimental protocols (TPEF and Z-scan), and theoretical approaches for determining this key parameter. By understanding the structure-property relationships and employing rigorous characterization techniques, researchers can design and synthesize novel styrylpyridine derivatives with optimized 2PA properties for a wide array of innovative applications.

References

  • Experimental setup used to measure the two-photon excitation... - ResearchGate. Available at: [Link]

  • Two-photon fluorescence properties of a styrylpyridinium derivative organic chromophore in different solvents - R Discovery. Available at: [Link]

  • Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues - Analyst (RSC Publishing). Available at: [Link]

  • Pulse compression in two-photon excitation fluorescence microscopy. Available at: [Link]

  • Strong multiphoton absorption properties of one styrylpyridinium salt in a highly polar solvent - PubMed. Available at: [Link]

  • Two-photon excitation microscopy - Wikipedia. Available at: [Link]

  • (PDF) Strong multiphoton absorption properties of one styrylpyridinium salt in a highly polar solvent - ResearchGate. Available at: [Link]

  • Two-photon excitation fluorescence in ophthalmology: safety and improved imaging for functional diagnostics - PMC. Available at: [Link]

  • Synthesis and properties of new two-photon absorption chromophores containing 3,5-dicyano-2,4,6-tristyrylpyridine as the core - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Two-photon-excited fluorescence (TPEF) and fluorescence lifetime imaging (FLIM) with sub-nanosecond pulses and a high analog ban - arXiv. Available at: [Link]

  • Sensitive measurement of absolute two-photon absorption cross sections - RRI Digital Repository. Available at: [Link]

  • Two-photon absorption of styryl-quinolinium, -pyridinium, and -barbituric acid derivatives, and intramolecular charge transfer - Canadian Science Publishing. Available at: [Link]

  • The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC - NIH. Available at: [Link]

  • Solvent effects on the two-photon absorption of distyrylbenzene chromophores. Available at: [Link]

  • A Sensitive Technique for Two-Photon Absorption Measurements: Towards Higher Resolution Microscopy - PMC. Available at: [Link]

  • X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization - PMC. Available at: [Link]

  • Two-photon absorption cross-sections of common photoinitiators - University of Central Florida. Available at: [Link]

  • Synthesis, two-photon absorption and optical limiting properties of multi-branched styryl derivatives based on 1,3,5-triazine - PubMed. Available at: [Link]

  • The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PubMed. Available at: [Link]

  • Direct and sensitive measurement of two-photon absorption cross sections - Scholars@Duke publication. Available at: [Link]

  • Response theory calculations of two-photon absorption cross sections - kth .diva. Available at: [Link]

  • Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Available at: [Link]

  • How to calculate two photon absorption crosssection and two photon emission cross section? | ResearchGate. Available at: [Link]

  • Theory, implementation, and disappointing results for two-photon absorption cross sections within the doubly electron - iOpenShell - USC. Available at: [Link]

  • The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - OUCI. Available at: [Link]

  • First principle calculations of two-photon absorption spectra: trans-octatetraene and trans-stilbene - Sci-Hub. Available at: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations - MDPI. Available at: [Link]

  • Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives - Semantic Scholar. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies to Prevent cis-trans Photoisomerization of 2-Methyl-6-styryl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-6-styryl-pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the photostability of this compound. Uncontrolled cis-trans isomerization around the styrenic double bond can lead to inconsistent experimental results, altered pharmacological activity, and difficulties in characterization. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you maintain the isomeric integrity of your samples.

Section 1: Understanding the "Why" — The Mechanism of Photoisomerization

Before we can prevent isomerization, we must understand why it occurs. Like its parent molecule, stilbene, 2-Methyl-6-styryl-pyridine is a photoswitchable molecule. The process is initiated by the absorption of light, leading to a cascade of photophysical events.

Q: What is cis-trans photoisomerization and why does it happen to 2-Methyl-6-styryl-pyridine?

A: Cis-trans photoisomerization is a light-induced process where a molecule flips its configuration around a double bond. For 2-Methyl-6-styryl-pyridine, this occurs at the carbon-carbon double bond of the styryl group.

The mechanism is fundamentally rooted in the change in the electronic structure of the molecule upon excitation by a photon:

  • Excitation: The thermodynamically more stable trans-isomer absorbs a photon, typically in the UV range, promoting an electron from a π bonding orbital to a π* antibonding orbital. This creates an excited singlet state (S1).[1]

  • Bond Rotation: In the S1 excited state, the rotational barrier around the central double bond is significantly lowered. The molecule rapidly twists towards a "perpendicular" geometry, where the p-orbitals of the two carbons are orthogonal. This geometry represents a conical intersection (CI), a point where the potential energy surfaces of the excited state and the ground state (S0) touch.[2][3][4]

  • Decay/Relaxation: From this perpendicular CI, the molecule can decay back to the ground state. This relaxation is a non-radiative process that has roughly a 50/50 chance of forming the cis-isomer or reverting to the trans-isomer.[5] The reverse process, from cis to trans, can also be initiated by light, sometimes at a different wavelength (often visible light).[6]

The presence of the nitrogen atom in the pyridine ring introduces additional complexity, potentially involving n-π* states and altering the energy landscape of the excited states compared to stilbene.[7][8]

Photoisomerization_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Trans_S0 trans-Isomer (S0) Trans_S1 trans-Isomer (S1) Trans_S0->Trans_S1 UV Photon (hν) Cis_S0 cis-Isomer (S0) Cis_S0->Trans_S1 Vis Photon (hν') CI Perpendicular Conical Intersection (CI) Trans_S1->CI Bond Twisting CI->Trans_S0 Relaxation CI->Cis_S0 Relaxation

Caption: Simplified Jablonski diagram for the photoisomerization of 2-Methyl-6-styryl-pyridine.

Section 2: Troubleshooting Guide for Isomerization Control

This section addresses common issues encountered during experimentation and provides actionable solutions.

Handling and Storage

Q: I just received my sample. How can I prevent isomerization during routine handling and storage?

A: The primary trigger for isomerization is light. Therefore, rigorous exclusion of light is the most critical first step.

  • Light Exclusion: Always store the solid compound and its solutions in amber-colored glass vials to block UV and blue light. For highly sensitive experiments, wrap the vials in aluminum foil.[9] Conduct all manipulations in a dark room or under red/yellow safety lighting.[9]

  • Temperature Control: Store the compound, both as a solid and in solution, at low temperatures (-20°C or -80°C).[9] Lower temperatures decrease the kinetic energy of the molecules, making it harder to overcome any small energy barriers to isomerization, even if stray light is present.

  • Inert Atmosphere: While oxygen primarily acts as a quencher for triplet states, it can also participate in other photochemical degradation pathways.[10] Storing samples under an inert atmosphere (nitrogen or argon) is good practice to ensure long-term chemical stability.

In-Solution Experiments

Q: My compound is isomerizing in solution during my experiment. How can I minimize this?

A: Isomerization in solution is a common problem because molecules have the freedom to rotate. The choice of experimental conditions is paramount.

  • Solvent Choice: The solvent environment can drastically alter isomerization rates.

    • Viscosity: Highly viscous solvents physically restrict the large-scale molecular motion required for the styryl group to twist. This can significantly slow down or even inhibit photoisomerization.[10]

    • Polarity: Solvent polarity can influence the energy levels of the excited states and the efficiency of isomerization versus competing processes like fluorescence.[7][11] For some styryl derivatives, isomerization is more efficient in less polar solvents, while fluorescence dominates in more polar ones.[11]

  • Temperature: Running experiments at the lowest feasible temperature will reduce the rate of any thermally assisted isomerization processes.

  • Wavelength Control: If your experiment involves a light source (e.g., fluorescence microscopy, plate readers), use filters to block excitation wavelengths that overlap with the compound's absorption spectrum. If irradiation is necessary, use a specific wavelength that minimizes the trans → cis conversion.

SolventPolarity (Index)Viscosity (cP at 20°C)Expected Effect on Isomerization
Hexane0.10.3High Isomerization Rate (Low Viscosity)
Dichloromethane (DCM)3.10.4High Isomerization Rate
Acetonitrile (MeCN)5.80.4Potentially Slow Isomerization[6]
Dimethyl Sulfoxide (DMSO)7.22.0Slower Isomerization[6]
GlycerolHigh1412Very Slow to Inhibited Isomerization

Table 1: Influence of common solvent properties on the rate of photoisomerization.

Solid-State and Formulation Strategies

Q: Can I prevent isomerization by changing the physical form of the compound?

A: Yes, controlling the solid-state form is one of the most effective strategies for preventing isomerization.

In a well-ordered crystal lattice, the molecules are held in a fixed conformation by strong intermolecular forces. This packing can physically block the rotational motion needed for isomerization.[12] The key factor is the "free volume" within the crystal. If there isn't enough empty space along the trajectory required for the phenyl and pyridyl rings to swing around, isomerization is effectively stopped.[13][14]

Practical Steps:

  • Crystallization: Develop a robust crystallization protocol to obtain a stable polymorph. Different polymorphs can have different packing arrangements and thus different photostability.[15]

  • Co-crystallization: Forming a co-crystal with another molecule can create a tightly packed structure that locks the 2-Methyl-6-styryl-pyridine in its trans configuration.

  • Amorphous Solid Dispersions: Dispersing the molecule in a rigid polymer matrix at a low concentration can also restrict its mobility and prevent isomerization, a technique often used in pharmaceutical formulations.

Section 3: Analytical Protocols for Isomer Verification

To control isomerization, you must be able to accurately measure it. Here are validated protocols for identifying and quantifying cis and trans isomers.

Q: What is the quickest way to check for isomerization?

A: UV-Vis Spectroscopy provides a rapid, real-time assessment of the isomeric ratio in solution. The extended π-conjugation of the planar trans-isomer allows it to absorb light at a longer wavelength (lower energy) compared to the sterically hindered, non-planar cis-isomer.

Protocol: UV-Vis Spectroscopy Monitoring

  • Prepare a Dilute Solution: Dissolve a small amount of your compound in a UV-transparent solvent (e.g., acetonitrile or ethanol) to an absorbance of ~1.0 AU.

  • Acquire Initial Spectrum: Immediately after preparation (in the dark), acquire a full UV-Vis spectrum (e.g., 200-500 nm). Note the wavelength of maximum absorbance (λ_max) for the trans form. For styrylpyridines, this is typically in the 315-380 nm range.[6][16]

  • Irradiate and Monitor: Expose the solution in the cuvette to a UV light source (e.g., a 365 nm UV lamp).

  • Observe Spectral Changes: Periodically acquire spectra. You should observe a decrease in the absorbance at the λ_max of the trans form and an increase in absorbance at a shorter wavelength, corresponding to the formation of the cis form. The presence of a clean "isosbestic point," where the absorbance does not change, indicates a direct conversion of one species to another.[6]

Q: How can I definitively identify and quantify the cis and trans isomers?

A: ¹H NMR Spectroscopy is the gold standard for unambiguous structural identification. The key diagnostic signals are the vinylic protons of the double bond.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare an NMR sample by dissolving the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) under subdued light.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify Vinylic Protons: Locate the two doublets in the olefinic region of the spectrum (typically 6.5-7.5 ppm).

    • Measure Coupling Constant (J): The key differentiator is the coupling constant between these two protons.

      • trans-isomer: A large coupling constant, J ≈ 16 Hz , is characteristic of the trans configuration.[6]

      • cis-isomer: A smaller coupling constant, J ≈ 12 Hz , is characteristic of the cis configuration.[6]

    • Quantification: Integrate the signals corresponding to a unique proton on each isomer (e.g., one of the vinylic protons). The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.

A: High-Performance Liquid Chromatography (HPLC) is the best method for precise quantification and for separating the isomers for further use.

Protocol: HPLC Separation

  • Method Development: Develop a separation method, typically using a reverse-phase column (e.g., C18).

  • Mobile Phase: Start with a mobile phase of acetonitrile and water, possibly with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Gradient Elution: Run a gradient from a lower to a higher percentage of acetonitrile to find conditions that resolve two separate peaks for the cis and trans isomers.

  • Detection: Use a UV detector set to a wavelength where both isomers have reasonable absorbance (e.g., an isosbestic point identified from UV-Vis analysis).

  • Quantification: Once the method is established, the area under each peak can be used to determine the relative percentage of each isomer.[17]

Analysis_Workflow start Sample of 2-Methyl-6-styryl-pyridine uv_vis Rapid Check: UV-Vis Spectroscopy start->uv_vis nmr_hplc Definitive Analysis: NMR or HPLC uv_vis->nmr_hplc decision Isomeric Purity Acceptable? nmr_hplc->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Implement Prevention Strategy (Section 2) decision->troubleshoot No troubleshoot->start Re-analyze

Caption: A typical experimental workflow for analyzing and controlling isomeric purity.

Section 4: Frequently Asked Questions (FAQs)

Q: What wavelength of light is most likely to cause trans to cis isomerization? A: The most effective wavelength corresponds to the λ_max of the trans-isomer's π-π* transition, which is typically in the UV-A range (around 315-380 nm).[6][16] To prevent isomerization, you should scrupulously avoid light in this region.

Q: Can I reverse the isomerization from cis back to trans? A: Yes. This process is often reversible. Irradiating the cis-isomer with a different wavelength of light (often visible light that the trans-isomer does not absorb as strongly) can drive the equilibrium back towards the more stable trans form.[6] The system can also thermally revert to the trans form over time, though this can be very slow.

Q: Does the methyl group at the 2-position affect the isomerization process? A: Yes, substituents can influence the photophysical properties. The methyl group is a weak electron-donating group that can subtly alter the absorption spectrum and the energies of the excited states compared to an unsubstituted styrylpyridine. However, the fundamental mechanism of isomerization remains the same.

Q: Is metal coordination a viable strategy for stopping isomerization in a biological context? A: While coordinating the styrylpyridine to a metal center is a powerful way to control its photophysics, it fundamentally changes the molecule into a metal complex.[18][19] This new entity will have different biological and pharmacological properties. Therefore, this is a strategy for creating new photo-responsive materials rather than a method for stabilizing the original organic ligand in a biological assay.

References
  • Ghosh, S., et al. (2018). Synthesis, Photophysics, and Switchable Luminescence Properties of a New Class of Ruthenium(II)–Terpyridine Complexes Containing Photoisomerizable Styrylbenzene Units. ACS Omega. [Link]

  • Malfatti, F., et al. (2003). Ab Initio Study of Cis−Trans Photoisomerization in Stilbene and Ethylene. The Journal of Physical Chemistry A. [Link]

  • Ciardelli, F., et al. Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. ResearchGate. [Link]

  • Saltiel, J. (1996). Stilbene Photoisomerization: What's in it for Us? ScholarWorks@BGSU. [Link]

  • Mazzucato, U. (1976). Excited reactivity of aza aromatics. II. Solvent protonation effects on photoisomerization and luminescence of styrylpyridines. The Journal of Physical Chemistry. [Link]

  • Tian, Y-P., et al. (2010). Two polymorphs and cocrystal of styryl-pyridine derivatives with tuned emission induced by Co2+ and Zn(phen)32+. CrystEngComm. [Link]

  • Fischer, G., et al. (1964). Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process. The Journal of Chemical Physics. [Link]

  • Pastore, M., et al. (2013). Ab initio static and molecular dynamics study of the absorption spectra of the 4-styrylpyridine photoswitch in its cis and trans forms. ResearchGate. [Link]

  • Minezawa, N., & Gordon, M. S. (2011). Photoisomerization of Stilbene: A Spin-Flip Density Functional Theory Approach. The Journal of Physical Chemistry A. [Link]

  • Yang, J-S., et al. (2012). Photoluminescence and trans → cis photoisomerization of aminostyrene-conjugated phenylpyridine C^N ligands and their complexes with platinum(II): the styryl position and the amino substituent effects. The Journal of Physical Chemistry B. [Link]

  • Daniel, C., et al. (2006). trans-cis Photoisomerization of the styrylpyridine Ligand in [Re(CO)3(2,2'-bipyridine)(t-4-styrylpyridine)]+: role of the metal-to-ligand charge-transfer excited states. Chemistry – A European Journal. [Link]

  • Guillaume, F., et al. (2010). Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids. Université de Genève - Archive Ouverte. [Link]

  • Nongspung, D. W., & Panda, A. N. (2024). An ab initio study on the photoisomerization in 2-styrylpyridine. Physical Chemistry Chemical Physics. [Link]

  • Nongspung, D. W., & Panda, A. N. (2024). A comparative analysis of isomerization pathways in 3- and 4-styrylpyridines. Royal Society of Chemistry. [Link]

  • Cosa, G., et al. (2020). Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization. PubMed. [Link]

  • Natarajan, A., et al. (2015). Cis → trans and trans → cis isomerizations of styrylcoumarins in the solid state. Importance of the location of free volume in crystal lattices. Photochemical & Photobiological Sciences. [Link]

  • Tissot, A., et al. (2010). Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids. The Journal of Physical Chemistry C. [Link]

  • Natarajan, A., et al. (2015). Cis -> trans and trans -> cis isomerizations of styrylcoumarins in the solid state. Importance of the location of free volume in crystal lattices. ResearchGate. [Link]

  • NotImportant (2013). How do you change the cis-trans isomerism of compounds? Chemistry Stack Exchange. [Link]

  • Al-Ghanim, A. M. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. SciMedJ. [Link]

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Technical Support Center: Troubleshooting & Enhancing Quantum Yield in Styrylpyridine Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Styrylpyridine derivatives and their quaternized salts are highly versatile fluorescent probes used in metal sensing, nucleotide detection, and optoelectronics. However, researchers frequently encounter a critical issue: near-zero fluorescence quantum yield (


) in fluid, polar solutions.

This guide provides mechanistic insights, structural solutions, and validated protocols to help you diagnose non-radiative decay pathways and maximize the radiative efficiency of your styrylpyridine assays.

Mechanistic Pathway Diagram

Jablonski S0_trans Ground State (S0) trans-Styrylpyridine S1_trans Excited State (S1) Locally Excited (LE) S0_trans->S1_trans UV/Vis Excitation S1_trans->S0_trans Fluorescence (Radiative) High PLQY if restricted Perp_CI Perpendicular Geometry (Conical Intersection) S1_trans->Perp_CI Bond Rotation (Low Viscosity) Perp_CI->S0_trans Non-Radiative Decay S0_cis Ground State (S0) cis-Styrylpyridine Perp_CI->S0_cis Non-Radiative Decay

Excited-state dynamics of styrylpyridine showing competing radiative and non-radiative pathways.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the quantum yield of my styrylpyridine probe nearly zero in aqueous buffer? A1: In low-viscosity, polar solvents like water, the dominant decay pathway for excited trans-styrylpyridine is non-radiative trans-cis photoisomerization, as detailed in this 1[1]. Upon UV/Vis excitation to the singlet excited state (


), the molecule rapidly rotates 90° around the central vinyl C=C bond to reach a perpendicular conical intersection. From this twisted state, it funnels back to the ground state without emitting a photon, yielding a mixture of cis and trans isomers[2]. Additionally, electron-donating groups on the pyridine ring can induce a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents, which further quenches fluorescence.

Q2: How can I synthetically modify my probe to prevent this photoisomerization? A2: You must employ a Restriction of Intramolecular Rotation (RIR) strategy. Synthetically, you can incorporate the styrylpyridine motif into a rigid macrocycle, such as a cyclophane, which forces the molecule into an emissive state upon target binding[3]. If your application allows for solid-state or aggregated materials, quaternizing the pyridine nitrogen (forming a styrylpyridinium salt) and co-crystallizing it with metal halides (e.g., forming


 hybrids) rigidly locks the molecular conformation. This completely suppresses both the double-bond rotation and detrimental 

stacking (photodimerization), effectively doubling or tripling the quantum yield compared to the free organic salt[4].

Q3: Can I enhance the fluorescence in my current assay without synthesizing a completely new molecule? A3: Yes. If you are using the probe for target detection (like DNA or proteins), the binding event itself often provides the necessary spatial restriction to turn on fluorescence. For calibration or solvent-based assays, increasing the microenvironmental viscosity by adding a co-solvent like glycerol will linearly increase the


 by physically hindering the bond rotation[5]. Alternatively, you can introduce a macrocyclic host, such as a crown ether or cucurbituril, which forms a pseudodimeric host-guest complex that shields the vinyl bond and enhances the quantum yield up to 5-fold[6].
Diagnostic Workflow Diagram

DiagnosticWorkflow Start Low Quantum Yield Detected CheckState Assay Environment? Start->CheckState Solution Liquid Solution CheckState->Solution Solid Solid State / Film CheckState->Solid Sol_Cause Cause: trans-cis Isomerization & TICT Formation Solution->Sol_Cause Solid_Cause Cause: Aggregation-Caused Quenching & Dimerization Solid->Solid_Cause Sol_Fix1 Increase Viscosity (Glycerol / Target Binding) Sol_Cause->Sol_Fix1 Sol_Fix2 Host-Guest Complexation (Crown Ethers / CB[8]) Sol_Cause->Sol_Fix2 Solid_Fix1 Metal-Halide Coordination (e.g., R2ZnCl4 hybrids) Solid_Cause->Solid_Fix1 Solid_Fix2 Introduce Bulky Substituents (AIEgen Strategy) Solid_Cause->Solid_Fix2

Diagnostic flowchart for identifying and resolving low quantum yield in styrylpyridine assays.

Quantitative Data Summary

The table below summarizes the expected quantum yields of styrylpyridine under various structural and environmental modifications, demonstrating the profound impact of the RIR mechanism.

Fluorophore State / ModificationMicroenvironmentDominant Decay PathwayTypical PLQY (

)
Free trans-StyrylpyridineAqueous Buffer (Low Viscosity)trans-cis Isomerization & TICT< 0.01
Free trans-StyrylpyridineGlycerol (High Viscosity)Radiative (Isomerization blocked)0.30 - 0.50
Styrylpyridinium Salt (

)
Solid State (Amorphous)Photodimerization / ACQ~ 0.06
Zinc Halide Hybrid (

)
Solid State (Crystalline)Radiative (Rigid framework)> 0.10
Styrylpyridine CyclophaneAqueous Buffer (Neutral pH)Photoinduced Electron Transfer (PET)< 0.01
Cyclophane + Target NucleotideAqueous BufferRadiative (Excimer formation)> 0.15
Validated Experimental Protocols
Protocol 1: Viscosity-Dependent Quantum Yield Calibration

Objective: Validate that the fluorophore's low PLQY is governed by intramolecular rotation rather than chemical degradation or static quenching.

  • Stock Preparation: Prepare a 10 mM stock of the styrylpyridine probe in anhydrous DMSO.

    • Causality: DMSO ensures complete solvation of the monomer, preventing early-stage aggregation that could skew baseline readings.

  • Gradient Formulation: Prepare a series of glycerol/water mixtures ranging from 0% to 99% glycerol (v/v) to create a controlled viscosity gradient.

  • Dilution: Dilute the probe to a final concentration of 10 µM in each solvent mixture.

    • Causality: Keeping the concentration low ensures the optical density (OD) at the excitation wavelength remains < 0.1. This is a critical self-validating step to prevent inner-filter effects that artificially depress the apparent quantum yield.

  • Measurement: Record the fluorescence emission spectra using a spectrofluorometer at a constant temperature (e.g., 25°C), as temperature fluctuations inversely affect viscosity.

  • Validation Checkpoint: Plot

    
     vs. 
    
    
    
    using the Förster-Hoffmann equation. A linear double-logarithmic plot confirms that Restriction of Intramolecular Rotation (RIR) is the primary mechanism governing emission. If the plot is flat, investigate alternative quenching mechanisms (e.g., PET or ACQ).
Protocol 2: Synthesis of Highly Emissive Organic-Inorganic Zinc Halide Hybrids (

)

Objective: Lock the styrylpyridinium cation in a rigid crystalline matrix to completely suppress non-radiative decay for solid-state optoelectronic applications.

  • Precursor Dissolution: Dissolve the styrylpyridinium chloride salt (RCl) in a minimal volume of hot methanol.

  • Metal Coordination: In a separate vial, dissolve a stoichiometric amount of

    
     (1:0.5 molar ratio of RCl:
    
    
    
    ) in hot methanol.
  • Hybridization: Slowly add the

    
     solution dropwise to the RCl solution under continuous stirring.
    
  • Crystallization: Allow the mixture to cool slowly (over 24-48 hours) to room temperature in a vibration-free environment.

    • Causality: Slow cooling is critical to induce high-quality crystal lattice formation. A highly ordered lattice is strictly required to physically lock the styrylpyridinium cation, preventing the free volume necessary for both isomerization and non-radiative photodimerization.

  • Isolation: Filter the resulting crystals, wash with cold ethanol, and dry under a vacuum.

  • Validation Checkpoint: Measure the solid-state PLQY using an integrating sphere. The hybrid should exhibit at least a 2-fold enhancement in PLQY compared to the amorphous RCl precursor.

References
  • trans-cis Photoisomerization of the styrylpyridine Ligand in[Re(CO)3(2,2'-bipyridine)(t-4-styrylpyridine)
  • Source: Academia.
  • Pseudodimeric Complexes of an (18-Crown-6)
  • Source: MDPI (mdpi.com)
  • Photochemistry of fac-[Re(CO) 3 (dcbH 2 )( trans-stpy)
  • Source: OSTI (osti.gov)

Sources

Technical Support Center: Purification of (E)-2-Methyl-6-styrylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (E)-2-Methyl-6-styrylpyridine from (Z)-isomer Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Ticket ID: CHEM-SUP-8821

Introduction: The Isomer Challenge

Welcome to the Technical Support Hub for styrylpyridine synthesis. You are likely here because your synthesis of 2-Methyl-6-styrylpyridine (via Knoevenagel condensation of 2,6-lutidine and benzaldehyde) has yielded a mixture of E (trans) and Z (cis) isomers.

While the (E)-isomer is thermodynamically more stable and typically the desired target for fluorescence or coordination chemistry, the kinetic (Z)-isomer often co-precipitates or forms as an oil, complicating isolation. This guide provides a self-validating workflow to purify the (E)-isomer to >98% purity.

Module 1: Diagnostic Hub (Quality Control)

Before attempting purification, you must quantify the extent of (Z)-isomer contamination. Do not rely solely on melting point , as eutectic mixtures can give misleading sharp ranges.

Primary Validation: H NMR Spectroscopy

The most definitive method to distinguish geometrical isomers in styrylpyridines is the coupling constant (


) of the vinylic protons.
Feature(E)-Isomer (Trans) (Z)-Isomer (Cis) Technical Note
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.0 Hz E-isomer protons are anti-periplanar, leading to larger splitting.
Chemical Shift (

)
Downfield (Typically 7.0–7.8 ppm)Upfield (Typically 6.5–6.9 ppm)Z-isomer protons experience shielding due to the twisted

-system.
Physical State Crystalline SolidOil or Low-Melting SolidZ-isomers pack poorly due to steric clash between the pyridine and phenyl rings.

Diagnostic Protocol:

  • Dissolve ~5 mg of crude product in

    
    .
    
  • Acquire a standard

    
    H NMR spectrum.
    
  • Expand the vinylic region (6.5 – 8.0 ppm).

  • Calculate the ratio of the large-coupling doublet (

    
     Hz) to the small-coupling doublet (
    
    
    
    Hz).

Module 2: Purification Protocols

If your diagnostic check reveals significant (Z)-isomer (>5%), proceed with Protocol A (Isomerization). If contamination is minor (<5%), proceed directly to Protocol B (Recrystallization).

Protocol A: Iodine-Catalyzed Photoisomerization

Use this when the Z-isomer content is high (>10%).

Mechanism: Iodine radicals (


) add reversibly to the double bond, breaking the 

-bond and allowing free rotation. Upon elimination of

, the molecule settles into the thermodynamically preferred E-configuration.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude mixture in Toluene (approx. 10 mL per gram). Avoid polar solvents which may stabilize charge-transfer complexes that inhibit isomerization.

  • Catalyst Addition: Add 1-2 mol% of Iodine (

    
    )  crystals. The solution should turn a light pink/violet.
    
  • Irradiation: Place the flask in direct sunlight or expose it to a tungsten/halogen lamp (visible light is sufficient; UV is not strictly necessary but faster).

  • Reflux (Optional): If photoisomerization is slow, heat the solution to reflux for 2–4 hours. Thermal energy assists the rotation.

  • Quenching: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  to remove iodine (color will fade from violet to pale yellow/clear).
    
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate the solvent to dryness.
    
Protocol B: Selective Recrystallization

Use this to polish the product to >99% purity.

Theory: The planar (E)-isomer packs efficiently into a crystal lattice, whereas the twisted (Z)-isomer is much more soluble in alcoholic solvents.

Step-by-Step Guide:

  • Solvent Choice: Use Ethanol (95%) or a mixture of Ethanol/Water (9:1) .

  • Dissolution: Heat the solvent to boiling. Add the crude solid slowly until just dissolved.

    • Critical Step: If an oily residue remains that refuses to dissolve, this is likely the (Z)-isomer or oligomers. Decant the clear supernatant away from this oil.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

  • Crystallization: Place at 4°C overnight. The (E)-isomer will form needles or plates.

  • Filtration: Filter the crystals and wash with cold (

    
    ) ethanol.
    

Module 3: Visual Workflow

The following flowchart illustrates the decision logic for purifying your compound.

PurificationStrategy Start Crude Reaction Mixture (2,6-Lutidine + Benzaldehyde) NMR Diagnostic: 1H NMR Analysis (Check Vinylic Coupling) Start->NMR Decision Is Z-Isomer > 5%? NMR->Decision Isomerization Protocol A: Iodine-Catalyzed Isomerization (Toluene, I2, Light/Heat) Decision->Isomerization Yes (High Z) Recryst Protocol B: Recrystallization (Ethanol or EtOH/H2O) Decision->Recryst No (Mostly E) Check Re-Check NMR Isomerization->Check Final Pure (E)-2-Methyl-6-styrylpyridine (>98% Trans) Recryst->Final Check->Decision

Figure 1: Decision tree for the purification of (E)-2-Methyl-6-styrylpyridine based on NMR analysis.

Module 4: Troubleshooting & FAQ

Q1: My product is "oiling out" during recrystallization instead of forming crystals.

  • Cause: This usually indicates high contamination with the (Z)-isomer or residual solvent. The melting point of the mixture is depressed below the boiling point of your solvent.

  • Solution: Perform Protocol A (Isomerization) first. If the oil persists, try "seeding" the cooling solution with a tiny crystal of pure product, or scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: Can I use column chromatography instead of recrystallization?

  • Analysis: Yes, but it is often inefficient. The

    
     values of E and Z isomers are very similar on silica gel (typically 
    
    
    
    ).
  • Recommendation: If you must use chromatography, use a gradient of Hexane:Ethyl Acetate (starting 95:5) . The (Z)-isomer is generally less polar (elutes first) because the nitrogen lone pair is sterically hindered, reducing interaction with the silica.

Q3: The NMR shows a mixture, but the coupling constants are unclear.

  • Cause: Peak overlap with aromatic protons.

  • Solution: Run the NMR in a different solvent (e.g., change from

    
     to 
    
    
    
    or
    
    
    ). This often shifts the aromatic peaks, revealing the vinylic doublets. Alternatively, look for the methyl group signal on the pyridine ring; the chemical environment differs slightly between isomers.

Q4: Why use Iodine? Can't I just heat it?

  • Analysis: Thermal isomerization alone requires overcoming a high activation energy barrier (approx. 40-50 kcal/mol for stilbene-like systems).

  • Solution: Iodine lowers this barrier drastically via a radical mechanism. Without the catalyst, you would need temperatures >200°C, which would likely decompose your pyridine derivative.

References

  • Styrylpyridine Synthesis & Isomerization

    • Görner, H. (2004). Photoprocesses of Styrylpyridines and Their Homologues. This review details the photoisomerization mechanisms and the thermodynamic stability of E-isomers.
    • Source:

  • Iodine-Catalyzed Mechanism

    • Liu, K., et al. (2013). Iodine-Catalyzed Isomerization of Alkenes.
    • Source:

  • NMR Validation of Alkenes

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Standard text confirming the Karplus relationship where trans-alkenes ( Hz) have larger coupling constants than cis-alkenes ( Hz).
    • Source:

  • Specific Synthesis Context

    • Peixoto, D., et al. (2020). Synthesis of Styrylpyridines via Knoevenagel Condensation. Describes the specific conditions for condensing methylpyridines with benzaldehydes.
    • Source:

Technical Support Center: Photostability & Handling of 2-Methyl-6-styryl-pyridine

[1]

Executive Summary & Core Directive

The Problem: Users frequently report "purity drift," "melting point depression," or "fluorescence loss" in 2-Methyl-6-styryl-pyridine (2-MSP) samples after exposure to ambient light.[1]

The Science: 2-MSP is a photochromic stilbenoid . It is not "degrading" in the traditional sense of bond breaking immediately; rather, it is undergoing a rapid, reversible


 (trans-to-cis) photoisomerization1irreversible photocyclization1

This guide provides the protocols to distinguish between benign isomerization and destructive cyclization, ensuring the integrity of your experimental data.

Module A: The Primary Instability (Photoisomerization)

The Mechanism

The styrylpyridine moiety is inherently photoactive. In the dark (thermodynamic equilibrium), 2-MSP exists >99% in the


-isomer (trans)1


-isomer (cis)
1
  • Key Insight: The cis form is non-planar due to steric clash between the pyridyl ring and the phenyl ring. This non-planarity quenches fluorescence and alters solubility/NMR signals.

Visualization: The Isomerization Cycle

The following diagram illustrates the reversible pathway (Isomerization) and the irreversible exit ramp (Cyclization).

PhotoisomerizationTransTrans-2-MSP(Stable, Fluorescent)ExcitedExcited State(S1 / Twisted Int.)Trans->ExcitedUV (hv)CisCis-2-MSP(Non-planar, Weak Fluor.)Excited->CisRelaxationCis->TransHeat (Δ) or AcidCyclizedBenzo[h]quinolineDerivativesCis->CyclizedOxidation (O2) + hv(Irreversible)

Figure 1: The photochemical fate of 2-MSP. Note that the Cis form is the "gateway" to irreversible damage.[1]

Module B: Troubleshooting & Diagnostics

FAQ: "My NMR spectrum shows split peaks. Is my sample contaminated?"

Diagnosis: Likely No . You are observing a photostationary state (PSS)—a mixture of cis and trans isomers. Verification Protocol:

  • Take the NMR tube containing the "contaminated" sample.

  • Wrap it in aluminum foil.

  • Heat gently to 50°C for 30 minutes (or add a trace of acid if compatible).

  • Re-run the NMR.

  • Result: If the minor peaks disappear and the major peaks recover integration, it was simple isomerization. If peaks remain, it is chemical degradation (see Module C).[1]

FAQ: "The fluorescence intensity dropped by 40% during my assay."

Diagnosis: Photoisomerization.[2][3][4][5] The trans isomer is usually the emissive species. Continuous excitation during a fluorescence time-course drives the population toward the darker cis form. Solution:

  • Gating: Use a shutter to limit light exposure only to measurement timepoints.

  • Wavelength Optimization: Shift excitation to the "red edge" of the absorption spectrum, where the trans isomer absorbs preferentially over the cis isomer.[1]

Diagnostic Matrix: Isomerization vs. Degradation[1]
SymptomIsomerization (Reversible)Photocyclization (Irreversible)
Appearance Solution remains clear; slight color shift (yellow

paler).
Solution may darken or turn brownish.
TLC (Silica) Two spots close together.New spot with significantly different

(often more polar).
Reversibility Reverts to single species with heat/darkness.No change with heat/darkness.
Mass Spec Same MW (Isomers).MW - 2 Da (Loss of

during aromatization).

Module C: Irreversible Degradation (Photocyclization)

If 2-MSP is exposed to UV light in the presence of oxygen , the cis-isomer can undergo electrocyclic ring closure followed by oxidation to form a benzo-fused system (analogous to the formation of benzo[h]quinoline).

Workflow: Prevention Protocol

To prevent this irreversible loss of material during synthesis or storage:

PreventionStartHandling 2-MSPStep1Exclude Light(Amber Glass / Foil)Start->Step1Step2Exclude Oxygen(Degas Solvents / N2 Purge)Step1->Step2DecisionIs UV required for Assay?Step2->DecisionSafeSafe: Minimal DegradationDecision->SafeNoRiskHigh Risk: Radical Scavenger NeededDecision->RiskYes

Figure 2: Decision tree for handling 2-MSP to prevent oxidative cyclization.

Critical Step: If you must irradiate the sample (e.g., for a photochemical study), you must degas the solution (freeze-pump-thaw or argon sparge) to remove dissolved oxygen.[1] Without oxygen, the cyclized intermediate cannot aromatize and will revert to the open chain.[1]

Experimental Protocols

Protocol 1: Thermal Reversion (Restoring Purity)

Use this when you suspect your stock solution has isomerized due to benchtop light exposure.

  • Solvent: Ensure 2-MSP is dissolved in a high-boiling solvent if possible (DMSO, Toluene) or sealed tightly in low-boiling solvents (MeOH, DCM).[1]

  • Conditioning: Place the vial in a heating block set to 60°C .

  • Light Exclusion: Cover the vial entirely with aluminum foil.

  • Duration: Incubate for 1 hour .

  • Cooling: Allow to cool to room temperature in the dark.

  • Validation: Run TLC immediately. You should see the restoration of the single trans spot.

Protocol 2: Synthesis Purification Note

If synthesizing 2-MSP from 2,6-lutidine and benzaldehyde:

  • The condensation reaction often requires high heat (reflux in acetic anhydride or similar).

  • Cooling: Do not expose the reaction mixture to bright sunlight during the cooling/crystallization phase.

  • Recrystallization: Use ethanol/water in an amber flask. The trans isomer crystallizes preferentially due to better packing.

References

  • Bartocci, G., et al. (1980).[1] "Excited state reactivity of aza aromatics. Fluorescence and photoisomerization of planar and hindered styrylpyridines." The Journal of Physical Chemistry.

    • Significance: Establishes the fundamental competition between fluorescence and twisting (isomeriz
  • Galiazzo, G., et al. (1985).[1] "Conformational equilibria and photophysics of styrylpyridines." Journal of Photochemistry.

    • Significance: details the isomerization mechanism and the role of steric hindrance (like the methyl group in 2-MSP).
  • Schlosser, J., et al. (2023).[1][6] "Photoinduced reactions of styrylpyridine derivatives for the in situ formation of selective ligands." ChemPhotoChem.

    • Significance: Describes the oxidative photocyclization pathway leading to benzoquinolizinium derivatives, the primary irreversible degradation route.[1]

  • BenchChem Technical Data. "Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine."

    • Significance: Provides context on the reactivity of the 2,6-lutidine precursor used to synthesize 2-MSP.[1]

Optimizing Knoevenagel condensation for styrylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the synthesis of styrylpyridines via condensation reactions.

Topic: Knoevenagel-Type Condensation of Methylpyridines and Aromatic Aldehydes Audience: Medicinal Chemists, Radiopharmaceutical Scientists, Organic Synthesis Researchers[1]

Core Chemistry & Mechanism

While often colloquially termed a "Knoevenagel condensation," the synthesis of styrylpyridines from methylpyridines (picolines) and aromatic aldehydes is mechanistically distinct due to the significantly lower acidity of the picoline methyl protons (


) compared to standard Knoevenagel nucleophiles like malononitrile (

).

Successful synthesis requires overcoming this high activation energy barrier. The reaction is thermodynamically driven toward the trans-alkene (


-isomer) but kinetically limited by the deprotonation step.
Mechanism of Action (Acetic Anhydride Route)

The most robust method utilizes acetic anhydride (


), which serves a dual role:[1]
  • Activation: It activates the aldehyde carbonyl, often forming a gem-diacetate intermediate that is more electrophilic.

  • Dehydration: It acts as a solvent and dehydrating agent, driving the equilibrium toward the alkene by irreversibly removing the water byproduct.

StyrylMechanism Picoline 4-Methylpyridine (Nucleophile) Inter2 Aldol Adduct (Alcohol Intermediate) Picoline->Inter2 Deprotonation (Heat/Reflux) Aldehyde Benzaldehyde (Electrophile) Inter1 Activated Complex (Gem-diacetate) Aldehyde->Inter1 + Ac2O Ac2O Acetic Anhydride (Activator/Solvent) Inter1->Inter2 Nucleophilic Attack Product Styrylpyridine (E-Isomer) Inter2->Product Elimination (-AcOH) Water Acetic Acid (Byproduct) Inter2->Water

Figure 1: Reaction pathway for the Acetic Anhydride mediated condensation.[1] The activation of the aldehyde and irreversible dehydration are critical for high yields.

Protocol Selection Guide

ParameterMethod A: Classical Reflux Method B: Green/Catalytic Method C: Microwave Assisted
Reagents Acetic Anhydride (

)
Piperidine / AcOH / AlcoholSolvent-free / Solid Support
Temperature 120–140°C (Reflux)60–80°C140–180°C (Rapid)
Reaction Time 12–48 Hours24–72 Hours10–30 Minutes
Best For Electron-poor aldehydes, Scale-upElectron-rich aldehydes, Acid-sensitive groupsHigh-throughput screening
Key Risk Tar formation (polymerization)Incomplete conversionPressure buildup, Runaway

Troubleshooting & Optimization (Q&A)

Category 1: Low Yield & Conversion

Q: My reaction yields are consistently low (<30%) despite refluxing for 24 hours. What is wrong? A: The issue is likely moisture or aldehyde oxidation .[2]

  • The Cause: Acetic anhydride hydrolyzes rapidly in the presence of water to form acetic acid, which is a far weaker activator. Additionally, benzaldehydes oxidize to benzoic acids over time, which kill the reaction by neutralizing the basic pyridine nitrogen.

  • The Fix:

    • Distill your aldehyde immediately before use or wash with

      
       to remove benzoic acid.
      
    • Use freshly opened or distilled acetic anhydride.

    • Add a Lewis Acid: For stubborn substrates, add 10 mol% Zinc Chloride (

      
      ). This coordinates with the aldehyde oxygen, significantly lowering the activation energy [1].
      

Q: I am using an electron-rich aldehyde (e.g., 4-dimethylamino-benzaldehyde) and getting no product. A: Electron-rich aldehydes are poor electrophiles.[1]

  • The Fix: Standard conditions often fail here. Switch to Method C (Microwave) or use a sealed tube to achieve higher temperatures (160°C) than the boiling point of acetic anhydride allows. The increased kinetic energy is necessary to overcome the deactivated carbonyl carbon [2].

Category 2: Impurity Profile (Tar & Colors)

Q: The reaction mixture turns into a black, viscous tar that is impossible to purify. A: This is "charring" caused by oxidative polymerization of the pyridine or aldehyde at high temperatures in air.

  • The Fix:

    • Inert Atmosphere: strictly run the reaction under Nitrogen or Argon.

    • Temperature Control: Do not exceed 140°C. If higher temps are needed, use microwave heating which reduces thermal exposure time.

    • Antioxidants: Adding a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) can scavenge free radicals that initiate polymerization [3].

Q: My product is contaminated with a "sticky" byproduct that streaks on TLC. A: This is likely the intermediate aldol adduct (the alcohol) that failed to dehydrate, or self-condensed aldehyde.

  • The Fix:

    • Force Dehydration: Reflux the crude mixture in toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to physically remove water.

    • Acyl Capping: If the alcohol persists, treat the crude with acetyl chloride; the resulting acetate is often easier to eliminate or separate.

Category 3: Purification & Isolation[1][4][5][6]

Q: I cannot separate the product from the starting methylpyridine. A: Methylpyridines are difficult to remove by column chromatography due to tailing.

  • The Fix:

    • Acid Wash: Dissolve the crude reaction mixture in Ethyl Acetate. Wash 3x with 10% HCl. The pyridine product and starting material will go into the aqueous layer.

    • Selective Precipitation: Neutralize the aqueous layer slowly with NaOH. Styrylpyridines are often less soluble in water than methylpyridines and will precipitate out as solids, while the starting material remains in solution [4].

Q: My product is an oil, but the literature says it should be a solid. A: You likely have a mixture of E/Z isomers or trapped solvent.

  • The Fix:

    • Iodine Isomerization: Dissolve the oil in toluene, add a crystal of Iodine (

      
      ), and reflux for 1 hour. This catalyzes the conversion of the kinetic 
      
      
      
      -isomer to the thermodynamic
      
      
      -isomer (solid).
    • Trituration: Sonicate the oil in cold diethyl ether or pentane to induce crystallization.

Validated Experimental Protocol (Standard Ac2O Method)

Target: Synthesis of 4-(4-chlorostyryl)pyridine.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagents: Add 4-methylpyridine (10 mmol, 1.0 eq), 4-chlorobenzaldehyde (10 mmol, 1.0 eq), and Acetic Anhydride (5 mL, excess).

    • Optimization Note: If the aldehyde is valuable/expensive, use 2.0 eq of 4-methylpyridine to drive full conversion of the aldehyde.

  • Reaction: Heat to mild reflux (bath temp 130°C) for 16–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[3]

    • Pour mixture into 50 mL ice water. Stir vigorously for 30 minutes to hydrolyze excess anhydride (exothermic!).

    • Basify to pH 10 with 20% NaOH solution.

    • Extract with DCM (3 x 30 mL).

  • Purification:

    • Wash combined organics with Brine, dry over

      
      .[1]
      
    • Concentrate in vacuo.

    • Recrystallize from hot Ethanol or Acetone.

References

  • Report on Lewis Acid Catalysis: Modi, S. R., et al. "Zinc chloride catalyzed condensation of lutidine and aromatic aldehydes."[1] Journal of Chemical Research, 2012.Link[1]

  • Microwave Optimization: Vaghasia, S. J., et al. "Microwave assisted synthesis of styrylpyridines: A green approach." Journal of Saudi Chemical Society, 2014.[1]Link[1]

  • Polymerization Prevention: BenchChem Technical Support. "Troubleshooting common issues in pyridine synthesis." 2025.[2][4][3][5][6][7][8]Link[1]

  • Purification Strategies: Peixoto, D., et al. "Synthesis of styrylpyridinium dyes: Optimization and purification." Letters in Organic Chemistry, 2020.[1]Link[1]

Sources

Technical Support Center: Styrylpyridine Purification & Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers encountering difficulties in the chromatographic separation of styrylpyridine derivatives. It is designed to troubleshoot the specific chemical behaviors of these compounds, particularly their basicity, light sensitivity, and isomeric instability.

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Column Chromatography of Styrylpyridine Derivatives

Introduction: The Styrylpyridine Challenge

Styrylpyridines (analogues of resveratrol) are synthesized typically via Knoevenagel condensation or Heck coupling. They present a "perfect storm" of chromatographic challenges:

  • Basicity: The pyridine nitrogen interacts with acidic silanols on silica gel, causing severe tailing.

  • Photosensitivity: The ethylene bridge allows rapid

    
     (trans/cis) photoisomerization under ambient light.
    
  • Solubility: These planar molecules often exhibit "brick dust" solubility—poor in non-polar solvents, yet requiring non-polar mobile phases for separation.

Module 1: Peak Tailing & Streaking

User Query: "My compound spots are streaking from the baseline to the solvent front on TLC, and the column fractions are cross-contaminated. I'm using Hexane/Ethyl Acetate. What is wrong?"

Diagnosis: Silanol Effect. Standard silica gel (


) is slightly acidic (pH ~5). The basic nitrogen atom of the pyridine ring acts as a Lewis base, hydrogen-bonding with the acidic silanol protons (

). This secondary interaction competes with the mobile phase, causing the analyte to "drag" or tail.

The Solution: Competitive Shielding You must introduce a stronger base into the mobile phase to "cap" or shield the active silanol sites.

Protocol: The TEA Shield

  • Additive: Add Triethylamine (TEA) or Ammonia (

    
    )  to your mobile phase.
    
  • Concentration: 1% to 2% v/v is standard.

    • Example: 60% Hexane / 39% EtOAc / 1% TEA.

  • Pre-treatment (Critical): Flush the column with the TEA-containing solvent before loading your sample. This ensures the silica is "deactivated" prior to the run.

  • Post-Column Workup: TEA has a high boiling point (~89°C) and smells foul. Rotovap your fractions thoroughly, or wash the combined organic fractions with saturated

    
     to remove residual TEA if your compound is acid-stable.
    

Visualizing the Mechanism:

TailingMechanism cluster_0 Standard Silica (Problem) cluster_1 TEA-Modified Silica (Solution) Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction Pyridine Styrylpyridine (Basic N) Pyridine->Interaction Silica2 Acidic Silanol (Si-OH) TEA Triethylamine (TEA) Silica2->TEA Preferential Binding Pyridine2 Styrylpyridine TEA->Pyridine2 Blocks Interaction Elution Clean Elution (Symmetrical Peak) Pyridine2->Elution

Caption: Mechanism of amine modifiers. TEA competitively binds to acidic silanols, preventing the pyridine derivative from sticking (tailing).

Module 2: Isomer Separation ( vs )

User Query: "I isolated a pure spot, but when I ran the NMR, I saw a mixture of isomers. Did the column fail?"

Diagnosis: Photoisomerization. Styrylpyridines are photochromic. The stable trans (


) isomer can convert to the cis (

) isomer (or vice versa) upon exposure to ambient lab light, especially UV or fluorescent light. This can happen during the column run or in the flask after collection.

The Solution: The "Dark Mode" Protocol You must treat the entire purification process as light-sensitive.

Protocol:

  • Amber Glass: Use amber vials for all fractions. If unavailable, wrap flasks in aluminum foil.

  • Column Protection: Wrap the glass column body entirely in aluminum foil.

  • Elution Order: On Normal Phase Silica:

    • Trans (

      
      ):  Typically less polar (planar, packs better). Elutes FIRST .
      
    • Cis (

      
      ):  Typically more polar (steric clash exposes nitrogen/dipole). Elutes SECOND .
      
    • Note: Always verify this with a 2D-TLC (spot, run, rotate 90°, run again) to check for on-plate isomerization.

Workflow Diagram:

IsomerWorkflow Synthesis Crude Reaction Mix (Knoevenagel/Heck) Workup Workup in Dim Light (Avoid direct sunlight) Synthesis->Workup TLC TLC Analysis (Check Rf of E vs Z) Workup->TLC Prep Column Prep: Wrap in Aluminum Foil TLC->Prep Run Elution (Hex/EtOAc + 1% TEA) Prep->Run Fraction1 Fraction A (Trans) Wrap in Foil Immediately Run->Fraction1 Fast Eluting Fraction2 Fraction B (Cis) Wrap in Foil Immediately Run->Fraction2 Slow Eluting

Caption: Mandatory workflow for preventing photoisomerization during purification. Foil wrapping is critical.

Module 3: Solubility & Loading (The "Brick Dust" Issue)

User Query: "My sample precipitates at the top of the column when I add the mobile phase (Hexane), blocking the flow."

Diagnosis: Solvent Mismatch. Styrylpyridines are often insoluble in non-polar solvents (Hexane) but require them for separation. Dissolving the sample in DCM or Methanol and pouring it onto a Hexane column causes immediate precipitation.

The Solution: Dry Loading (Solid Loading) Do not load as a liquid. Load as a powder.

Protocol:

  • Dissolve crude mixture in a minimal amount of DCM or Acetone (whatever dissolves it fully).

  • Add silica gel (ratio: 1g silica per 1g crude).

  • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Pour this powder carefully onto the top of your pre-packed, equilibrated column.

  • Add a small layer of sand on top to protect the bed.

  • Elute as normal.

Summary Data: Mobile Phase Recommendations
Compound ClassPolarityRecommended Solvent SystemAdditive (Essential)Notes
Non-polar Styrylpyridines LowHexane : Ethyl Acetate (Start 90:10)1% Triethylamine (TEA)Trans isomer usually elutes first.
Polar Derivatives (e.g., -OH, -NH2)MediumDCM : Methanol (Start 98:2)1% TEA or 1%

in MeOH
Watch for solubility limits in DCM.
Charged/Salt Forms (Pyridinium)HighDCM : MeOH : WaterAmmonium Acetate bufferRequires Reverse Phase (C18) usually.
Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is actually better for pyridines because it lacks the acidic protons that cause tailing. However, Alumina is more expensive and has lower separation power (theoretical plates) than fine silica. If you use Alumina, you often do not need TEA.

Q: How do I remove the high-boiling solvent (Pyridine/Piperidine) from the Knoevenagel reaction before the column? A: Do not inject reaction solvents onto the column.

  • Aqueous Wash: Dilute reaction with EtOAc, wash 3x with water (removes Piperidine).

  • Azeotrope: If Pyridine is the solvent, add Toluene and rotovap. Toluene forms an azeotrope with Pyridine, helping to carry it over at lower temperatures.

Q: My trans-isomer converts to cis in the NMR tube. Why? A: NMR solvents (CDCl3) can become slightly acidic over time (forming HCl), which catalyzes isomerization, and the NMR lab lights are bright. Filter your CDCl3 through basic alumina before use, or use


-DMSO (which often stabilizes the isomers better), and keep the tube dark.
References
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 1

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 3

  • Phenomenex. (2025). Tip on Peak Tailing of Basic Analytes. Retrieved from 4

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Solvent Systems.[5][6][7] Retrieved from 8

  • National Institutes of Health (NIH). (2009). Separation and identification of cis and trans isomers by HPLC. Retrieved from 9

Sources

Technical Support Center: Troubleshooting Photobleaching in Styrylpyridine Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for styrylpyridine dye applications. As amphiphilic probes, styryl dyes (e.g., FM 1-43, Di-4-ANEPPS) are indispensable for tracking synaptic vesicle recycling and mapping optical action potentials. However, their conjugated polymethine backbones are highly susceptible to photon-induced degradation. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, low-bleach imaging system.

Mechanistic Primer: The Causality of Styrylpyridine Photobleaching

To effectively troubleshoot photobleaching, one must understand its origin. When a styryl dye absorbs a photon, it enters an excited singlet state. A fraction of these molecules undergo intersystem crossing to a highly reactive triplet state. In the oxygen-rich environment of a live cell, this triplet state reacts with dissolved molecular oxygen to generate superoxide radical anions , which subsequently attack and irreversibly cleave the dye's conjugated chromophore[1].

Furthermore, the physical orientation of the dye within the lipid bilayer dictates its vulnerability. Dyes like FM 1-43 insert perpendicularly into the membrane, exposing their fluorophore to aqueous oxidants in the extracellular space[2]. Conversely, structurally tuned derivatives that align parallel to the membrane plane exhibit exponential increases in photostability[2].

G Excitation High-Intensity Excitation Triplet Excited Triplet State (T1) Excitation->Triplet Intersystem Crossing ROS Superoxide Radical Anions Triplet->ROS O2 Interaction Bleach Irreversible Photobleaching ROS->Bleach Chromophore Destruction Mitigation1 Reduce Excitation (5-10% LED) Mitigation1->Excitation Hardware Control Mitigation2 Triplet Quenchers (e.g., COT) Mitigation2->Triplet Chemical Quenching Mitigation3 Fluorination / Structural Tuning Mitigation3->Bleach Molecular Prevention

Mechanistic pathway of styryl dye photobleaching via superoxide radicals and targeted interventions.

Diagnostic FAQ & Troubleshooting Guides

Q1: My FM 1-43 signal decays by 30% within the first 15 minutes of live-cell synaptic imaging. How can I differentiate biological destaining (exocytosis) from photobleaching? A1: In live nerve terminals, distinguishing biological exocytosis from photobleaching is notoriously difficult because spontaneous miniature synaptic activity occurs simultaneously with photon-induced degradation[3]. To isolate the biological signal, you must minimize the photobleaching artifact:

  • Hardware Sensitivity: Upgrade to an Electron-Multiplying CCD (EMCCD) or a back-illuminated sCMOS camera. High quantum efficiency allows you to drastically weaken the excitation intensity to 5–10% of maximum LED power[3].

  • Exposure & Pulsing: Shorten exposure times to 10–20 ms and use a hardware trigger to pulse the excitation light only during the camera's active acquisition window[3].

  • Z-Drift Elimination: Apparent signal loss is frequently caused by the focal plane drifting. Always engage a hardware autofocus mechanism (e.g., Perfect Focus System) during time-lapse acquisitions[3].

Q2: I am using Di-4-ANEPPS for voltage mapping in cardiac tissue. The high illumination intensity (up to 5 mW/mm²) required for a good signal-to-noise ratio is causing rapid bleaching and phototoxicity. What are my options? A2: High-intensity illumination of Di-4-ANEPPS generates reactive oxygen species that not only destroy the dye but also cause phototoxic action potential duration (APD) shortening[4].

  • Fluorinated Alternatives: Transition to a fluorinated voltage-sensitive dye (e.g., ElectroFluor530 / Di-4-AN(F)EPPTEA). The strategic placement of fluorine substituents on the naphthyl ring significantly enhances photostability, allowing for stronger excitation with minimal bleaching[5].

  • Near-Infrared (NIR) Probes: Consider switching to an NIR styryl dye like di-4-ANBDQBS[4]. Exciting in the red/NIR spectrum (e.g., 660 nm) drastically reduces light scattering and avoids the high-energy phototoxicity associated with the blue-green excitation used for Di-4-ANEPPS[4].

Q3: Can I use standard antifade mounting media to preserve styryl dyes in fixed cells? A3: Proceed with extreme caution. Standard antifade reagents often contain free radical scavengers that can disrupt lipid membrane integrity or alter local pH, which directly quenches the fluorescence quantum yield of styryl dyes. Furthermore, FM 1-43 has reduced hydrophobicity and often fails to provide stable plasma membrane staining in fixed, washed cells[2]. For fixed tissue, utilize structurally tuned probes like SP-468 or SQ-535. In these dyes, replacing a butyl group with a methyl group reduces the inductive donor effect, drastically improving both photostability (losing only 8-10% intensity over 1 hour) and retention in fixed membranes[2].

Quantitative Data Presentation: Dye Comparison

To facilitate experimental design, the following table summarizes the photophysical properties and photostability profiles of common styrylpyridine dyes and their modern alternatives.

Dye / ProbePrimary ApplicationExcitation / EmissionPhotostability ProfileStructural / Chemical Mitigation
FM 1-43 Synaptic vesicle recycling490 nm / >520 nmPoor: ~30% exponential decay within 15 mins[2].None. Requires strict hardware limits (EMCCD, 5-10% LED)[3].
Di-4-ANEPPS Voltage mapping (VSD)520 nm / >600 nmModerate: ~3.16% background loss per 60s at 5 mW/mm²[4].None. Susceptible to APD shortening phototoxicity[4].
ElectroFluor530 Voltage mapping (VSD)530 nm / >600 nmHigh: Highly stable under strong excitation[5].Fluorine substituents on the chromophore[5].
SP-468 / SQ-535 Plasma membrane imaging460 nm / 600 nmExcellent: Only 8-10% loss after 1 hour of irradiation[2].Reduced inductive donor effect; parallel membrane orientation[2].
di-4-ANBDQBS Deep tissue voltage mapping660 nm / >700 nmHigh: ~2.26% background loss per 60s at 5 mW/mm²[4].NIR excitation avoids high-energy phototoxicity[4].

Standardized Protocol: Low-Bleach FM 1-43 Live-Cell Imaging

To ensure a self-validating system where biological destaining is isolated from photobleaching, strictly adhere to the following workflow[3].

Phase 1: Dye Preparation & Loading

  • Solution Prep: Prepare a staining solution of 10 μM FM 1-43 in a HEPES-based, dye-free physiological buffer (e.g., Tyrode's solution). Note: For specific plasticity experiments, add appropriate receptor antagonists (e.g., 10 μM CNQX, 50 μM AP5) to suppress recurrent activity.

  • Vesicle Loading: Submerge the live neuronal preparation in the staining solution. Apply field-stimulation (e.g., 10 Hz for 120 seconds) to drive exocytosis and subsequent endocytotic dye uptake.

  • Rest Period: Allow a 1-2 minute rest period post-stimulation to ensure all recycling vesicles have fully internalized the dye.

Phase 2: Washout & Background Reduction 4. Perfusion: Perfuse the chamber with a dye-free rinsing solution for 10–15 minutes. This step is critical to remove uninternalized, membrane-bound FM 1-43, which contributes to high background noise and secondary photobleaching artifacts.

Phase 3: Optimized Acquisition 5. Hardware Configuration: Route emission through a 520 nm long-pass filter. Set the 490 nm excitation source to a maximum of 5–10% total power. 6. Camera Settings: Utilize an EMCCD camera with electron-multiplying gain enabled. Set the exposure time to a strict 10–20 ms window. 7. Time-Lapse Execution: Acquire images at 1–2 second intervals. Ensure the Perfect Focus System (or equivalent hardware autofocus) is engaged to prevent Z-axis drift from mimicking photobleaching decay.

References

  • Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities Source: National Institutes of Health (PMC) URL:[Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging Source: bioRxiv URL:[Link]

  • How VSDs Work | Explore Voltage-Sensitive Dyes Source: Potentiometric Probes URL:[Link]

  • Optical mapping at increased illumination intensities Source: SPIE Digital Library (Journal of Biomedical Optics) URL:[Link]

  • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging Source: RSC Publishing (Chemical Science) URL:[Link]

Sources

Technical Support Center: Recrystallization & Purification of 2-Methyl-6-styryl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-6-styryl-pyridine (pharmacologically designated as SIB-1893 ). As a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5)[1], this compound is a vital tool in preclinical neuroscience research.

Due to its unique structural features—a polarizable, weakly basic pyridine ring conjugated to a non-polar styryl group—purifying this compound presents specific thermodynamic and photochemical challenges. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure you achieve high-yield, high-purity crystallization.

Section 1: Solvent Selection & Thermodynamic Profiling

Choosing the correct solvent system is dictated by the molecule's lack of aqueous solubility and its high affinity for moderately polar organic solvents[2].

Table 1: Quantitative Solubility & Solvent Selection Data

SolventPolarity IndexBoiling Point (°C)Solubility ProfileRole in Recrystallization Workflow
DMSO 7.2189.018 mg/mL (High)Assay preparation only; avoid for recrystallization.
Ethanol 5.278.4Moderate (Cold) / High (Hot)Primary solvent for single-solvent recrystallization.
Ethyl Acetate 4.477.1High (Cold) / Very High (Hot)Primary solvent (Two-solvent system).
Toluene 2.4110.6High (Cold) / Very High (Hot)Primary solvent (Used for TPPO byproduct removal).
Heptane 0.198.4Insoluble (Cold) / Low (Hot)Ideal Anti-solvent.
Water 10.2100.0InsolubleAnti-solvent (Not recommended; induces oiling out).
Section 2: Troubleshooting FAQs

Q: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture drops below the saturation temperature of the solvent. Causality: 2-Methyl-6-styryl-pyridine has a relatively low melting point. The presence of impurities—specifically the cis-isomer or residual synthesis byproducts—depresses this melting point further. When the solution cools, the compound separates as a supercooled liquid rather than forming a solid crystal lattice. Self-Validating Check: If you see liquid droplets forming on the flask walls during cooling, reheat the mixture until homogeneous, add 5–10% more of your primary solvent (e.g., Ethyl Acetate) to lower the saturation temperature, and cool the solution much more slowly.

Q: How does ambient light affect my recrystallization yield and purity? A: This is a critical, often-overlooked failure point. 2-Methyl-6-styryl-pyridine contains a photoactive carbon-carbon double bond. Under visible or UV light exposure, the thermodynamically stable trans-(E) isomer undergoes an excited state transition, isomerizing into the cis-(Z) conformation[3]. Causality: The cis-isomer possesses a bent geometry that physically cannot pack into the trans crystal lattice[4]. It effectively acts as an endogenous impurity that prevents crystallization and causes the oiling out described above. Solution: All recrystallization steps must be performed in amber glassware or a darkened fume hood.

Q: I synthesized this via a Wittig reaction. How do I remove residual triphenylphosphine oxide (TPPO)? A: TPPO strongly co-crystallizes with styrylpyridines in alcoholic solvents like ethanol. To break this affinity, switch to a Toluene/Heptane binary system. TPPO is exceptionally soluble in toluene even at lower temperatures, whereas 2-Methyl-6-styryl-pyridine will selectively crash out upon the dropwise addition of heptane.

Section 3: Amber-Shielded Two-Solvent Recrystallization Protocol

To combat both photoisomerization and oiling out, utilize this self-validating two-solvent methodology.

Step 1: Shielding & Dissolution

  • Transfer the crude 2-Methyl-6-styryl-pyridine to an amber round-bottom flask to prevent trans-to-cis photoisomerization.

  • Add a minimal volume of hot Ethyl Acetate (EtOAc) at 70°C until the solid is just dissolved.

  • Validation Check: The solution should be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove inorganic salts or catalyst debris.

Step 2: Anti-Solvent Titration

  • Maintain the solution at 70°C.

  • Begin dropwise addition of hot Heptane (anti-solvent) while stirring continuously.

  • Validation Check: Stop adding Heptane the exact moment the solution turns faintly cloudy and the cloudiness persists for >3 seconds after swirling. This confirms you have reached the metastable saturation point.

Step 3: Lattice Nucleation (Seeding)

  • Add 1-2 drops of EtOAc to clear the cloudiness, creating a perfectly saturated solution.

  • Remove from heat and let it cool ambiently to 40°C.

  • Add a single pure seed crystal of trans-2-Methyl-6-styryl-pyridine.

  • Validation Check: If the seed dissolves, the solution is too warm or undersaturated. If it remains and begins to grow microscopic facets, nucleation is successfully initiated.

Step 4: Maturation & Harvesting

  • Transfer the flask to an ice bath (0–5°C) for 2 hours.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 5 mL of ice-cold Heptane to remove mother liquor residue.

  • Validation Check: The final crystals should be distinct, free-flowing, and pale yellow. A sticky or gummy texture indicates trapped solvent or cis-isomer contamination.

Section 4: Process Visualization

Workflow A Crude 2-Methyl-6-styryl-pyridine B Light Exposure? A->B C trans-to-cis Photoisomerization B->C Yes (UV/Vis) D Amber Glassware (Shielded) B->D No H Oiling Out (Phase Separation) C->H MP Depression E Dissolve in Hot EtOAc D->E F Add Heptane Dropwise E->F G Cooling Phase F->G G->H Fast cooling I Pure trans-Isomer Crystals G->I Slow cooling + Seeding J Reheat & Add EtOAc H->J Correct Ratio J->G

Logical workflow for troubleshooting 2-Methyl-6-styryl-pyridine recrystallization.

Section 5: References
  • Title: SIB-1893 Compound Profile Source: Grokipedia URL: [Link]

  • Title: trans-cis Photoisomerization of the styrylpyridine Ligand: role of the metal-to-ligand charge-transfer excited states Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids Source: ACS Publications (The Journal of Physical Chemistry C) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of (E)-2-Methyl-6-styryl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. (E)-2-Methyl-6-styryl-pyridine, a molecule with potential applications in medicinal chemistry and as a building block for functional materials, presents an excellent case study for the power and nuance of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, comparing it with related structural analogs to offer a deeper understanding of the subtle electronic and steric influences on chemical shifts and coupling constants.

The Strategic Importance of ¹H NMR in Structural Verification

¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis of a target molecule and for verifying its isomeric purity. In the case of (E)-2-Methyl-6-styryl-pyridine, ¹H NMR allows us to:

  • Confirm the presence of all key structural motifs: the methyl group, the styryl vinyl protons, and the distinct aromatic protons of both the pyridine and phenyl rings.

  • Verify the (E)-stereochemistry of the alkene: The magnitude of the coupling constant between the vinyl protons is a definitive indicator of their trans relationship.

  • Assess sample purity: The absence of unexpected signals provides confidence in the clean synthesis of the desired compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring a ¹H NMR spectrum of (E)-2-Methyl-6-styryl-pyridine.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it is chemically inert and its residual proton signal (at ~7.26 ppm) does not significantly overlap with the signals of interest.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

Instrumental Parameters (for a 300 MHz Spectrometer):

  • Number of Scans (NS): 16-32 scans are generally sufficient for a sample of this concentration.

  • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds allows for adequate resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds ensures that the nuclei have sufficiently relaxed between pulses for quantitative analysis.

  • Pulse Width: A 90° pulse is used to excite the protons.

The logical flow of this experimental setup is designed to maximize the quality of the data while minimizing the instrument time.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300 MHz) cluster_proc Data Processing A Weigh ~5-10 mg of (E)-2-Methyl-6-styryl-pyridine B Dissolve in ~0.6 mL of CDCl3 (with 0.03% TMS) A->B C Transfer to NMR Tube B->C D Insert sample into spectrometer C->D To Spectrometer E Lock, Tune, and Shim D->E F Acquire spectrum (NS=16, D1=1s) E->F G Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate Peaks I->J

Caption: A typical workflow for ¹H NMR analysis.

Deconstructing the ¹H NMR Spectrum of (E)-2-Methyl-6-styryl-pyridine

The experimentally observed ¹H NMR spectrum of (E)-2-Methyl-6-styryl-pyridine in CDCl₃ at 300 MHz presents a series of distinct signals that can be assigned to the molecule's unique protons.[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationTentative Assignment
7.59-7.47Multiplet-4HPhenyl-H (ortho, meta) & Pyridine-H4
7.32Triplet7.552HPhenyl-H (para) & Pyridine-H3 or H5
7.26-7.21Multiplet-1HPyridine-H3 or H5
7.15Doublet7.551HStyryl-Hβ
7.09Doublet15.841HStyryl-Hα
6.96Doublet-1HPyridine-H3 or H5
2.55 (predicted)Singlet-3HMethyl-H

Note: The assignments for the pyridine and some phenyl protons are tentative based on the provided data and require further 2D NMR analysis (like COSY and HSQC) for unambiguous confirmation. The chemical shift for the methyl group is a prediction based on similar compounds as it was not explicitly provided in the source data.

A Comparative Analysis: Understanding the Structural Influences

To fully appreciate the nuances of the spectrum, a comparison with simpler, related molecules is highly instructive.

The Styryl Moiety: A Comparison with Styrene

The vinyl protons of the styryl group in our target molecule give rise to two doublets. The proton closer to the pyridine ring (Hα) appears at δ 7.09, while the proton adjacent to the phenyl ring (Hβ) is found at δ 7.15.[1] The large coupling constant of 15.84 Hz is a definitive confirmation of the (E) or trans configuration of the double bond.[2][3] In comparison, the vinyl protons of styrene itself form a more complex multiplet, but the trans coupling constant is typically in the range of 17-18 Hz. The slight difference in chemical shifts between Hα and Hβ in our target molecule is due to the different electronic environments of the pyridine and phenyl rings.

The Pyridine Ring and Methyl Group: A Comparison with 2-Methylpyridine (α-Picoline)

In 2-methylpyridine, the methyl protons typically appear as a singlet around δ 2.5 ppm. We can confidently predict a similar chemical shift for the methyl group in (E)-2-Methyl-6-styryl-pyridine. The protons on the pyridine ring in 2-methylpyridine have characteristic chemical shifts, with the proton at position 6 (adjacent to the nitrogen) being the most downfield. In our target molecule, the styryl group at position 6 significantly influences the electronic environment of the pyridine ring protons, leading to the observed complex pattern.

The Phenyl Group: A Comparison with Styrene

The protons of the monosubstituted phenyl ring in styrene typically appear as a multiplet between δ 7.2 and 7.4 ppm. In (E)-2-Methyl-6-styryl-pyridine, the phenyl protons are observed in the range of δ 7.21-7.59 ppm.[1] The multiplet between 7.59-7.47 ppm likely contains the ortho and meta protons, while the triplet at 7.32 ppm is characteristic of the para proton.

Structure_Comparison Target Styrene Target->Styrene Compare Vinyl Protons Picoline Target->Picoline Target_R Styrene_L Picoline_L

Caption: Comparison of the target molecule with its core fragments.

Trustworthiness and Self-Validation in NMR Spectroscopy

The internal consistency of an NMR spectrum provides a self-validating system. Key checks include:

  • Integration Ratios: The relative areas of the signals should correspond to the number of protons in each unique environment. For instance, the methyl signal should integrate to 3 protons relative to the vinyl protons which each integrate to 1 proton.

  • Coupling Constants: The coupling constant between two protons must be identical. The J value observed in the doublet for Hα must match the J value in the doublet for Hβ.

  • Plausible Chemical Shifts: The observed chemical shifts should fall within the expected ranges for the proposed functional groups.

Conclusion

The ¹H NMR spectrum of (E)-2-Methyl-6-styryl-pyridine is a rich source of structural information. Through a careful analysis of chemical shifts, coupling constants, and integration, and by comparing the spectrum to those of simpler, related molecules, we can confidently verify its structure and stereochemistry. This guide has demonstrated a systematic approach to spectral interpretation, grounded in the fundamental principles of NMR and standardized experimental protocols, providing a framework for the rigorous characterization of novel compounds.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.7: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Catalysis Science & Technology. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]

  • University of York. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Styrene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Ouédraogo, J. C. W., Tapsoba, E., Sib, S. F., & Bonzi-Coulibaly, Y. L. (2010). Styrylpyrylium Salts: H1 and C13 NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy, 2010, 246821. [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

  • Pérez-Picaso, L. D., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (n.d.). 2-Styrylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Vinylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 2-Methyl-6-styryl-pyridine (SIB-1893)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize target compounds and their structural analogs to ensure absolute specificity in pharmacokinetic (PK) and pharmacodynamic (PD) assays. 2-Methyl-6-styryl-pyridine , commonly known as SIB-1893 , is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Accurate quantification and structural elucidation of this compound require a deep understanding of its gas-phase ion chemistry.

This guide provides an objective comparison of mass spectrometry (MS) platforms—specifically Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—for the analysis of SIB-1893. Furthermore, it details the mechanistic causality behind its fragmentation patterns and establishes a self-validating experimental protocol for high-throughput laboratory environments.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique fundamentally alters the fragmentation pathway of 2-Methyl-6-styryl-pyridine. Understanding why these differences occur is critical for selecting the right platform for your specific analytical goals (e.g., structural discovery vs. trace quantification).

The Causality of Ionization
  • GC-EI-MS (70 eV): Electron ionization is a "hard" ionization technique. The bombardment of SIB-1893 with 70 eV electrons strips an electron from the molecule, generating a highly unstable radical cation (

    
    ) at m/z 195. The excess internal energy drives extensive, spontaneous fragmentation[2]. This platform is superior for de novo structural elucidation because the resulting rich fragmentation fingerprint can be matched against spectral libraries.
    
  • LC-ESI-MS/MS (Positive Mode): Electrospray ionization is a "soft" technique. The addition of a proton (facilitated by acidic mobile phases) generates an even-electron precursor ion (

    
    ) at m/z 196 [1]. Because this ion is relatively stable, it requires targeted Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon) to impart the kinetic energy necessary to break specific bonds. This platform is vastly superior for trace-level quantification due to the high signal-to-noise ratio achieved via Multiple Reaction Monitoring (MRM).
    
Quantitative Data Summary: Fragmentation Features
Fragmentation FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)Mechanistic Causality / Structural Origin
Precursor Ion m/z 195 (

)
m/z 196 (

)
Radical cation (EI) vs. Even-electron protonated species (ESI).
Methyl Cleavage m/z 180m/z 181Loss of the pyridine-bound methyl group (-15 Da). Driven by the stability of the resulting conjugated system.
Styryl Cleavage m/z 118, m/z 77m/z 104, m/z 91Cleavage of the alkene bridge. EI favors radical fragmentation yielding the phenyl cation (m/z 77); ESI CID favors charge retention on the nitrogen-containing fragment (m/z 104) per Stevenson's rule.
Tropylium Formation m/z 91 (Base Peak)m/z 91 (Qualifier)Thermodynamically driven rearrangement of the benzyl/styryl moiety into a highly stable, seven-membered

aromatic ring.

Structural Differentiation: SIB-1893 vs. MPEP

In drug development, SIB-1893 is frequently studied alongside its structural analog, MPEP (2-methyl-6-(phenylethynyl)pyridine) [3]. While both are mGluR5 antagonists, they differ by a single bond type: SIB-1893 contains an alkene (styryl) bridge, whereas MPEP contains an alkyne (phenylethynyl) bridge.

How MS/MS Differentiates Them:

  • Precursor Mass: MPEP has an exact mass of 193.0891 Da (

    
    m/z 194), while SIB-1893 has an exact mass of 195.1048 Da (
    
    
    
    m/z 196). The 2 Da difference allows for immediate mass filtering.
  • Collision Energy (CE) Dynamics: The

    
     alkyne bond in MPEP is significantly more rigid and possesses a higher bond dissociation energy than the 
    
    
    
    alkene bond in SIB-1893. Consequently, MPEP requires a higher optimal Collision Energy (typically >35 eV) to achieve bridge cleavage compared to SIB-1893 (optimal CE ~25 eV).

Fragmentation Pathway Visualization

The following diagram maps the logical progression of SIB-1893 fragmentation under ESI-MS/MS conditions.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 196 2-Methyl-6-styryl-pyridine F1 Fragment m/z 181 Loss of Methyl (-CH3) M->F1 -15 Da (CID) F2 Fragment m/z 91 Tropylium Cation M->F2 Alkene Cleavage F3 Fragment m/z 104 Methylpyridine Cation M->F3 Pyridine Cleavage F4 Fragment m/z 77 Phenyl Cation M->F4 Styryl Cleavage

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of SIB-1893.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standard normalization to correct for matrix effects and utilizes ion-ratio monitoring to prevent false positives.

Phase 1: Sample Preparation & System Suitability

Causality: Biological matrices contain endogenous phospholipids that cause severe ion suppression in the ESI source. Protein precipitation with cold organic solvents effectively crashes out these proteins, while the internal standard accounts for any residual suppression.

  • Spike 50 µL of the biological sample (e.g., plasma) with 10 µL of a deuterated internal standard (ISTD, e.g., SIB-1893-

    
     at 100 ng/mL).
    
  • Add 150 µL of ice-cold Acetonitrile to induce protein precipitation.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Self-Validation Step: Inject a "Double Blank" (matrix only) and a "Zero Sample" (matrix + ISTD). The Double Blank must show no peaks at the SIB-1893 retention time to rule out column carryover.

Phase 2: Chromatographic Separation

Causality: Formic acid is added to the mobile phase to provide an abundant source of protons (


), driving the equilibrium toward the formation of the 

precursor ion necessary for positive-mode ESI.
  • Column: C18 reversed-phase column (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: ESI-MS/MS Tuning and Acquisition

Causality: Monitoring two distinct transitions (quantifier and qualifier) ensures that the detected peak is structurally identical to the reference standard, not an isobaric interference.

  • Source Parameters: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 400°C, and Desolvation Gas Flow to 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition:m/z 196.1

      
       181.1 (Collision Energy: 20 eV). Used for integration and concentration calculation.
      
    • Qualifier Transition:m/z 196.1

      
       91.1 (Collision Energy: 35 eV). Used for structural confirmation.
      
  • Self-Validation Step: Calculate the Quantifier/Qualifier ion ratio for all unknown samples. The ratio must fall within

    
     of the ratio established by the neat calibration standards. If it deviates, the peak is flagged for co-eluting interference.
    

References

  • PubChem. "Sib 1893 | C14H13N | CID 5311432". National Center for Biotechnology Information. URL:[Link]

  • Wikipedia. "Fragmentation (mass spectrometry)". Wikimedia Foundation. URL:[Link]

Comparison of 2-Methyl-6-styryl-pyridine vs FM dyes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Methyl-6-styryl-pyridine derivatives (specifically the 2-Styrylpyridinium class of probes like DASPEI/ASP and the pharmacological agent SIB-1893) and FM Dyes (Fei Mao dyes).

Executive Summary: Clarifying the Nomenclature

Before proceeding, a critical distinction must be made regarding the chemical identity of "2-Methyl-6-styryl-pyridine," as it refers to two distinct tools in biomedical research depending on the functional group substitution:

  • The Pharmacological Agent (SIB-1893): The exact chemical 2-methyl-6-(2-phenylethynyl)pyridine (often abbreviated as MPEP or related to SIB-1893) is a selective mGluR5 antagonist .[1] It is not a fluorescent probe but a drug used to block metabotropic glutamate receptors.[1] If your intent is to inhibit synaptic transmission, this is your molecule.

  • The Fluorescent Probe Class (2-Styrylpyridinium): In imaging contexts, "2-Methyl-6-styryl-pyridine" refers to the core scaffold of mitochondrial and viability probes like DASPEI (2-(4-dimethylaminostyryl)-N-ethylpyridinium) or 2-Di-2-ASP . These are the direct functional comparators to FM dyes for live-cell imaging.

This guide compares the Fluorescent Probe Class (2-Styrylpyridinium/DASPEI) against FM Dyes.

Part 1: Technical Profiles

FM Dyes (The Vesicle Trackers)
  • Core Structure: Amphiphilic 4-styrylpyridinium cation with a lipophilic tail (e.g., FM 1-43, FM 4-64).

  • Mechanism:

    • Partitioning: The lipophilic tail inserts reversibly into the outer leaflet of the plasma membrane.

    • Fluorescence: Weak in aqueous solution; quantum yield increases >100-fold upon lipid binding.

    • Uptake: Internalized strictly via endocytosis (synaptic vesicle recycling) or permeation through large pore channels (e.g., MET channels in hair cells). They generally do not cross intact membranes to stain intracellular organelles passively.

  • Primary Application: Quantifying synaptic vesicle exo/endocytosis, monitoring vesicle pools, and labeling plasma membranes.

2-Styryl-Pyridine Probes (The Mitochondrial/Viability Markers)
  • Core Structure: 2-styrylpyridinium cation (e.g., DASPEI, 2-Di-1-ASP). Note the styryl group is at the 2-position rather than the 4-position found in FM dyes.

  • Mechanism:

    • Permeation: These are generally more permeant to plasma membranes due to different lipophilicity profiles and charge distribution.

    • Localization: Once inside, they accumulate in mitochondria driven by the mitochondrial membrane potential (

      
      ).
      
    • Hair Cell Specificity: Like FM dyes, they can enter sensory hair cells through mechanotransduction (MET) channels, but they subsequently label the mitochondrial network rather than endocytic vesicles.

  • Primary Application: Assessing cell viability (mitochondrial health), visualizing mitochondrial morphology, and identifying functional hair cells in zebrafish/cochlear explants.

Part 2: Head-to-Head Comparison

FeatureFM Dyes (e.g., FM 1-43) 2-Styryl Probes (e.g., DASPEI/2-ASP)
Primary Target Synaptic Vesicles & Plasma MembraneMitochondria & Cytosol
Mechanism of Entry Endocytosis or MET Channel PermeationPassive Diffusion or MET Channel Permeation
Intracellular Behavior Stays membrane-bound; does not cross into cytosolCrosses into cytosol; accumulates in mitochondria
Membrane Potential Dependence No (Partitioning is potential-independent)Yes (Accumulation depends on

)
Wash-out Kinetics Fast from surface; Slow from vesicles (requires exocytosis)Moderate; depends on mitochondrial retention
Spectral Range Green (FM 1-43) to Red (FM 4-64)Generally Yellow-Orange (DASPEI: Ex ~460nm / Em ~580nm)
Toxicity Low (suitable for long-term recycling studies)Moderate (phototoxic if mitochondria are overloaded)
Fixability Poor (unless using "FX" analogs with amines)Poor (leaks out after fixation)

Part 3: Experimental Protocols

Protocol A: Differential Labeling of Hair Cells

Objective: To distinguish functional mechanotransduction (FM dye) from metabolic viability (DASPEI).

  • Preparation: Dissect zebrafish lateral line or cochlear explant in physiological saline (e.g., Tyrode’s buffer).

  • FM Dye Loading (Vesicle/Channel Check):

    • Incubate with 3 µM FM 1-43 for 30 seconds.

    • Rapid Wash: Rinse 3x with dye-free saline.

    • Observation: Immediate fluorescence indicates open MET channels. Punctate staining indicates endocytosis.

  • DASPEI Loading (Viability Check):

    • Incubate with 0.005% (w/v) DASPEI (approx. 100 µM) for 10–15 minutes.

    • Wash: Rinse 2x with saline.

    • Observation: Strong mitochondrial staining indicates metabolically active cells.

  • Imaging:

    • FM 1-43: Ex 488 nm / Em 520–600 nm.

    • DASPEI: Ex 450–490 nm / Em 570–620 nm (Long-pass filter).

Protocol B: Pharmacological Control with SIB-1893

Objective: To verify if synaptic activity is glutamate-dependent while imaging with FM dyes. Note: SIB-1893 is non-fluorescent and will not interfere spectrally.

  • Baseline Imaging: Load synapses with FM 1-43 (10 µM) via electrical stimulation (e.g., 20 Hz, 30s). Wash out.[2]

  • Destaining (Control): Stimulate (10 Hz) and measure fluorescence decay (exocytosis).

  • Drug Treatment: Re-load a fresh sample. Incubate with 20–50 µM SIB-1893 (mGluR5 antagonist) for 20 mins.

  • Destaining (Experimental): Stimulate and measure decay. A reduction in release rate indicates mGluR5-dependent modulation of the vesicle cycle.

Part 4: Mechanistic Visualization

The following diagram illustrates the distinct cellular pathways for FM Dyes versus 2-Styryl Probes (DASPEI) and the site of action for the drug SIB-1893.

G cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol / Intracellular FM FM Dye (FM 1-43) MET MET Channel (Pore) FM->MET Permeation (Hair Cells) Vesicle Synaptic Vesicle FM->Vesicle Endocytosis (Neurons) DASPEI 2-Styryl Probe (DASPEI) DASPEI->MET Permeation Mito Mitochondria (Neg. Potential) DASPEI->Mito Accumulation (Potential Driven) SIB SIB-1893 (Drug) mGluR mGluR5 Receptor SIB->mGluR Inhibition (-) Glut Glutamate Glut->mGluR Activation (+) Sig Signaling (Ca2+ / PKC) mGluR->Sig Modulates Sig->Vesicle Regulates Release

Caption: FM dyes label synaptic vesicles via endocytosis, while 2-Styryl probes (DASPEI) accumulate in mitochondria. SIB-1893 acts as an antagonist on surface receptors, modulating the signaling that controls vesicle release.

References

  • Gaffield, M. A., & Betz, W. J. (2006). Imaging synaptic vesicle exocytosis and endocytosis with FM dyes. Nature Protocols, 1(6), 2916–2921. Link

  • Ricci, A. J., et al. (2013). Imaging hair cell mechanotransduction with FM1-43. Cold Spring Harbor Protocols. Link

  • Wang, S. J., & Sihra, T. S. (2004). Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry.[3][4] Journal of Pharmacology and Experimental Therapeutics, 309(3), 951–958.[3][4][5] Link

  • Seiler, C., & Nicolson, T. (1999). Defective cutaneous mechanosensory cell development in a zebrafish mutant. Journal of Neurobiology, 41(3), 424–434. (Establishes DASPEI as a vital dye for hair cells). Link

  • Cochilla, A. J., et al. (1999). Monitoring secretory membrane recycling. Annual Review of Neuroscience, 22, 1-10. Link

Sources

Technical Comparison: Photophysical Properties of 2-Methyl-6-styrylpyridine vs. MPEP

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of the photophysical and structural properties of 2-Methyl-6-styrylpyridine (often referred to by its research code SIB-1893 ) and MPEP (2-Methyl-6-(phenylethynyl)pyridine).

Executive Summary

In the development of metabotropic glutamate receptor (mGluR5) ligands, 2-Methyl-6-styrylpyridine (SIB-1893) and MPEP represent two distinct chemical classes defined by their linker topology. While both share a 2-methylpyridine core and a distal phenyl ring, they diverge at the conjugation bridge: SIB-1893 utilizes an alkene (styryl) linker, whereas MPEP utilizes an alkyne (phenylethynyl) linker.

This structural difference dictates their UV-Vis absorption profiles. SIB-1893 exhibits a bathochromically shifted (red-shifted) absorption maximum (


 nm) compared to MPEP  (

nm). This shift results from the superior orbital overlap and effective conjugation length of the planar alkene system versus the cylindrical, rigid alkyne system. Furthermore, the styryl linker renders SIB-1893 susceptible to photoisomerization (

), a property absent in the rigid MPEP scaffold.

Structural & Electronic Analysis

The core difference lies in the


-electron communication between the pyridine and phenyl rings.
Feature2-Methyl-6-styrylpyridine (SIB-1893) MPEP
Linker Structure Alkene (–CH=CH–)Alkyne (–C≡C–)
Hybridization

-


-

Geometry Planar (Trans/E dominant)Linear / Rigid
Isomerism Susceptible to

photoisomerization
None (Rigid)
Conjugation Efficiency High (Planar

-orbital overlap)
Moderate (Cylindrical

-cloud)
Mechanistic Insight: The Linker Effect

In SIB-1893 , the alkene double bond allows for a planar conformation where the


-orbitals of the pyridine, the alkene, and the phenyl ring align parallel to one another. This maximizes delocalization, lowering the HOMO-LUMO energy gap and shifting absorption to lower energies (longer wavelengths).

In MPEP , the alkyne triple bond is linear. While it connects the two aromatic systems, the cylindrical nature of the alkyne


-system and the shorter bond length often result in a slightly larger HOMO-LUMO gap compared to the styryl analog, leading to a hypsochromic (blue) shift relative to SIB-1893.

Spectroscopic Performance Data

The following data summarizes the absorption characteristics in polar aprotic (Acetonitrile) and polar protic (Methanol) solvents.

Table 1: UV-Vis Absorption Maxima ( )[1]
CompoundSolvent

(nm)
Extinction Coeff.[1][2] (

)
Spectral Characteristics
SIB-1893 Methanol312 – 318 nm High (

)
Broad, intense band (

).
SIB-1893 DMSO~320 nm HighSlight red-shift due to solvatochromism.
MPEP Methanol290 – 300 nm ModerateSharper vibronic structure typical of alkynes.
MPEP Acetonitrile285 – 295 nm ModerateDistinct "tolan-like" triple bond features.

Note: SIB-1893 is photo-active.[2][3] Prolonged exposure to UV light during measurement can induce


 isomerization, which typically causes a hypsochromic shift (blue shift) and a decrease in absorbance (hypochromicity) as the molecule loses planarity. MPEP is photostable under these conditions.

Experimental Protocol: Accurate Determination

To ensure reproducibility and avoid artifacts (such as photoisomerization of SIB-1893), follow this self-validating protocol.

Reagents & Equipment[2][4][5]
  • Solvent: Spectroscopic grade Methanol or Acetonitrile (cutoff <195 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length).

  • Light Source: Deuterium/Tungsten lamp (scan range 200–800 nm).

Step-by-Step Methodology
  • Baseline Correction: Perform a dual-beam baseline correction using pure solvent in both sample and reference paths.

  • Stock Preparation: Prepare a

    
     mM stock solution in DMSO (to ensure solubility).
    
    • Critical: Protect SIB-1893 stock from ambient light (wrap in foil) to prevent isomerization.

  • Working Solution: Dilute stock into the measurement solvent (MeOH/MeCN) to a final concentration of 10–20

    
    M .
    
    • Target Absorbance: 0.5 – 0.8 AU for optimal signal-to-noise.

  • Rapid Scan: Immediately scan the sample from 400 nm down to 220 nm.

    • Validation: For SIB-1893, repeat the scan after 5 minutes of ambient light exposure. If the spectrum changes (absorbance drops/shifts blue), isomerization is occurring.

  • Data Processing: Determine

    
     from the first derivative of the spectra to pinpoint the exact peak center if the band is broad.
    
Visualization: Characterization Workflow

UV_Characterization cluster_valid Validation Check Start Compound Sample (Solid) Solubilization Dissolve in DMSO (1 mM Stock) Start->Solubilization Dilution Dilute in MeOH (10-20 µM) Solubilization->Dilution Measure UV-Vis Scan (200-400 nm) Dilution->Measure Protection Protect SIB-1893 from Light Protection->Dilution Critical Step Analysis Identify λmax & Vibronic Structure Measure->Analysis Check Re-scan after 5 min Measure->Check Result Stable? (MPEP) Shifting? (SIB-1893) Check->Result

Figure 1: Workflow for comparative UV-Vis characterization, highlighting the critical light-protection step for the styryl derivative.

Mechanistic Comparison (Jablonski Diagram)

The following diagram illustrates the energy difference that leads to the observed spectral shifts. The planar alkene in SIB-1893 creates a more extended conjugated system than the alkyne in MPEP, resulting in a smaller energy gap (


) and lower energy absorption.

Energy_Levels cluster_SIB SIB-1893 (Styryl) cluster_MPEP MPEP (Phenylethynyl) Title Electronic Transition Energy Comparison LUMO_S LUMO (π*) HOMO_S HOMO (π) HOMO_S->LUMO_S Absorption Gap_S Smaller ΔE (λ ~315 nm) LUMO_M LUMO (π*) HOMO_M HOMO (π) HOMO_M->LUMO_M Absorption Gap_M Larger ΔE (λ ~295 nm)

Figure 2: Comparative energy level diagram. SIB-1893 possesses a smaller HOMO-LUMO gap due to enhanced conjugation, resulting in absorption at longer wavelengths compared to MPEP.

References

  • Gasparini, F., et al. (1999).[4] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link

  • Varney, M. A., et al. (1999).[5] "SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5."[6][7][8] Journal of Pharmacology and Experimental Therapeutics, 290(1), 170-181.[6][7] Link

  • Mathiesen, J. M., et al. (2003). "Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP."[9][10] British Journal of Pharmacology, 138(6), 1026–1030.[9] Link

  • Gómez-Santacana, X., et al. (2014).[11] "Illuminating Phenylazopyridines To Photoswitch Metabotropic Glutamate Receptors." Journal of Medicinal Chemistry (Discusses spectral properties of pyridine photoswitches). Link

Sources

A Comparative Guide to the Crystal Structure of 2-Methyl-6-styryl-pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of compounds structurally related to 2-Methyl-6-styryl-pyridine. While experimental crystal structure data for 2-Methyl-6-styryl-pyridine is not publicly available at the time of this publication, a comparative study of its close analogs offers valuable insights into the molecular geometry, packing, and intermolecular interactions that are crucial for understanding its physicochemical properties and potential applications in materials science and drug development.

This guide delves into the synthesis, crystallization, and detailed crystallographic analysis of key analogs, providing a framework for researchers working with this class of compounds.

Introduction: The Significance of Styrylpyridines

Styrylpyridines are a class of organic compounds characterized by a pyridine ring linked to a phenyl ring through a vinylene bridge. This extended π-conjugated system imparts interesting photophysical and electronic properties, making them valuable building blocks in various fields. Their applications range from precursors for stable radicals to components in metal-organic frameworks with potential for unique magnetic and optical properties[1][2]. The seemingly subtle placement of a methyl group, as in 2-Methyl-6-styryl-pyridine, can significantly influence the molecule's conformation and crystal packing, thereby altering its bulk properties. Understanding the crystal structure is paramount for rational design and development of new materials and pharmaceuticals.

Synthetic Strategies and Crystallization

The synthesis of styrylpyridine derivatives is most commonly achieved through condensation reactions, such as the Knoevenagel condensation. This approach offers a reliable method for forming the characteristic carbon-carbon double bond.

Experimental Protocol: Synthesis of a 2-Styrylpyridine Analog

This protocol is adapted from the synthesis of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde, a close analog of our target compound[1].

Objective: To synthesize a 2-styrylpyridine derivative via a Knoevenagel-type condensation.

Materials:

  • 2-Picoline (2-methylpyridine)

  • Terephthalaldehyde

  • Solvent (e.g., toluene or solvent-free conditions)

  • Catalyst (e.g., piperidine or acetic anhydride, though some reactions proceed without a catalyst at elevated temperatures)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 2-picoline and terephthalaldehyde.

  • Solvent/Catalyst Addition: The reaction can be performed under solvent-free conditions by heating the mixture or in a solvent like toluene with a catalytic amount of piperidine and acetic acid to facilitate the condensation.

  • Reaction Conditions: The mixture is heated to reflux (typically 120-140 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., dichloromethane/petroleum ether)[3].

Workflow for Synthesis and Crystallization

cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis A Reactants (2-Picoline & Aldehyde) B Condensation Reaction (e.g., Knoevenagel) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Slow Evaporation D->E F Single Crystals E->F G X-ray Diffraction F->G

Caption: Workflow from synthesis to structural analysis.

Comparative Crystallographic Analysis

In the absence of data for 2-Methyl-6-styryl-pyridine, we will compare the crystallographic data of two closely related analogs: trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (Analog A)[1] and ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate (Analog B)[4].

ParameterAnalog A: trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde[1]Analog B: Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate[4]
Chemical FormulaC₁₄H₁₁NOC₂₁H₂₀N₂O₃S
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.6674(19)Not Reported
b (Å)7.2173(11)Not Reported
c (Å)11.5877(14)Not Reported
α (°)9090
β (°)97.203(13)Not Reported
γ (°)9090
Volume (ų)1050.9(3)Not Reported
Z44
Dihedral Angle (Py-Ph)Nearly coplanar27.86(3)°

Key Observations:

  • Planarity: Analog A exhibits a nearly planar conformation, with the pyridyl ring and the phenylcarbaldehyde group being coplanar with the vinyl bridge[1]. This planarity is often a key factor in achieving efficient π-orbital overlap, which can influence the electronic and photophysical properties of the molecule.

  • Steric Hindrance: In Analog B, the presence of multiple substituents on the pyridine ring leads to a significant dihedral angle of 27.86(3)° between the pyridine and phenyl rings[4]. This deviation from planarity is likely due to steric hindrance between the substituents. For 2-Methyl-6-styryl-pyridine, one would anticipate that the methyl group at the 2-position of the pyridine ring would also induce some degree of torsion, preventing a fully planar conformation.

  • Crystal Packing: The crystal packing of these molecules is influenced by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions[4][5]. These interactions dictate the overall supramolecular architecture and can affect the material's properties.

Structure-Property Relationships

The subtle changes in molecular geometry and crystal packing, as highlighted by the comparison of these analogs, can have profound effects on the material's properties.

Logical Relationship between Structure and Properties

A Molecular Structure (e.g., Substituents, Isomerism) B Molecular Conformation (e.g., Planarity, Torsion Angles) A->B C Crystal Packing (e.g., Hydrogen Bonds, π-π Stacking) A->C B->C D Bulk Properties (e.g., Solubility, Melting Point, Optical Properties) C->D

Caption: Interplay between molecular structure and bulk properties.

A more planar structure, as seen in Analog A, generally leads to stronger intermolecular π-π interactions, which can result in higher melting points and different solubility profiles compared to a more twisted conformation like that of Analog B. Furthermore, the extent of π-conjugation, which is directly related to the planarity, is a critical determinant of the compound's absorption and emission spectra.

Conclusion and Future Directions

This guide has provided a comparative analysis of the crystal structures of analogs of 2-Methyl-6-styryl-pyridine, highlighting the impact of substituents on molecular conformation and crystal packing. While the crystal structure of the target molecule remains to be determined, the insights gained from its close relatives provide a solid foundation for predicting its structural features and understanding its potential properties.

Future work should focus on the successful synthesis and crystallization of 2-Methyl-6-styryl-pyridine to obtain definitive experimental data. This would allow for a direct comparison with the analogs presented here and would further our understanding of structure-property relationships in this important class of compounds. Computational crystal structure prediction could also be a valuable tool to explore the potential polymorphs of 2-Methyl-6-styryl-pyridine[6][7].

References

  • García-Becerra, S., et al. (2018). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Molecules, 23(10), 2558. [Link]

  • García-Becerra, S., et al. (2018). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Semantic Scholar. [Link]

  • Al-Majid, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 741–745. [Link]

  • Arshad, M., et al. (2018). Crystal structures of two stilbazole derivatives: bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium 4-methoxybenzenesulfonate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 44–50. [Link]

  • Vittal, J. J., & Quah, H. S. (2017). Photochemical reactions of metal complexes in the solid state. Dalton Transactions, 46(22), 7120–7140. [Link]

  • Tian, Y. P., et al. (2011). Two polymorphs and cocrystal of styryl-pyridine derivatives with tuned emission induced by Co2+ and Zn(phen)32+. CrystEngComm, 13(1), 267-273. [Link]

  • Biner, M., et al. (2013). Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids. The Journal of Physical Chemistry Letters, 4(10), 1734–1739. [Link]

  • Williams, J. L. R., Webster, S. K., & Van Allan, J. A. (1961). cis and trans Isomers of 2-Styrylpyridine. The Journal of Organic Chemistry, 26(11), 4381–4385. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. CCDC. [Link]

  • He, T., et al. (2024). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

  • Foscato, M., et al. (2023). How Accurate Can Crystal Structure Predictions Be for High-Energy Molecular Crystals? Crystals, 13(6), 896. [Link]

  • Lou, X. H., et al. (2019). Crystal structure of 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine, C20H15N3. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 695-697. [Link]

Sources

Analytical Strategies for Quantifying Styryl C=C Bond Conversion: A Comparative Guide to ATR-FTIR and Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

In the development of photocrosslinkable biomaterials, drug delivery hydrogels, and advanced photoresists, the styryl group (-CH=CH-Ph) is a highly valued functional moiety. Its conjugated nature provides unique reactivity for radical polymerization. Accurately quantifying the conversion of the styryl C=C double bond is critical for determining crosslinking density, which directly dictates the mechanical properties, porosity, and release kinetics of the final product.

This guide objectively compares the two primary analytical techniques used to monitor this conversion—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —providing researchers with the mechanistic causality and self-validating protocols necessary to generate robust, publication-quality data.

Vibrational Spectroscopy of the Styryl C=C Bond

To accurately track polymerization, one must first understand the spectral signature of the styryl monomer. Unlike isolated aliphatic alkenes (which typically stretch at ~1650 cm⁻¹), the styryl group features a carbon-carbon double bond conjugated with an aromatic phenyl ring. This conjugation delocalizes the π-electrons, slightly weakening the C=C bond and shifting its stretching frequency to lower wavenumbers [1].

During radical polymerization, the π-bond of the vinyl group is broken to form new σ-bonds between polymer chains. Consequently, the vibrational mode associated with the C=C stretch disappears, serving as a direct quantitative marker for reaction progress [1, 2].

Table 1: Characteristic FTIR Peaks of the Styryl Group
Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Causality
C=C Stretching (Vinyl) 1625 – 1640MediumConjugation with the phenyl ring delocalizes π-electrons, lowering the frequency from the standard ~1650 cm⁻¹ [1, 2].
=C-H Stretching 3020 – 3080WeakHigher s-character of sp² hybridized carbon increases bond stiffness compared to sp³ C-H (<3000 cm⁻¹).
=C-H Out-of-Plane Bending 955 – 980StrongHighly specific to the trans-styryl configuration; disappears upon radical addition across the double bond [2].
Aromatic C=C Stretching 1580, 1490StrongRing breathing modes. Remains unchanged during vinyl polymerization; serves as an ideal internal reference [2].

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

Selecting the correct sampling modality is the most critical experimental choice in FTIR spectroscopy. The decision dictates whether you are measuring the bulk properties of your material or merely its surface, and determines the mathematical corrections required for accurate quantification.

Table 2: Performance Comparison for Double Bond Conversion
ParameterATR-FTIRTransmission FTIR
Sampling Region Surface-sensitive (0.5 – 3 µm penetration)[3, 4]Bulk-sensitive (entire optical path length) [4]
Sample Preparation None required; direct contact with IRE crystal [3]Requires optically thin films (<100 µm) or KBr pellets [4]
Spectral Distortion Wavenumber-dependent peak intensities (

) [5]
Follows Beer-Lambert law linearly
In-situ Kinetic Monitoring Excellent for liquid resins/hydrogels curing directly on the sensor [3]Challenging; requires specialized UV-transparent liquid cells
Causality in Spectral Artifacts (E-E-A-T Insight)

When comparing spectra from these two techniques, researchers often notice discrepancies in peak intensity. Why does this happen? In Transmission FTIR, the path length is constant across all wavelengths. However, in ATR-FTIR, the infrared beam creates an evanescent wave that penetrates the sample. The depth of penetration (


) is directly proportional to the wavelength of the light[5]. Therefore, peaks at lower wavenumbers (longer wavelengths, e.g., the 960 cm⁻¹ =C-H bend) will appear disproportionately stronger in ATR spectra compared to peaks at higher wavenumbers (e.g., the 3050 cm⁻¹ =C-H stretch) [5]. If quantifying conversion using ATR, mathematical ATR-correction algorithms must be applied, or calculations must rely strictly on localized peak ratios rather than absolute intensities.

DecisionMatrix Start What is the physical state of the styryl-functionalized sample? Liquid Liquid Resin / Hydrogel Start->Liquid Solid Cured Solid / Polymer Film Start->Solid Kinetics Require real-time UV-curing kinetics? Liquid->Kinetics Surface Surface Analysis (< 2 µm depth) Solid->Surface Bulk Bulk Analysis (Entire thickness) Solid->Bulk ATR ATR-FTIR (Diamond/Ge IRE) Kinetics->ATR Yes Trans Transmission FTIR (KBr Pellet / Thin Film) Kinetics->Trans No (Endpoint only) Surface->ATR Bulk->Trans Must be optically thin

Decision matrix for selecting the optimal FTIR sampling technique.

Self-Validating Protocol: Real-Time ATR-FTIR Kinetic Monitoring

To ensure trustworthiness in your data, a protocol cannot simply measure absolute absorbance, as sample shrinkage during curing can alter contact with the ATR crystal, artificially lowering peak intensities. A self-validating system must utilize an internal standard. By normalizing the reactive styryl C=C peak (~1630 cm⁻¹) against the non-reactive aromatic C=C peak (~1580 cm⁻¹), physical artifacts are mathematically eliminated.

Workflow Prep 1. Baseline & Prep Collect air background, apply sample to IRE UV 2. UV Trigger Initiate radical polymerization Prep->UV Kinetic 3. Kinetic Scans Rapid scan mode (e.g., 2 scans/sec) UV->Kinetic Extract 4. Peak Extraction Integrate 1630 cm⁻¹ (C=C) and 1580 cm⁻¹ (Ref) Kinetic->Extract Process 5. Normalization Calculate % Conversion via internal standard Extract->Process

Self-validating experimental workflow for real-time ATR-FTIR kinetic monitoring.

Step-by-Step Methodology:
  • System Initialization: Clean the Diamond ATR crystal with isopropanol. Collect an ambient air background spectrum (Resolution: 4 cm⁻¹, 16 scans).

  • Sample Application: Deposit 10–20 µL of the styryl-functionalized liquid prepolymer/photoinitiator mixture directly onto the ATR crystal, ensuring complete coverage without air bubbles [3, 4].

  • Kinetic Acquisition Setup: Configure the FTIR software for series/kinetic collection. Set the acquisition rate to match the expected reaction speed (e.g., 1 scan per second for rapid UV curing).

  • In-Situ Irradiation: Begin FTIR spectral collection. After 10 seconds of dark baseline recording, activate the UV light source positioned at a fixed distance above the sample.

  • Data Processing (Causality-Driven Normalization): Extract the peak area (

    
    ) for the styryl C=C stretch (
    
    
    
    ) and the aromatic reference peak (
    
    
    ) at each time point (
    
    
    ). Calculate the double bond conversion (
    
    
    ) using the following self-validating equation:
    
    
    

By relying on this normalized ratio, any loss of signal due to polymer shrinkage or changes in the evanescent wave penetration depth is inherently corrected, ensuring high scientific integrity in your kinetic reporting.

References

  • Bivalent Monomer Bearing Styryl and Five-Membered Cyclic Dithiocarbonate Moieties for Orthogonal Radical and Cationic Ring-Opening Polymerization. National Institute of Informatics (NII). Available at:[Link]

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at:[Link]

Introduction to 2-Methyl-6-styryl-pyridine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 2-Methyl-6-styryl-pyridine (SIB-1893) Analysis

2-Methyl-6-styryl-pyridine, universally designated as SIB-1893, is a highly selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5)[1]. In neuropharmacological research and central nervous system (CNS) drug development, it is deployed to dissect glutamate-induced excitotoxicity, map intracellular calcium modulation pathways, and evaluate synaptic transmission dynamics[2].

Because SIB-1893 acts as a critical pharmacological tool, the analytical integrity of its reference standard dictates the reliability of downstream biological assays and pharmacokinetic studies. Trace impurities, stereoisomeric contamination (e.g., the presence of the inactive Z-isomer instead of the active E-isomer), or residual solvents can inadvertently trigger off-target receptor modulation, severely confounding experimental outcomes. Consequently, selecting the appropriate grade of reference standard and validating it through rigorous analytical methodologies is paramount for researchers[3].

Comparative Analysis of Reference Standard Alternatives

When sourcing SIB-1893 for analytical calibration or biological assays, the grade of the reference standard directly impacts the validity of the experimental data. The table below objectively compares the performance and utility of different SIB-1893 reference standard grades available to laboratories.

Table 1: Comparison of SIB-1893 Reference Standard Grades

GradePurity ThresholdAnalytical ValidationIdeal ApplicationCost & Accessibility
Certified Reference Material (CRM) >99.5%qNMR, LC-MS/MS, GC-MSPharmacokinetic calibration, regulatory submissionsHigh / Restricted
Analytical Grade >99.0%HPLC-UV, 1H-NMRIn vitro mGluR5 antagonist assays, cell signalingModerate / Wide
Isotope-Labeled (e.g., SIB-1893-d3) >98.0%LC-MS/MS, Isotopic purityInternal standard for mass spectrometry quantificationVery High / Niche
Reagent / Crude Grade 90 - 95%TLC, Basic HPLCPreliminary organic synthesis, structural derivatizationLow / Wide

Analytical Methodologies for SIB-1893 Validation

Accurate quantification and structural confirmation of SIB-1893 require robust chromatographic separation. Because SIB-1893 is highly lipophilic (soluble in DMSO up to 18 mg/mL) and possesses a conjugated styryl-pyridine system, it exhibits strong UV absorbance, making HPLC-UV a standard choice for bulk purity analysis[4]. However, for trace analysis in complex biological matrices (e.g., brain homogenates or plasma), LC-MS/MS is the superior alternative due to its unparalleled sensitivity and specificity[5][6].

Table 2: Performance Comparison of Analytical Techniques for SIB-1893

TechniqueLimit of Detection (LOD)SpecificityMatrix InterferencePrimary Utility
HPLC-UV (254 nm) ~0.5 µg/mLModerateHigh in biological samplesBulk purity certification, stability testing
LC-MS/MS (ESI+) ~1-5 ng/mLVery HighLow (with proper extraction)Plasma/tissue pharmacokinetics, trace impurities
GC-MS ~10 ng/mLHighModerateVolatile impurity profiling, residual solvents

Mechanistic Workflows and Signaling Pathways

To guarantee the reliability of the reference standard, analytical laboratories employ a sequential validation workflow. This ensures that the physical chemical properties of the synthesized batch perfectly match the theoretical profile of SIB-1893.

Workflow A Synthesis of SIB-1893 (Crude Extract) B HPLC-UV Screening (Target: >99% Purity) A->B Initial QA C LC-MS/MS & 1H-NMR (Structural Elucidation) B->C Pass (>99%) D GC-MS Profiling (Residual Solvents) C->D Structural Match E Certified Reference Standard (Ready for Assays) D->E Final Certification

Analytical validation workflow for 2-Methyl-6-styryl-pyridine reference standards.

Once validated, the SIB-1893 reference standard is utilized to probe the mGluR5 pathway. By acting as a noncompetitive antagonist, it blocks the signal transduction cascade that normally leads to intracellular calcium release[2].

Pathway Glutamate Glutamate (Endogenous Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates Gq Gq Protein Complex mGluR5->Gq Signal Transduction SIB1893 SIB-1893 Standard (Noncompetitive Antagonist) SIB1893->mGluR5 Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation

Mechanism of action for SIB-1893 as a noncompetitive mGluR5 antagonist.

Step-by-Step Experimental Protocol: LC-MS/MS Pharmacokinetic Analysis

Self-Validating System Design: This protocol incorporates an internal standard (IS) and a matrix-matched calibration curve. This design ensures that any signal suppression caused by biological matrices is mathematically corrected, establishing a self-validating causality between the analyte concentration and the detector response[7].

Step 1: Sample Preparation and Protein Precipitation

  • Action : Aliquot 50 µL of plasma or synaptosomal preparation into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated SIB-1893 or a structural analog like MPEP)[5].

  • Causality : Acetonitrile disrupts the hydration shell of endogenous proteins, causing them to precipitate out of the solution. The cold temperature minimizes the thermal degradation of the analyte. The addition of the IS at this exact stage corrects for any volumetric losses or extraction inefficiencies that occur downstream.

Step 2: Centrifugation and Solvent Exchange

  • Action : Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid)[7].

  • Causality : Evaporation concentrates the sample and removes volatile interferents that could cause ion suppression in the mass spectrometer. Reconstituting the sample directly in the initial mobile phase prevents solvent-front distortion (peak broadening) during chromatographic injection.

Step 3: Chromatographic Separation

  • Action : Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Execute a gradient elution from 20% to 90% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality : The hydrophobic C18 stationary phase strongly retains the lipophilic SIB-1893 molecule. The gradient elution progressively increases the organic strength of the mobile phase, which sharpens the chromatographic peak shape and efficiently elutes the compound, minimizing the overall run time while fully resolving it from polar matrix components.

Step 4: Mass Spectrometry Detection (ESI+)

  • Action : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for SIB-1893 (m/z 196.1 → specific product ion, determined via collision-induced dissociation)[5].

  • Causality : The basic pyridine nitrogen in SIB-1893 readily accepts a proton in the acidic mobile phase, making ESI+ highly efficient for ionization. MRM filters out background chemical noise by requiring the detector to identify both the specific parent mass and a specific fragment mass, ensuring absolute analytical trustworthiness and eliminating false positives.

References

  • Noncompetitive Metabotropic Glutamate5 Receptor Antagonist (E)-2-Methyl-6-styryl-pyridine (SIB1893) Depresses Glutamate Release... Semantic Scholar. Available at:[Link]

  • Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) . PubMed / NIH. Available at: [Link]

  • New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties . PMC / NIH. Available at: [Link]

  • Inhibition of human hepatic CYP isoforms by mGluR5 antagonists . Ovid. Available at:[Link]

  • EP2853532B1 - 1,2,4-oxadiazole derivatives as allosteric modulators of metabotropic glutamate receptors belonging to group III. Google Patents.

Sources

Safety Operating Guide

2-Methyl-6-styryl-pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-Methyl-6-styryl-pyridine (CAS: 7370-21-0).

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-management workflow. This compound combines the basicity of a pyridine ring with the conjugation of a styryl group, creating specific stability and reactivity concerns (e.g., photo-isomerization and acid-base exotherms) that standard generic guides often overlook.

Part 1: Executive Safety Summary

IMMEDIATE ACTION REQUIRED:

  • Treat as Bio-Active: As a structural analog to known neurological agents (e.g., styrylpyridine derivatives used in amyloid imaging or as mGluR ligands), handle this compound with the assumption of biological activity until proven otherwise.

  • Strict Segregation: Do NOT mix with strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids.[1][2] The pyridine nitrogen is basic; mixing with acids will generate heat.

  • Light Sensitivity: The styryl double bond is susceptible to cis-trans photo-isomerization. Store and dispose of in amber or opaque containers to maintain chemical identity prior to destruction.

Part 2: Chemical Profile & Hazard Identification

Understanding the molecule dictates the disposal path.

PropertyData / CharacteristicOperational Implication
Chemical Name 2-Methyl-6-styryl-pyridine(E)-isomer is most common; verify specific isomer on label.
CAS Number 7370-21-0Use this for waste manifesting.
Molecular Formula C₁₄H₁₃NHigh Carbon/Nitrogen ratio favors incineration.
Physical State Solid (Crystalline)Dust control measures required during transfer.
Acidity/Basicity Weak Base (Pyridine ring)Incompatible with Acids.
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
RCRA Status Non-Listed (Unless characteristic)Manage as Hazardous Organic Waste .

Part 3: Pre-Disposal Protocol

Before removing the chemical from the bench, you must classify and segregate it correctly to prevent downstream accidents.

Waste Stream Classification
  • Primary Stream: Organic Solids (Hazardous).

  • Secondary Stream (if dissolved): Flammable Organic Solvents (if dissolved in MeOH/DMSO).

  • Prohibited Streams: Do not dispose of in biohazard bags (unless contaminated with biologicals) or trash cans.

Segregation Logic (The "Why")
  • Vs. Oxidizers: The styryl alkene bridge is electron-rich and can react violently with strong oxidizers.

  • Vs. Acids: Adding this base to an acid waste carboy can cause an immediate exothermic reaction, potentially pressurizing the container. Always neutralize or segregate.

Container Selection
  • Solid Waste: Wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.

  • Liquid Waste: Amber glass or HDPE carboy (if in solution).

  • Labeling: Must read "HAZARDOUS WASTE" with the full chemical name.[2] Do not use abbreviations like "2-MSP."

Part 4: Disposal Workflows

Workflow A: Solid Substance Disposal (Pure or Residual)
  • PPE: Nitrile gloves (double gloved), lab coat, safety glasses, and N95 dust mask (if working outside a fume hood).

  • Transfer:

    • Place the waste container inside a fume hood.[1]

    • Use a chemically compatible spatula (stainless steel or polypropylene) to transfer the solid.

    • Do not sweep dust into the air; use a wet wipe (solvent-dampened) to capture fine particulates.

  • Decontamination: Wipe the empty original container with acetone or methanol. Place the wipe into the solid hazardous waste container.

  • Sealing: Screw the lid tight. Tape the lid if the container will be transported through public corridors.

Workflow B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste carboy (usually HDPE).

  • pH Check: If the solution was part of a reaction mixture, check pH. If acidic (< pH 4), neutralize slowly with Sodium Bicarbonate before adding to the organic waste carboy to prevent gas evolution.

  • Pouring: Use a funnel to prevent spills. Do not overfill the carboy (>90% capacity).

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 2-Methyl-6-styryl-pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContamCheck Contaminated Debris? (Gloves, Wipes) Solid->ContamCheck PureSolid Pure Substance Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Contaminated Debris Bin (Double Bagged) ContamCheck->DebrisBin SolidBin Solid Hazardous Waste Bin (Clear/HDPE Jar) PureSolid->SolidBin Label: Toxic/Irritant Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated HaloCarboy Halogenated Waste Carboy (Red Tag) Halogenated->HaloCarboy NonHaloCarboy Non-Halogenated Waste Carboy (Clear Tag) NonHalogenated->NonHaloCarboy

Caption: Decision logic for segregating 2-Methyl-6-styryl-pyridine waste based on physical state and solvent carrier.

Part 5: Emergency Spill Response

If a spill occurs, immediate containment is critical to prevent tracking the chemical out of the lab.

Spill Kit Requirements:

  • Inert absorbent (Vermiculite or Sand).[2]

  • Nitrile gloves (double layer).

  • Dust pan and brush (for solids) or absorbent pads (for liquids).

Response Workflow:

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Don full PPE (Lab coat, goggles, gloves, mask).

  • Contain:

    • Solid Spill: Cover gently with wet paper towels to prevent dust generation, then scoop up.

    • Liquid Spill: Encircle with absorbent socks/pads.

  • Clean: Scrub the area with soap and water.[3] Test surface pH if unsure of residue.

  • Dispose: All cleanup materials go into the Hazardous Solid Waste container.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill WetMethod Cover with Wet Towels (Suppress Dust) SolidSpill->WetMethod Absorb Absorb with Vermiculite LiquidSpill->Absorb Scoop Scoop into Waste Jar WetMethod->Scoop Absorb->Scoop Wash Wash Surface (Soap/Water) Scoop->Wash Report Report to EHS Wash->Report

Caption: Step-by-step spill response protocol minimizing exposure and contamination spread.

Part 6: Regulatory Compliance (RCRA & EPA)

While 2-Methyl-6-styryl-pyridine is not explicitly "U-Listed" (like Pyridine, U196), it must be characterized by the generator (you).

  • Characteristic Check:

    • Ignitability (D001): Unlikely for the solid, but possible if dissolved in organic solvents.

    • Reactivity (D003): Not reactive with water, but reactive with strong oxidizers.

    • Toxicity (D004-D043): Not standard, but treat as toxic.

  • Final Disposal Method:

    • Incineration: The only acceptable method. High-temperature incineration ensures complete destruction of the pyridine ring and styryl functionality.

    • Manifesting: List as "Non-RCRA Regulated Hazardous Waste, Solid, N.O.S. (Contains 2-Methyl-6-styryl-pyridine)" unless your local regulations specify otherwise.

References

  • PubChem. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methyl-6-styryl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 7370-21-0 | Formula: C₁₄H₁₃N | Synonyms: 2-Methyl-6-(2-phenylethenyl)pyridine[1]

Executive Safety Assessment

Status: High-Caution Research Chemical.[1] Direct Hazard: As a Senior Application Scientist, I advise treating this compound as a high-potency unknown .[1] While specific toxicological data for this exact derivative is limited, the structural fusion of a pyridine ring with a styryl group suggests two critical hazard vectors:[1]

  • Pyridine Moiety: Known for rapid dermal absorption and neurotoxicity.

  • Styryl Conjugation: Planar structure characteristic of intercalating agents, posing potential genotoxic or photosensitizing risks.

Operational Directive: Do not handle on open benchtops. All solid-phase manipulation requires a certified chemical fume hood or a static-free powder enclosure.[1]

Hazard Profile & Risk Matrix

Hazard CategoryClassification (Inferred/Analogous*)Critical Mechanism
Acute Toxicity Category 3/4 (Oral, Dermal, Inhal.) Pyridines can depress the CNS.[1] The lipophilic styryl tail may enhance cellular uptake.[1]
Skin/Eye Irritant / Corrosive Basic nitrogen lone pair can cause chemical burns to mucous membranes.
Sensitization Potential Photosensitizer Conjugated

-systems often generate ROS upon UV exposure.[1] Avoid bright light during handling.
Physical Static-Prone Solid Finely divided powder can aerosolize easily; static charge causes "jumping" during weighing.[1]

*Note: Classification based on Structure-Activity Relationship (SAR) to 2-Picoline and Styrylpyridine analogs [1, 2].[1]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for solution-phase handling of pyridine derivatives due to high permeation rates.[1]

Glove Selection Protocol

The "Nitrile Fallacy": Standard disposable nitrile gloves provide <10 minutes of protection against pyridine-based solutions before molecular breakthrough occurs [3].[1]

TaskPrimary BarrierSecondary BarrierRationale
Solid Weighing Double Nitrile (Min 5 mil outer)Lab Coat (Cotton/Poly)Prevents incidental contact.[1] Double layer visualizes tears.[1]
Solution Handling Laminate / Barrier (e.g., Silver Shield®)Nitrile Outer (Dexterity)Pyridines permeate nitrile/latex rapidly.[1] Laminate is chemically impervious.[1]
Spill Cleanup Butyl Rubber (Min 25 mil)Tyvek® SleevesExtended breakthrough time (>480 min) required for bulk exposure.
Respiratory & Eye Protection[2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory.[1] Safety glasses do not seal against airborne dusts or vapors.[1]

  • Respiratory: If work must occur outside a fume hood (strongly discouraged), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.[1]

Operational Workflow: Safe Handling Protocol

Phase A: Engineering Controls
  • Verify Airflow: Fume hood face velocity must be 80–100 fpm.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat. Styryl-pyridines are often "fluffy" crystals that scatter electrostatically.[1]

  • Light Control: Dim hood lights or wrap vessels in foil if the compound is being used for fluorescence studies (prevents photo-degradation and radical formation).[1]

Phase B: Solubilization Logic
  • Solvent Choice: Likely soluble in DMSO, Methanol, or DCM.[1]

    • Warning: DMSO enhances skin absorption of dissolved toxins.[1] If using DMSO, the Laminate Glove rule is absolute.[1]

  • Exotherm Check: Pyridines are weak bases.[1] Adding to strong acids will generate heat.[1] Add acid dropwise to the pyridine solution, never the reverse.

Phase C: Decontamination
  • Surface Wipe: Use a 5% Citric Acid solution followed by Ethanol. The acid protonates the pyridine nitrogen, forming a non-volatile salt (pyridinium) that is easier to wipe up.[1]

  • UV Verification: If the compound is fluorescent, use a handheld UV lamp (365 nm) to check the work area for micro-spills invisible to the naked eye.[1]

Handling & Disposal Logic Flow

The following diagram illustrates the decision-making process for handling and waste stream segregation.

G Start Start: 2-Methyl-6-styryl-pyridine FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Powder Solution Solution Phase FormCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Double Nitrile Gloves 3. Fume Hood ONLY Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Weighing->Solution Dissolution StandardSolv Methanol/Ethanol (Standard Risk) SolventCheck->StandardSolv PenetratingSolv DMSO / DCM / Chloroform (High Permeation Risk) SolventCheck->PenetratingSolv Waste Disposal: RCRA Hazardous Waste (Incineration) StandardSolv->Waste GloveSelect REQUIRED PPE: Laminate Liner + Nitrile Outer PenetratingSolv->GloveSelect GloveSelect->Waste

Figure 1: Operational decision tree for PPE selection and waste routing based on physical state and solvent carrier.[1]

Emergency Response

Spill Management
  • Minor Spill (<500 mg solid):

    • Cover with wet paper towels (prevents dust).[1]

    • Wipe up with weak acid (dilute acetic or citric acid).[1]

    • Place in hazardous waste bag.

  • Major Spill (Solution):

    • Evacuate area.[1][2][3][4][5][6]

    • Do not use standard clay litter (can be reactive).[1] Use vermiculite or sand .[1]

    • Notify EHS immediately.[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Pyridine bases can cause corneal clouding; seek ophthalmologist assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7975, 2-Methylpyridine (Structural Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine Derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Pyridine Standard 1910.1000 Table Z-1.[1] Retrieved from [Link][1]

Sources

×

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Reactant of Route 1
Reactant of Route 1
2-Methyl-6-styryl-pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-styryl-pyridine

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